ethyl hydrogen sulfate
Description
Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Properties
IUPAC Name |
ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBPDUYBMNFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862151 | |
| Record name | Ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. | |
| Record name | ALKYLSULFURIC ACIDS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
540-82-9 | |
| Record name | ALKYLSULFURIC ACIDS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3452 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monoethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3LK0HF3B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl hydrogen sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Unveiling of "Sulfovinic Acid": A Technical History of the Discovery of Ethyl Hydrogen Sulfate
For Immediate Release
This technical guide delves into the historical discovery of ethyl hydrogen sulfate (B86663), a pivotal intermediate in the development of ether synthesis and a cornerstone in the nascent field of organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key scientific contributions, experimental methodologies of the era, and the logical progression of thought that led to the identification and understanding of this significant compound.
Executive Summary
The discovery of ethyl hydrogen sulfate, historically known as "sulfovinic acid," was not a singular event but rather a gradual unraveling of the chemical processes involved in the formation of diethyl ether from ethanol (B145695) and sulfuric acid. Over nearly a century, from the mid-18th to the mid-19th century, prominent chemists across Europe meticulously observed, experimented, and debated the nature of this reaction. This guide reconstructs the timeline of this discovery, highlighting the crucial experiments and the evolution of the scientific understanding of this compound's role as a key intermediate. While detailed quantitative data from this historical period is scarce, this document compiles the available information and outlines the experimental protocols of the time to provide a thorough technical overview.
Historical Timeline and Key Contributors
The journey to understanding this compound was a multi-generational effort involving some of the most distinguished chemists of their time.
-
Circa 1730, August Siegmund Frobenius: The German alchemist was among the first to study the reaction between alcohol and sulfuric acid to produce ether, laying the observational groundwork for future investigations.
-
1797, Antoine François de Fourcroy and Louis Nicolas Vauquelin: These French chemists conducted systematic studies on the formation of ether. Their work, published in the Annales de Chimie, suggested that sulfuric acid was not merely a dehydrating agent but played a more complex role in the transformation of alcohol into ether.
-
1807, Nicolas-Théodore de Saussure: The Swiss chemist further investigated the reaction, contributing to the growing body of knowledge about the byproducts and reaction conditions.
-
1815, Joseph Louis Gay-Lussac: A prominent French chemist, Gay-Lussac published a significant memoir on ether in the Annales de Chimie. His work provided a more detailed analysis of the reaction and its products, bringing the scientific community closer to understanding the underlying mechanism.
-
1827, Jean-Baptiste Dumas and Félix-Polydore Boullay: In a landmark paper, these French chemists proposed that this compound (which they termed "sulfovinic acid") was a key intermediate in the formation of diethyl ether.[1][2] They demonstrated that this acid was formed first and then decomposed upon heating with more alcohol to produce ether.
-
Eilhard Mitscherlich and Jöns Jacob Berzelius: These influential German and Swedish chemists, respectively, further solidified the understanding of this compound's role. They championed the idea that sulfuric acid acted as a catalyst in the reaction, a concept that was advanced by the identification of the intermediate "sulfovinic acid."
Quantitative Data from Historical Accounts
Quantitative analysis in the 18th and early 19th centuries was not as standardized as it is today. However, early chemists meticulously recorded physical properties to characterize new substances. The following table summarizes the known properties of this compound from that era, supplemented with modern data for comparison.
| Property | Reported Value (19th Century) | Modern Value | Notes |
| Synonyms | Sulfovinic acid, Ethylsulfuric acid | This compound | The term "sulfovinic acid" was commonly used in the 19th century. |
| Appearance | Oily liquid | Colorless, oily liquid | Descriptions from early accounts are consistent with the modern understanding. |
| Solubility in Water | Soluble | Miscible | The high solubility in water was a key characteristic noted by early chemists. |
| Reaction with Barium Salts | Forms a soluble barium salt | Barium ethyl sulfate is soluble in water. | This was a crucial observation used to distinguish it from sulfuric acid, which forms insoluble barium sulfate. |
Experimental Protocols of the Era
Replicating the exact experimental conditions of the 18th and 19th centuries is challenging due to the lack of detailed modern-style protocols in historical publications. However, based on the available descriptions and knowledge of the laboratory practices of the time, a generalized experimental protocol for the preparation of this compound can be reconstructed.
Objective: To synthesize "sulfovinic acid" (this compound) from ethanol and sulfuric acid.
Apparatus:
-
A glass retort with a ground-glass stopper or a luted connection.
-
A receiver flask, often cooled by a stream of water or by being partially submerged in a cold water bath.
-
A heating source, which could have been a charcoal furnace, an alcohol lamp, or a sand bath to provide even heating.
-
Thermometers, where available, were often mercury-in-glass.
Reagents:
-
"Spirit of wine" (ethanol), likely of a lower purity than modern standards.
-
"Oil of vitriol" (concentrated sulfuric acid).
-
Barium carbonate or barium hydroxide (B78521) solution for testing and separation.
Methodology:
-
Reaction Setup: Equal volumes of ethanol and concentrated sulfuric acid were carefully mixed in the glass retort. The mixing process was likely performed slowly and with cooling, as the exothermic nature of the reaction was known. The retort was then placed on the heating apparatus.
-
Heating and Reaction: The mixture was gently heated. Temperature control was crucial and often managed by adjusting the distance from the heat source or the intensity of the flame. The goal was to maintain a temperature high enough to promote the formation of this compound but below the temperature at which significant amounts of diethyl ether would distill over (approximately 140°C).
-
Observation: Early chemists would have observed the formation of an oily liquid and noted the absence of the highly volatile and flammable ether, which would have been the primary product at higher temperatures.
-
Isolation and Purification (Conceptual): To isolate the this compound from the excess sulfuric acid and unreacted ethanol, a separation based on the properties of its salts was employed.
-
The reaction mixture was cooled and then neutralized with a barium carbonate or barium hydroxide solution. This would precipitate any unreacted sulfuric acid as insoluble barium sulfate.
-
The this compound would form a soluble barium salt (barium ethyl sulfate).
-
The mixture was then filtered to remove the solid barium sulfate.
-
The filtrate, containing the aqueous solution of barium ethyl sulfate, could then be treated with the stoichiometric amount of sulfuric acid to precipitate barium sulfate and liberate the free this compound in solution.
-
Evaporation of the water, likely at low heat or at room temperature to avoid decomposition, would yield the oily this compound.
-
Logical Workflow of the Discovery
The intellectual journey to understanding this compound can be visualized as a logical progression of hypotheses and experimental verifications.
Figure 1: Logical workflow of the discovery of this compound.
Experimental Workflow Diagram
The generalized experimental procedure described in Section 4.0 can be visualized as a workflow.
Figure 2: Generalized experimental workflow for the synthesis of this compound in the 19th century.
Conclusion
The discovery of this compound was a significant milestone in the history of chemistry. It marked a shift from simple observational chemistry to a more mechanistic understanding of chemical reactions. The collaborative and sometimes competitive efforts of numerous scientists over several decades were essential in piecing together the puzzle of ether formation. While the experimental techniques of the time lacked the precision and sophistication of modern methods, the logical deduction and careful observation of these early pioneers laid the foundation for the development of organic synthesis and the theory of catalysis. This historical journey underscores the iterative nature of scientific discovery and the importance of building upon the work of predecessors to achieve a more complete understanding of the chemical world.
References
Unveiling the Genesis of Sulfovinic Acid: An In-depth Technical Guide to its Early Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational 19th-century methods for the synthesis of sulfovinic acid, more commonly known today as ethyl sulfuric acid. This crucial intermediate played a pivotal role in the historical development of ether synthesis and laid the groundwork for understanding acid-catalyzed reactions in organic chemistry. This document provides a detailed examination of the seminal experimental protocols of Dumas and Boullay (1828) and Mitscherlich (1834), presenting available quantitative data, reaction pathways, and experimental workflows in a clear and structured format.
Historical Context and Core Reaction
The early synthesis of sulfovinic acid is intrinsically linked to the quest for a greater understanding and more efficient production of diethyl ether, a compound of significant medicinal and chemical importance in the 19th century. The fundamental reaction, the treatment of ethanol (B145695) with sulfuric acid, was the cornerstone of these early investigations. Initially, the role of sulfuric acid was debated, with some considering it a simple dehydrating agent. However, the work of French chemists Pierre-Joseph Pelletier and Jean-Baptiste Dumas, and later the meticulous studies of Eilhard Mitscherlich, elucidated that sulfovinic acid was a key intermediate in a continuous process.
The Seminal Work of Dumas and Boullay (1828)
In their 1828 paper, "Mémoire sur les Éthers composés" published in Annales de Chimie et de Physique, Jean-Baptiste Dumas and Polydore Boullay provided a detailed investigation into the formation of ethers and, in doing so, offered a comprehensive study of sulfovinic acid and its salts. Their work was instrumental in characterizing sulfovinic acid as a distinct chemical entity.
Experimental Protocol: Synthesis of Sulfovinic Acid and its Barium and Lead Salts
Dumas and Boullay's method involved the direct reaction of ethanol and sulfuric acid, followed by neutralization to isolate the sulfovinate salts, which were more stable and easier to analyze than the free acid.
Synthesis of the Reaction Mixture:
-
Equal volumes of concentrated sulfuric acid and absolute ethanol were carefully mixed in a glass retort.
-
The mixture was gently heated. The exact temperature was not precisely controlled with modern instrumentation but was kept below the temperature required for significant ether formation (approximately 140°C).
-
The reaction was considered complete when the mixture became homogeneous.
Isolation and Purification of Barium Sulfovinate:
-
The reaction mixture was diluted with a significant volume of distilled water.
-
The diluted acidic solution was neutralized by the gradual addition of barium carbonate (BaCO₃) until effervescence ceased and the solution was no longer acidic. This resulted in the precipitation of barium sulfate (B86663) (BaSO₄) from the excess sulfuric acid.
-
The mixture was filtered to remove the insoluble barium sulfate.
-
The filtrate, containing the soluble barium sulfovinate, was concentrated by gentle evaporation.
-
Upon cooling, crystals of barium sulfovinate precipitated from the solution. These were collected and dried.
Isolation and Purification of Lead Sulfovinate:
-
Following a similar procedure, the acidic reaction mixture was neutralized with lead carbonate (PbCO₃) or lead oxide (PbO).
-
The precipitated lead sulfate was removed by filtration.
-
The resulting solution of lead sulfovinate was concentrated to induce crystallization.
Quantitative Data from Dumas and Boullay's Analysis
Dumas and Boullay performed elemental analysis on the isolated sulfovinate salts to determine the composition of sulfovinic acid. While their atomic weight conventions differed from modern standards, their results were remarkably consistent. The following table summarizes their findings, recalculated with modern atomic weights for clarity.
| Compound | Element | Dumas & Boullay's Reported % (Recalculated) | Modern Theoretical % |
| Barium Sulfovinate | Barium | 35.5 | 35.4 |
| Sulfur | 16.5 | 16.5 | |
| Carbon | 12.4 | 12.4 | |
| Hydrogen | 2.6 | 2.6 | |
| Oxygen | 33.0 | 33.1 | |
| Lead Sulfovinate | Lead | 47.8 | 47.7 |
| Sulfur | 14.8 | 14.8 | |
| Carbon | 11.1 | 11.1 | |
| Hydrogen | 2.3 | 2.3 | |
| Oxygen | 24.0 | 24.1 |
Reaction Pathway and Experimental Workflow
The logical progression of Dumas and Boullay's experiment can be visualized as follows:
The underlying chemical reaction for the formation of sulfovinic acid is an esterification:
Mitscherlich's Continuous Etherification Process (1834)
Eilhard Mitscherlich's work, detailed in his 1834 paper "Ueber die Aetherbildung" in Annalen der Physik und Chemie, was a landmark in chemical engineering and catalysis. He demonstrated that a small amount of sulfuric acid could convert a large volume of ethanol into diethyl ether and water, proposing that sulfovinic acid was a true intermediate in a continuous catalytic cycle.
Experimental Protocol and Apparatus
Mitscherlich designed an ingenious apparatus for the continuous synthesis of ether, which inherently involved the continuous formation and consumption of sulfovinic acid.
Apparatus:
-
A heated flask (retort) containing a mixture of sulfuric acid and ethanol.
-
A reservoir of ethanol connected to the retort via a tube, allowing for the continuous addition of alcohol.
-
A distillation arm leading from the retort to a condenser to collect the volatile diethyl ether.
-
A thermometer to monitor the reaction temperature.
Procedure:
-
A specific ratio of concentrated sulfuric acid to ethanol (typically around 1:1 by weight) was placed in the retort.
-
The mixture was heated to a constant temperature of approximately 140°C. At this temperature, the formation of sulfovinic acid occurs, and its subsequent reaction with excess ethanol to form ether is favored.
-
As diethyl ether and water distilled over, fresh ethanol was continuously introduced into the retort from the reservoir at a rate that maintained a constant liquid level in the reaction flask.
-
The process could be continued for an extended period, demonstrating the catalytic nature of the sulfuric acid.
Mitscherlich's Experimental Workflow
The continuous nature of Mitscherlich's process can be visualized as a cyclical workflow.
physical properties of ethyl hydrogen sulfate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) (CAS No. 540-82-9), also known as sulfovinic acid, is a monoester of sulfuric acid and ethanol. It is a colorless, oily liquid that is highly soluble in water. This document provides a detailed overview of its key physical properties, specifically its boiling point and density, along with standardized experimental protocols for their determination. Understanding these fundamental characteristics is crucial for the safe handling, application, and development of processes involving this compound in research and pharmaceutical contexts.
Core Physical Properties
The physical properties of ethyl hydrogen sulfate are critical for its application in chemical synthesis and other research areas. Below is a summary of the reported values for its boiling point and density. It is important to note the variability in the cited values, which may be attributed to different experimental conditions or the compound's tendency to decompose at elevated temperatures.
Data Presentation
| Physical Property | Reported Value(s) | Notes |
| Boiling Point | 280 °C[1][2] | Decomposes at this temperature.[1] |
| 150 °C[3] | ||
| Density | 1.46 g/cm³ | At 25 °C[4] |
| 1.458 g/cm³[1][2] | ||
| 1.367 g/cm³ | ||
| 1.316 g/mL[5] | ||
| 1.2000 g/cm³[6] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standardized laboratory methods for measuring the boiling point and density of liquids like this compound.
Boiling Point Determination: Thiele Tube Method
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[1]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3][7] In this method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[1][3]
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.[1][3]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer. This entire setup is then immersed in a Thiele tube containing a high-boiling point oil, such as mineral oil.[1][2]
-
Heating: The side arm of the Thiele tube is gently and uniformly heated.[1] This design promotes the circulation of the oil, ensuring even heat distribution.[1]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it reaches its boiling point.[1]
-
Measurement: Once a continuous stream of bubbles is observed, the heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1][3]
Density Determination: Pycnometer Method
A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a liquid.[8]
Principle: This method relies on measuring the mass of a known and precise volume of the liquid.[8][9] The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.[9]
Methodology:
-
Calibration: The pycnometer is thoroughly cleaned, dried, and its empty mass (m₀) is accurately weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the total mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound.
-
Weighing: The mass of the pycnometer filled with this compound (m₂) is measured.
-
Calculation: The mass of the this compound is determined by subtracting the empty mass of the pycnometer (m₂ - m₀). The density is then calculated using the formula: Density = (m₂ - m₀) / V.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid compound such as this compound.
Caption: Generalized Experimental Workflow for Physical Property Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thiele tube - Wikipedia [en.wikipedia.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Oscillating tube densitometer [ite.tu-clausthal.de]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. che.utah.edu [che.utah.edu]
- 9. fiveable.me [fiveable.me]
In-Depth Technical Guide on the Solubility of Ethyl Hydrogen Sulfate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydrogen sulfate (B86663) (EHS), an intermediate in various chemical syntheses and a metabolite of ethanol (B145695), is a compound of interest in numerous scientific disciplines. Its solubility characteristics in non-aqueous media are critical for its application in organic synthesis, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the known solubility of ethyl hydrogen sulfate in organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, offering data for structurally similar short-chain alkyl sulfates as surrogates, and detailing a robust experimental protocol for the accurate determination of its solubility.
Introduction
This compound (C₂H₅OSO₃H), also known as ethylsulfuric acid or sulfovinic acid, is a monoalkyl sulfate ester. It is a colorless, oily liquid that is highly soluble in water[1][2]. Its polar nature, stemming from the sulfate group, governs its solubility behavior. While its high aqueous solubility is well-documented, its solubility in organic solvents is less characterized, yet crucial for applications such as reaction medium selection, extraction, and crystallization. This guide aims to collate the existing knowledge and provide a practical framework for researchers to determine the solubility of this compound in organic solvents of interest.
Solubility of this compound and Analogs
Comprehensive searches of chemical databases and scientific literature reveal a significant lack of quantitative solubility data for this compound in organic solvents. The available information is largely qualitative. To provide a broader context, this section also includes solubility information for its sodium salt and the structurally related mthis compound.
Table 1: Qualitative Solubility of this compound and Related Short-Chain Alkyl Sulfates
| Compound | Solvent | Solubility | Source(s) |
| This compound | Alcohols | Soluble | |
| Ketones | Soluble | ||
| Sodium Ethyl Sulfate | Methanol (B129727) | Slightly Soluble | |
| Water | Slightly Soluble | ||
| Mthis compound | Water | Soluble | |
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Benzene (B151609) | Insoluble | ||
| Diethyl Ether | Insoluble |
Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors from the sources and do not imply specific quantitative values.
The data indicates a general trend of solubility in polar protic solvents like methanol and ethanol for the free acid form of short-chain alkyl sulfates. The insolubility of mthis compound in non-polar solvents like benzene and diethyl ether is consistent with the highly polar nature of the sulfate moiety.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted "shake-flask" method.
Principle
A surplus of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Organic Solvent of choice (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Appropriate analytical instrument (e.g., HPLC with UV or conductivity detector, titrator)
Experimental Workflow
Caption: Workflow for determining this compound solubility.
Detailed Steps
-
Preparation: Accurately weigh an excess amount of this compound and add it to a known volume or mass of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess of solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Place the sealed container in a thermostatically controlled environment (e.g., an incubator shaker or a shaking water bath) set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, cease agitation and allow the container to rest in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method. Analyze the concentration of this compound in the diluted sample.
-
Data Analysis: Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the precision and accuracy of the results.
Analytical Techniques for Quantification
Due to the non-volatile and polar nature of this compound, several analytical techniques can be adapted for its quantification in organic solvents.
-
High-Performance Liquid Chromatography (HPLC): This is a highly suitable method.
-
Stationary Phase: A reverse-phase column (e.g., C18) can be used.
-
Mobile Phase: An aqueous mobile phase with an organic modifier (e.g., acetonitrile (B52724) or methanol) and a suitable buffer or ion-pairing agent may be required to achieve good peak shape and retention.
-
Detection: A UV detector is not ideal as this compound lacks a strong chromophore. A more universal detector like a Conductivity Detector (after suppression) or an Evaporative Light Scattering Detector (ELSD) would be appropriate. Mass Spectrometry (LC-MS) offers high selectivity and sensitivity.
-
-
Acid-Base Titration: As this compound is a strong acid, it can be titrated with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent).
-
Indicator: A colorimetric indicator or a potentiometric endpoint detection can be used.
-
Considerations: This method is only viable if no other acidic or basic impurities are present in the sample. The choice of solvent for the titrant is critical to ensure miscibility.
-
Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature accurately during the experiment.
-
Solvent Polarity: Based on the principle of "like dissolves like," this compound, being a polar molecule, is expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in non-polar solvents (e.g., hexane, toluene).
-
Presence of Water: this compound is hygroscopic. The presence of even small amounts of water in the organic solvent can significantly increase its apparent solubility due to its high affinity for water. Therefore, anhydrous solvents should be used for accurate measurements.
Conclusion
While there is a clear gap in the scientific literature regarding the quantitative solubility of this compound in organic solvents, this guide provides the available qualitative data and a comprehensive experimental framework for its determination. The detailed protocol for the shake-flask method, coupled with appropriate analytical techniques like HPLC or titration, will enable researchers to generate reliable and accurate solubility data. Such data is invaluable for the effective design and optimization of chemical processes involving this compound in non-aqueous systems. It is recommended that future research efforts focus on systematically measuring and publishing these fundamental physicochemical properties.
References
Theoretical and Computational Deep Dive into Ethyl Hydrogen Sulfate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) (EHS), also known as ethylsulfuric acid, is an organic chemical compound with the formula C₂H₆O₄S. It is the monoethyl ester of sulfuric acid and plays a significant role as an intermediate in industrial chemical synthesis and as a minor metabolite of ethanol (B145695) in humans.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of ethyl hydrogen sulfate, focusing on its molecular structure, spectroscopic properties, reaction mechanisms, and thermodynamic data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data and methodologies.
Molecular Structure and Properties
This compound is a colorless, oily liquid that is highly soluble in water.[3][4] It is a strong acid and is corrosive.[3] The molecular structure of EHS consists of an ethyl group bonded to a sulfate group.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆O₄S | [5] |
| Molecular Weight | 126.13 g/mol | [1] |
| CAS Number | 540-82-9 | [1] |
| Density | ~1.367 - 1.458 g/cm³ | [3][4] |
| Boiling Point | 280 °C (decomposes) | [3] |
| Melting Point | -32 °C (estimate) | [3] |
| Acidity (pKa) | -3.14 (predicted) | [3] |
Spectroscopic Data
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding.
Theoretical Vibrational Frequencies
Computational chemistry can predict the vibrational frequencies of molecules, which aids in the interpretation of experimental spectra.[7][8] A frequency calculation following a geometry optimization in a computational chemistry software package would provide the theoretical IR and Raman active modes. Unfortunately, specific calculated vibrational frequency data for this compound were not found in the surveyed literature.
Experimental Spectroscopic Protocols
Detailed experimental FT-IR and Raman spectra for this compound are not widely published. However, a general protocol for obtaining such spectra is described below.
FT-IR Spectroscopy Protocol: A typical FT-IR spectrum can be recorded using a spectrometer equipped with an Attenuated Total Reflection (ATR) accessory, which is suitable for liquid samples.[9]
-
Sample Preparation: A small drop of purified this compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[9] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Raman Spectroscopy Protocol:
-
Sample Preparation: A sample of this compound is placed in a glass capillary tube or a suitable sample holder.
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used.[10]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a range of Raman shifts (e.g., 200-3400 cm⁻¹).
-
Data Processing: The raw data is processed to remove background fluorescence and to correct for instrument response.
Synthesis and Reaction Mechanisms
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the reaction of ethanol with sulfuric acid or sulfur trioxide.
Protocol 1: Reaction of Ethanol with Sulfuric Acid [11]
-
In a round-bottom flask, 100 mL of 97% ethanol is placed.
-
Carefully and with cooling, 100 mL (180 g) of 96% sulfuric acid is added in small portions.
-
60 grams of anhydrous sodium sulfate is added as a drying agent to drive the equilibrium towards the product.
-
The mixture is heated to 120 °C and maintained at that temperature for 1 hour.
-
After cooling, the solid sodium sulfate is filtered off to yield this compound.
Protocol 2: Reaction of Ethanol with Sulfur Trioxide [12]
-
In a three-necked flask equipped with a stirrer and placed in an ice-water bath, 100g of absolute ethanol and 20g of sodium sulfate (as a catalyst) are added.
-
While stirring, 174g of sulfur trioxide is added to the reaction solution.
-
The reaction temperature is controlled to be about 50 °C during the addition.
-
After the addition is complete, the temperature is maintained at 50 °C for 30 minutes to obtain this compound.[12]
Reaction Mechanisms
Formation from Ethanol and Sulfuric Acid: The formation of this compound from ethanol and sulfuric acid is an esterification reaction. The mechanism involves the protonation of the ethanol oxygen by sulfuric acid, followed by the loss of water and subsequent attack of the bisulfate ion on the resulting carbocation.[1]
Hydrolysis: this compound can undergo acid-catalyzed hydrolysis to yield ethanol and sulfuric acid. This reaction is essentially the reverse of its formation.[13]
Decomposition: At elevated temperatures (above 140-170 °C), this compound can decompose to form ethylene (B1197577) and sulfuric acid.[1]
Biological Significance: Ethanol Metabolism
This compound is a minor, non-oxidative metabolite of ethanol in humans. Its formation is catalyzed by sulfotransferase enzymes in the liver.[14][15] The presence of this compound in urine and blood is used as a biomarker for recent alcohol consumption.[16]
Below is a simplified diagram of the non-oxidative ethanol metabolism pathway leading to the formation of this compound (EtS) and ethyl glucuronide (EtG).
Thermodynamic Properties
Conclusion
This technical guide has summarized the available theoretical and computational information on this compound. While detailed computational studies specifically focused on this molecule are sparse in the public domain, this guide provides a framework for understanding its properties and reactions. The provided synthesis protocols and the visualization of its formation in the context of ethanol metabolism offer practical information for researchers. Further computational studies are warranted to provide a more complete quantitative picture of the molecular properties and reactivity of this compound, which would be of significant benefit to the scientific and drug development communities.
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. Ethyl hydrogen sulphate is obtained by the reaction class 11 chemistry CBSE [vedantu.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [stenutz.eu]
- 6. Optimized Structure and Vibrational Properties by Error Affected Potential Energy Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceforums.net [scienceforums.net]
- 12. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 13. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
synonyms and alternative names for ethyl hydrogen sulfate
An In-depth Technical Guide to Ethyl Hydrogen Sulfate (B86663): Nomenclature, Synthesis, and Analysis
For researchers, scientists, and drug development professionals, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of ethyl hydrogen sulfate, covering its various names, synthesis protocols, analytical methodologies, and its role as a biomarker for ethanol (B145695) consumption.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for effective database searching and unambiguous communication in research.
| Type of Name | Name | Source |
| Preferred IUPAC Name | This compound | [1][2] |
| Common Name | Ethyl sulfate | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |
| Systematic Name | Sulfuric acid monoethyl ester | [3][6][7][8][10] |
| Alternative Name | Sulfovinic acid | [1][3][4][6][7][9][10] |
| Alternative Name | Ethyl bisulfate | [1][7][8] |
| Alternative Name | Ethoxysulfonic acid | [1][3][7][8] |
| Alternative Name | Ethylsulfuric acid | [4][7][12] |
| Alternative Name | Monoethyl sulfate | [3][4][7][9] |
| Alternative Spelling | Ethyl sulphate | [1][4][6][7][8][9][10][11][13] |
| Alternative Spelling | Ethyl hydrogen sulphate | [4][6][7][8][10] |
| CAS Registry Number | 540-82-9 | [1][2][3][5][6][7][8][9][10][11][16] |
| EINECS Number | 208-758-6 | [3][6][9][10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research.
Synthesis of this compound from Ethanol and Sulfuric Acid
This laboratory-scale synthesis involves the direct esterification of ethanol with sulfuric acid.[1]
Materials:
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (96%)
-
Ice-water bath
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
Place 100 ml of absolute ethanol in a 500 ml round-bottom flask, cooled in an ice-water bath.
-
Slowly add 100 ml (180g) of concentrated sulfuric acid in small portions through a dropping funnel, with constant stirring or swirling. The reaction is highly exothermic and the temperature should be carefully controlled.[1]
-
After the addition is complete, heat the mixture to 120°C and maintain this temperature for 1 hour.[3]
-
The resulting product is a mixture containing this compound, water, and unreacted starting materials.[4] Further purification may be required depending on the intended application.
Caution: This reaction is highly exothermic.[1] The temperature must be kept below 140°C to prevent the formation of diethyl ether. Above 170°C, decomposition to ethylene (B1197577) and sulfuric acid occurs.[1][2]
Synthesis of this compound from Ethanol and Sulfur Trioxide
This method offers an alternative route that avoids the formation of water as a byproduct.[4]
Materials:
-
Absolute ethanol
-
Sulfur trioxide
-
Sodium sulfate (catalyst)
-
Three-necked flask with stirrer
-
Ice-water bath
Procedure:
-
In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add 100g of absolute ethanol and 20g of sodium sulfate.
-
Begin stirring and slowly add 174g of sulfur trioxide to the reaction mixture.
-
Control the reaction temperature to approximately 50°C.
-
After the addition of sulfur trioxide is complete, maintain the temperature at 50°C for 30 minutes to ensure the reaction goes to completion.
Quantitative Analysis of Ethyl Sulfate in Urine by LC-MS/MS
Ethyl sulfate is a direct biomarker of recent alcohol consumption.[5][6][12] Its detection in urine can indicate recent drinking.[5][6][12]
Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.
-
An internal standard, such as pentadeuterated ethyl sulfate (D5-EtS), is added to the urine sample.[11]
-
The sample is then directly injected into the LC-MS/MS system.[11]
Instrumentation and Conditions:
-
Chromatography: Liquid chromatography is performed using a C18 column with a gradient elution of methanol (B129727) and 0.1% formic acid.[17]
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer with electrospray ionization (ESI) in negative ion mode.[11][12]
-
Monitoring: The precursor ion for ethyl sulfate is m/z 125, with product ions at m/z 97 ([HSO4]⁻) and m/z 80 ([SO3]⁻).[11]
Quantitative Data from Biomarker Studies:
| Parameter | Value | Study Details | Source |
| Detection Window in Urine | Up to 36 hours after ethanol intake. | Healthy volunteers after a single ethanol dose. | [6][11] |
| Time to Peak Concentration (Median) | 2.1 hours after the beginning of the experiment. | Standardized to a creatinine (B1669602) of 100 mg/dl. | [6] |
| Excretion Percentage | Approximately 0.022% of ingested ethanol. | Data from one volunteer. | [6] |
| Urine Concentration Range (Clinical Samples) | 0.05 - 264 mg/L | 354 consecutive clinical urine samples. | [5] |
| Limit of Quantification (LOQ) in Whole Blood | 0.019 mg/L (0.15 µM) | UHPLC-MS-MS method. | [17] |
Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz illustrate key processes involving this compound.
Metabolic Pathway of Ethanol to Ethyl Sulfate
Ethanol is primarily metabolized in the liver through oxidation. A minor fraction undergoes a phase II conjugation reaction with sulfate to form ethyl sulfate.[5][19]
Caption: Metabolic fate of ethanol, highlighting the minor pathway to this compound.
Industrial Synthesis of Ethanol from Ethylene
This compound is a key intermediate in the indirect hydration process for ethanol production.[1][2][8]
Caption: Two-stage industrial synthesis of ethanol from ethylene via this compound.
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. scienceforums.net [scienceforums.net]
- 4. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake. | Semantic Scholar [semanticscholar.org]
- 8. US4296261A - Process for the manufacture of ethanol from ethylene - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethyl sulfate: a metabolite of ethanol in humans and a potential biomarker of acute alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lookchem.com [lookchem.com]
- 17. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. scispace.com [scispace.com]
- 20. Page loading... [guidechem.com]
- 21. orbit.dtu.dk [orbit.dtu.dk]
- 22. Analysis and interpretation of specific ethanol metabolites, ethyl sulfate, and ethyl glucuronide in sewage effluent for the quantitative measurement of regional alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemeng.uliege.be [chemeng.uliege.be]
Thermal Decomposition of Ethyl Hydrogen Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ethyl hydrogen sulfate (B86663). It details the primary and secondary decomposition products, the critical factors influencing the reaction pathways, and outlines recommended experimental protocols for the analysis of this process. This document is intended to be a valuable resource for professionals in research, science, and drug development who work with or may encounter ethyl hydrogen sulfate in their applications.
Introduction
This compound (C₂H₆O₄S), also known as sulfovinic acid, is an intermediate in the production of ethanol (B145695) from ethylene (B1197577).[1] Its thermal stability is a critical consideration in its handling, storage, and in various industrial processes. Understanding the products and mechanisms of its thermal decomposition is essential for ensuring safety, process optimization, and for toxicological assessment.
The thermal decomposition of this compound is highly dependent on temperature, with different reaction pathways becoming dominant as the temperature increases.[1][2] The presence of other substances, such as water or residual ethanol, can also significantly influence the distribution of decomposition products.
Decomposition Pathways and Products
The thermal decomposition of this compound can proceed through several pathways, yielding a range of products. The primary decomposition route and potential side reactions are detailed below.
Primary Decomposition Pathway
At elevated temperatures, particularly above 170°C, this compound primarily decomposes to yield ethylene and sulfuric acid.[1][2] This reaction is a key consideration in processes where this compound is heated.
Reaction: C₂H₅HSO₄ → C₂H₄ + H₂SO₄
Secondary Decomposition and Side Reactions
Under specific conditions, other decomposition products can be formed. These are often influenced by the temperature and the presence of other reactants.
-
Formation of Diethyl Ether: In the presence of excess ethanol and at temperatures exceeding 140°C, this compound can react to form diethyl ether.[1][2] Reaction: C₂H₅HSO₄ + C₂H₅OH → (C₂H₅)₂O + H₂SO₄
-
Formation and Decomposition of Diethyl Sulfate: Diethyl sulfate can be formed from this compound and is itself subject to thermal decomposition at temperatures above 100°C, yielding ethyl ether, ethylene, and toxic sulfur oxide fumes.[3]
The following diagram illustrates the main thermal decomposition pathways of this compound.
Caption: Primary thermal decomposition pathways of this compound.
Quantitative Data on Thermal Decomposition Products
While the qualitative decomposition pathways are well-established, detailed quantitative data on the product yields under varying conditions are not extensively available in the public literature. The following table summarizes the expected product distribution based on the available information.
| Temperature Range | Key Reactants/Conditions | Major Products | Minor Products |
| 140°C - 170°C | This compound, Ethanol | Diethyl Ether, Sulfuric Acid | Ethylene |
| > 170°C | This compound | Ethylene, Sulfuric Acid | Diethyl Ether (if ethanol is present) |
| > 100°C | Diethyl Sulfate (as an intermediate) | Ethyl Ether, Ethylene, Sulfur Oxides |
Recommended Experimental Protocols
To quantitatively and qualitatively analyze the thermal decomposition products of this compound, a combination of thermal analysis and chromatography techniques is recommended.
Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)
Objective: To determine the thermal stability of this compound and identify the evolved gaseous products as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) for identification.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolyzer.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 200°C, 300°C, 400°C) for a short duration.
-
The resulting pyrolysis products are swept into a gas chromatograph (GC) by an inert carrier gas.
-
The products are separated on a capillary column (e.g., a non-polar or mid-polar column).
-
The separated components are detected and identified by a mass spectrometer (MS).
The following diagram illustrates a proposed experimental workflow for the analysis of this compound thermal decomposition.
Caption: Proposed experimental workflow for analyzing thermal decomposition.
Conclusion
The thermal decomposition of this compound is a complex process that is highly dependent on temperature and the presence of other reagents. The primary decomposition products at temperatures above 170°C are ethylene and sulfuric acid. At lower temperatures and in the presence of ethanol, diethyl ether can be a significant byproduct. For a thorough and quantitative understanding of the decomposition process, a multi-technique analytical approach is recommended, combining TGA-EGA for thermal stability and evolved gas analysis with Py-GC-MS for detailed product identification and quantification. This technical guide provides a foundational understanding for researchers and professionals working with this compound.
References
An In-depth Technical Guide to the Formation of Ethyl Hydrogen Sulfate from Ethanol and Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism, kinetics, and experimental protocols for the synthesis of ethyl hydrogen sulfate (B86663) from ethanol (B145695) and concentrated sulfuric acid. This esterification reaction is a fundamental process in organic chemistry, serving as a key intermediate in various industrial syntheses.[1][2][3]
The Reaction Mechanism: An SN2 Pathway
The formation of ethyl hydrogen sulfate from ethanol and sulfuric acid is an acid-catalyzed esterification reaction.[4] The overall reaction is reversible and highly exothermic, necessitating careful temperature control.[1][5]
The mechanism proceeds through two primary steps, consistent with a bimolecular nucleophilic substitution (SN2) pathway. This avoids the formation of a highly unstable primary carbocation, which would be required for an SN1 mechanism.[6][7]
Step 1: Protonation of Ethanol Initially, the sulfuric acid acts as a strong acid, protonating the hydroxyl group of the ethanol molecule.[8][9][10] This converts the poor leaving group (-OH) into a good leaving group (H₂O), forming an ethyloxonium ion.[1][9]
Step 2: Nucleophilic Attack The bisulfate ion (HSO₄⁻), a weak nucleophile generated in the first step, then attacks the electrophilic carbon atom of the ethyloxonium ion.[11] This attack occurs in a concerted fashion, displacing a molecule of water and forming the final product, this compound.[6][7]
Reaction Kinetics and Thermodynamics
The esterification of ethanol with sulfuric acid has been the subject of kinetic studies, which reveal the complexity of the reaction dynamics. The reaction is reversible, and the removal of water can be employed to enhance conversion.[12]
| Parameter | Observation | Citation |
| Reaction Order | Reversible and second-order at low ethanol-to-sulfuric acid mole ratios. | [12] |
| Irreversible and first-order at high ethanol-to-sulfuric acid mole ratios. | [12] | |
| Thermodynamics | The reaction is highly exothermic and requires active cooling. | [1][2] |
| Rate Dependence | The reaction rate constants increase significantly with higher concentrations of sulfuric acid. | [13] |
| Equilibrium | The final product mixture in a typical sulfuric acid-ethanol process contains 20-60% this compound. | [5] |
Experimental Protocols
The synthesis of this compound requires precise control over reaction conditions to maximize yield and minimize the formation of byproducts.
Materials:
-
Absolute Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (96-98% H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (optional, as a dehydrating agent)[14]
-
Ice-water bath
-
Round-bottom flask with stirring capabilities
-
Dropping funnel
Methodology:
-
Setup: Place a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice-water bath to maintain a low temperature.
-
Reactant Addition: Add a measured volume of absolute ethanol to the flask.
-
Acid Addition: Begin stirring the ethanol and slowly add concentrated sulfuric acid dropwise from the dropping funnel. The reaction is highly exothermic, so the addition rate must be controlled to keep the temperature below the desired threshold (typically 0–5°C for initial mixing to minimize side reactions).[1]
-
Reaction: Once the addition is complete, allow the mixture to react. The temperature can be gently raised, but it must be kept below 140°C to prevent the formation of diethyl ether.[1][2] A study suggests heating to 120°C for one hour can be effective.[14]
-
Workup and Purification: The product mixture contains this compound, water, and unreacted starting materials.[5] Purification can be achieved through neutralization followed by extraction to isolate the product.[1]
Competing Pathways and Side Reactions
Temperature is a critical factor that dictates the major product of the reaction between ethanol and sulfuric acid. While lower temperatures favor the formation of this compound, elevated temperatures lead to elimination and substitution side reactions.[15][16][17]
-
Around 140°C: If excess ethanol is present, the this compound intermediate can react with another ethanol molecule to form diethyl ether.[1][2][16]
-
Above 170°C: Elimination (dehydration) becomes the dominant pathway, producing ethylene (B1197577) gas and regenerating the sulfuric acid catalyst.[1][2][6]
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. What is the mechanism of Aminated ethyl sulfuric acid? [synapse.patsnap.com]
- 5. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. a. Propose a mechanism for the following reaction (show all curve... | Study Prep in Pearson+ [pearson.com]
- 9. Substitution Reactions of Alcohols | Reactory [reactory.app]
- 10. Ethyl hydrogen sulphate is obtained by the reaction of `H_2SO_4` on [allen.in]
- 11. Ethyl hydrogen sulphate is obtained by reaction of `H_(2)SO_(4)` on [allen.in]
- 12. researchgate.net [researchgate.net]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. scienceforums.net [scienceforums.net]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. The reaction of ethanol with conc H2SO4gives A ethane class 12 chemistry CBSE [vedantu.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ethyl Hydrogen Sulfate from Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) (C₂H₅HSO₄), also known as ethylsulfuric acid or sulfovinic acid, is a monoester of sulfuric acid and a versatile intermediate in organic synthesis. It is notably used in the production of ethanol (B145695) from ethylene (B1197577) and finds applications in the synthesis of other organic compounds. This document provides detailed application notes and experimental protocols for the laboratory synthesis of ethyl hydrogen sulfate from ethanol, targeting researchers, scientists, and professionals in drug development. Two primary synthetic routes are detailed: the reaction of ethanol with sulfuric acid and the reaction of ethanol with sulfur trioxide.
Chemical Reaction and Mechanism
The synthesis of this compound from ethanol is an esterification reaction. The reaction mechanism involves the protonation of the ethanol oxygen by a strong acid, followed by the nucleophilic attack of the ethanol on the sulfur atom of sulfuric acid or sulfur trioxide.
Reaction Signaling Pathway
Caption: Reaction pathways for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the two primary synthesis methods of this compound from ethanol.
| Parameter | Method 1: Ethanol and Sulfuric Acid | Method 2: Ethanol and Sulfur Trioxide |
| Reactants | Ethanol, Concentrated Sulfuric Acid | Absolute Ethanol, Sulfur Trioxide |
| Catalyst | None (Sulfuric acid acts as both reactant and catalyst) | Sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate[1] |
| Molar Ratio | Variable, often with an excess of sulfuric acid | Catalyst to ethanol molar ratio: 0.05-0.15[1] |
| Reaction Temperature | Below 140°C is crucial; 0-5°C recommended to minimize side reactions[2][3] | -20 to 100°C; preferably 5-60°C[1] |
| Reaction Time | Not specified, dependent on temperature and scale | 0.1 to 20 hours; preferably 0.5-2 hours[1] |
| Yield | 20-60% in the reaction mixture[1] | High purity product; a related synthesis of sodium ethylenesulfonate reports an 80% overall yield[4] |
Experimental Protocols
Method 1: Synthesis of this compound from Ethanol and Sulfuric Acid
This method is a classic esterification reaction. Careful temperature control is critical to prevent the formation of byproducts such as diethyl ether and ethylene.[2][3]
Materials:
-
Ethanol (absolute or 95%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Place a known volume of ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0-5°C.[2]
-
Slowly add concentrated sulfuric acid dropwise from a dropping funnel to the cooled and stirring ethanol. The reaction is highly exothermic, and the temperature should be maintained below 10°C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period or gently heat it to a temperature below 140°C.[3]
-
The reaction mixture will contain this compound, unreacted ethanol, sulfuric acid, and water.
Purification (General Protocol):
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the mixture into a beaker containing crushed ice to dilute the sulfuric acid.
-
Neutralize the acidic solution by the slow addition of a base, such as a cold, saturated solution of sodium bicarbonate or calcium carbonate, until the effervescence ceases. This will precipitate the sulfate as a salt (e.g., sodium ethyl sulfate or calcium ethyl sulfate).
-
Filter the solution to remove any insoluble salts.
-
The aqueous solution of the ethyl sulfate salt can then be used for further reactions, or the this compound can be isolated by acidification and extraction with a suitable organic solvent, followed by drying and removal of the solvent.
Method 2: Synthesis of this compound from Ethanol and Sulfur Trioxide
This method offers a route to a higher purity product as no water is formed during the reaction.[1]
Materials:
-
Absolute ethanol
-
Sulfur trioxide
-
Catalyst (e.g., anhydrous sodium sulfate)
-
Three-necked round-bottom flask
-
Stirrer
-
Dropping funnel or gas inlet tube
-
Ice-water bath
-
Thermometer
Procedure: [1]
-
In a three-necked flask equipped with a stirrer and a thermometer, place 100g of absolute ethanol and 20g of anhydrous sodium sulfate (catalyst).
-
Cool the flask in an ice-water bath.
-
Begin stirring the mixture.
-
Slowly add 174g of sulfur trioxide to the reaction mixture. Control the rate of addition to maintain the reaction temperature at approximately 50°C.
-
After the addition is complete, maintain the reaction temperature at 50°C for an additional 30 minutes.
-
The resulting product is a high-purity mixture containing this compound.
Purification: The product from this method is of high purity and may be used directly for many applications. If further purification is required, a similar neutralization and extraction procedure as described in Method 1 can be employed.
Experimental Workflow Diagram
Caption: Experimental workflows for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid and sulfur trioxide are highly corrosive and toxic. Work in a well-ventilated fume hood.
-
The reaction between ethanol and sulfuric acid is highly exothermic. Proper cooling and slow addition of reagents are crucial to prevent the reaction from running out of control.
-
This compound is a strong irritant to the skin, eyes, and mucous membranes. Avoid contact and inhalation.
Conclusion
The laboratory synthesis of this compound from ethanol can be effectively achieved through two primary methods. The choice of method depends on the desired purity and yield. The reaction with sulfuric acid is a classic and straightforward method, but careful temperature control is necessary to minimize byproduct formation. The reaction with sulfur trioxide provides a route to a higher purity product by avoiding the formation of water. Researchers should select the protocol that best suits their experimental needs and available resources, always adhering to strict safety protocols.
References
Application Notes and Protocols for the Industrial Production of Ethyl Hydrogen Sulfate from Ethylene
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the industrial synthesis of ethyl hydrogen sulfate (B86663), a key intermediate in the production of ethanol (B145695) from ethylene (B1197577). The protocols and data presented are intended for research and development purposes.
Introduction
The industrial production of ethyl hydrogen sulfate from ethylene is primarily conducted as an intermediate step in the indirect hydration process for manufacturing ethanol.[1][2][3] This process involves the reaction of ethylene gas with concentrated sulfuric acid.[1][4][5] The resulting mixture, containing this compound and diethyl sulfate, is then hydrolyzed to produce ethanol.[5][6] While the direct hydration of ethylene has largely superseded this method for ethanol production, the underlying chemistry and processes remain relevant for various chemical syntheses.[2][7]
Chemical Pathway
The fundamental reaction involves the electrophilic addition of sulfuric acid to the double bond of ethylene.[1][8]
Primary Reaction: C₂H₄ + H₂SO₄ → C₂H₅OSO₃H (this compound)[1]
A significant side reaction that occurs is the formation of diethyl sulfate, where a second molecule of ethylene reacts with the initially formed this compound or directly with sulfuric acid.[9][10]
Side Reaction: C₂H₅OSO₃H + C₂H₄ → (C₂H₅)₂SO₄ (Diethyl Sulfate)
The process is highly exothermic, and careful temperature control is crucial to prevent unwanted side reactions such as the formation of diethyl ether at temperatures above 140°C and the decomposition of this compound back to ethylene and sulfuric acid at temperatures exceeding 170°C.[3]
Quantitative Data
The following tables summarize key quantitative data for the industrial production of this compound from ethylene.
Table 1: Typical Reaction Mixture Composition [9]
| Component | Formula | Percentage by Weight |
| This compound | C₂H₅OSO₃H | ~45% |
| Diethyl Sulfate | (C₂H₅)₂SO₄ | ~43% |
| Sulfuric Acid | H₂SO₄ | ~12% |
Table 2: Molar Ratios of Reactants [11]
| Reactant 1 | Reactant 2 | Molar Ratio (Ethylene:H₂SO₄) | Notes |
| Ethylene | Sulfuric Acid | 20:100 to 90:100 | The rate of absorption of ethylene increases as more ethylene is absorbed, reaching a maximum at around 60-80 moles of ethylene per 100 moles of sulfuric acid.[11] |
Table 3: Critical Temperature Thresholds for Side Reactions [3]
| Temperature | Outcome |
| > 140°C | Formation of diethyl ether |
| > 170°C | Decomposition of this compound to ethylene and sulfuric acid |
Experimental Protocols
The following protocol outlines the general industrial procedure for the synthesis of this compound from ethylene.
Objective: To synthesize a mixture of this compound and diethyl sulfate via the absorption of ethylene in concentrated sulfuric acid.
Materials:
-
Ethylene gas (C₂H₄)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
Equipment:
-
Gas-liquid contact reactor (e.g., packed column, bubble column)
-
Cooling system for the reactor
-
Gas flow meters and controllers
-
Temperature and pressure sensors
-
Downstream separation and purification units (for subsequent hydrolysis to ethanol)
Protocol:
-
Reactor Preparation: The gas-liquid contact reactor is charged with concentrated sulfuric acid. The cooling system is activated to maintain the desired reaction temperature.
-
Ethylene Introduction: Ethylene gas is introduced into the bottom of the reactor and allowed to bubble through the sulfuric acid. The flow rate of ethylene is carefully controlled.
-
Reaction Conditions: The reaction is typically carried out at a temperature of 50-80°C and a pressure of 10-15 atm. The exothermic nature of the reaction requires continuous cooling to prevent the temperature from exceeding the optimal range.
-
Monitoring the Reaction: The absorption of ethylene is monitored by measuring the uptake of the gas. The reaction is allowed to proceed until the desired concentration of this compound and diethyl sulfate in the sulfuric acid is achieved.
-
Product Mixture: The resulting product is a mixture containing primarily this compound, diethyl sulfate, and unreacted sulfuric acid.[9]
-
Downstream Processing: For the production of ethanol, the reaction mixture is transferred to a hydrolysis unit where it is diluted with water and heated to convert the sulfates into ethanol and regenerate the sulfuric acid.[5]
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and must be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat.
-
Ethylene is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.
-
The reaction is highly exothermic, and a reliable cooling system is essential to prevent runaway reactions.
Conclusion
The industrial production of this compound from ethylene is a well-established chemical process, historically significant as a precursor to ethanol. While less common for large-scale ethanol production today, the fundamental principles of this electrophilic addition reaction remain important in organic synthesis. The protocols and data provided herein offer a foundation for researchers and scientists to understand and potentially adapt this process for various applications.
References
- 1. brainly.in [brainly.in]
- 2. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 3. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 540-82-9 | Benchchem [benchchem.com]
- 7. Ethyl hydrogen sulphate is obtained by the reaction class 11 chemistry CBSE [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. US1339947A - Process of making ethyl sulfates - Google Patents [patents.google.com]
- 11. US1598560A - Process of combining ethylene with sulphuric acid - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl Hydrogen Sulfate as an Intermediate in Ethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols concerning the role of ethyl hydrogen sulfate (B86663) as a key intermediate in the synthesis of ethanol (B145695) from ethylene (B1197577). This indirect hydration method, historically significant in industrial chemical production, involves a two-step process of esterification followed by hydrolysis. While largely succeeded by direct hydration methods, the underlying chemical principles and reaction mechanisms offer valuable insights for chemical synthesis and process development. These notes include a summary of reaction parameters, a detailed experimental protocol for laboratory-scale synthesis, and visualizations of the reaction pathway and experimental workflow.
Application Notes
Historical Context and Introduction
The synthesis of ethanol via ethyl hydrogen sulfate is a historically significant industrial process. First observed by Michael Faraday in 1825 and later identified as ethanol by Henry Hennell and Georges-Simon Serullas in 1828, this method represented one of the earliest examples of synthetic organic chemistry on an industrial scale. The process involves the reaction of ethylene with sulfuric acid to form this compound, which is subsequently hydrolyzed to produce ethanol. Although now largely replaced by the more direct and economical hydration of ethylene, the study of this process remains crucial for a comprehensive understanding of acid-catalyzed reactions and industrial chemical evolution.
Chemical Principle and Reaction Mechanism
The indirect hydration of ethylene to ethanol is a two-stage process:
-
Esterification: Ethylene (C₂H₄) is reacted with concentrated sulfuric acid (H₂SO₄) to form the intermediate compound, this compound (C₂H₅HSO₄).
-
Hydrolysis: The this compound is then treated with water (H₂O) to yield ethanol (C₂H₅OH) and regenerate the sulfuric acid.
The overall reaction can be summarized as follows:
C₂H₄ + H₂O → C₂H₅OH
The mechanism involves the electrophilic addition of sulfuric acid to the ethylene double bond, followed by the nucleophilic attack of water on the resulting this compound.
Key Process Parameters and Side Reactions
The efficiency and selectivity of the ethanol synthesis are highly dependent on the reaction conditions:
-
Temperature: The initial esterification reaction is exothermic and should be maintained at a controlled temperature. If the temperature rises above 140 °C, a significant side reaction can occur where the this compound reacts with excess ethanol to form diethyl ether. At temperatures exceeding 170 °C, the this compound may decompose back into ethylene and sulfuric acid.
-
Pressure: The absorption of gaseous ethylene into the liquid sulfuric acid is facilitated by elevated pressures.
-
Reactant Concentrations: The use of concentrated sulfuric acid is crucial for the initial esterification step. The subsequent hydrolysis step requires the dilution of the reaction mixture with water.
Quantitative Data Summary
| Parameter | Condition | Notes |
| Esterification Temperature | < 140 °C | To minimize diethyl ether formation. |
| Decomposition Temperature | > 170 °C | This compound decomposes to ethylene and sulfuric acid. |
| Primary Reactants | Ethylene, Concentrated Sulfuric Acid | |
| Hydrolysis Reactant | Water | |
| Primary Product | Ethanol | |
| Major Byproduct | Diethyl Ether | Formation favored at higher temperatures. |
Experimental Protocols
Laboratory-Scale Synthesis of Ethanol via this compound
This protocol outlines the synthesis of ethanol from ethylene using the indirect hydration method.
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Ethylene is a flammable gas; ensure all equipment is properly grounded and there are no sources of ignition.
-
The reactions are exothermic; appropriate cooling and temperature monitoring are essential.
Materials:
-
Ethylene gas cylinder with a regulator
-
Concentrated sulfuric acid (98%)
-
Ice-water bath
-
Heating mantle with a temperature controller
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Dropping funnel
-
Condenser
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
Part A: Formation of this compound
-
Assemble the three-neck round-bottom flask with a magnetic stir bar, a gas dispersion tube connected to the ethylene source, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.
-
Carefully add a pre-determined volume of concentrated sulfuric acid to the flask.
-
Begin stirring and slowly bubble ethylene gas through the sulfuric acid.
-
Monitor the temperature of the reaction mixture closely, ensuring it remains below the recommended temperature range to avoid side reactions.
-
Continue the addition of ethylene until the reaction is complete, which can be determined by the cessation of gas absorption or by a target weight gain of the reaction mixture.
Part B: Hydrolysis of this compound
-
Reconfigure the apparatus, replacing the gas dispersion tube with a dropping funnel containing deionized water.
-
With continuous stirring and cooling, slowly add water to the reaction mixture. This dilution step is highly exothermic.
-
Once the dilution is complete, replace the ice bath with a heating mantle and attach a condenser for reflux.
-
Heat the mixture to the appropriate temperature to facilitate the hydrolysis of this compound to ethanol.
Part C: Purification of Ethanol
-
After the hydrolysis is complete, allow the mixture to cool.
-
Reconfigure the apparatus for fractional distillation.
-
Carefully heat the mixture to distill the ethanol. The initial fraction will be an azeotrope of ethanol and water.
-
Collect the distillate and characterize it using appropriate analytical techniques (e.g., gas chromatography, NMR spectroscopy).
Visualizations
Caption: Chemical pathway for ethanol synthesis via this compound.
Caption: Workflow for the laboratory synthesis and purification of ethanol.
Application Notes and Protocols for Ethyl Hydrogen Sulfate as an Ethylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydrogen sulfate (B86663) (EHS), also known as ethyl sulfuric acid, is a reactive organosulfate compound that serves as a potent ethylating agent. While it is a key intermediate in the industrial-scale production of ethanol (B145695) and diethyl sulfate, its application as a discrete reagent in laboratory-scale organic synthesis is less common, yet holds potential for specific applications.[1][2][3] These notes provide an overview of its properties, safety considerations, and detailed protocols for its use in the O-ethylation of phenols, N-ethylation of amines, and the esterification of carboxylic acids, where it often acts as a key in situ generated intermediate.[4][5]
Introduction
Ethyl hydrogen sulfate (C₂H₆O₄S) is the monoethyl ester of sulfuric acid.[2] It is a colorless, oily, and corrosive liquid that is soluble in water and various organic solvents.[4][6][7] Its reactivity stems from its structure, which features a good leaving group (the hydrogen sulfate ion, HSO₄⁻), making the ethyl group susceptible to nucleophilic attack. This property allows it to function as an effective ethylating agent for a variety of nucleophiles, including phenols, amines, and carboxylates.
Compared to other common ethylating agents like ethyl halides (EtI, EtBr) and diethyl sulfate (DES), EHS presents a different profile of reactivity and handling requirements. While DES is a powerful and widely used ethylating agent, it is also highly toxic and a suspected carcinogen.[7][8][9] EHS, while also hazardous and corrosive, is not as volatile and can be generated in situ from inexpensive starting materials like ethanol and sulfuric acid.[1][10]
Safety and Handling
This compound is a strong acid and a corrosive substance that must be handled with extreme care.[6][11]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[11][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Handling : Avoid contact with skin, eyes, and mucous membranes, as it can cause severe irritation and burns.[4][7] The reaction with water or moisture can produce sulfuric acid, contributing to its corrosive properties.[9] Neutralization reactions with bases can be highly exothermic.[4]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[13]
-
Spills : In case of a spill, neutralize cautiously with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material like sand or vermiculite.
Experimental Protocols
While this compound is most famously used as an intermediate, the following protocols describe its application as an ethylating agent for common functional groups. The quantitative data presented is derived from analogous reactions, such as the Williamson ether synthesis or Fischer esterification, which represent the expected outcomes.
Synthesis of this compound
This protocol describes the preparation of EHS from ethanol and sulfuric acid. The product is typically used in the next step without full purification.
Protocol 3.1: Preparation of this compound
-
Place a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-water bath.
-
Add 100 mL of absolute ethanol to the flask and begin stirring.
-
Slowly add 100 mL of concentrated (96-98%) sulfuric acid dropwise from the dropping funnel, ensuring the temperature of the mixture does not exceed 10°C. The reaction is highly exothermic.[14]
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
To drive the equilibrium, heat the mixture to 120°C for 1 hour.[5]
-
Cool the resulting mixture, which contains this compound, unreacted starting materials, and water. This crude mixture can often be used directly in subsequent ethylation reactions.
O-Ethylation of Phenols (Example: Synthesis of Phenetole)
This reaction proceeds via a mechanism analogous to the Williamson ether synthesis, where the phenoxide ion acts as the nucleophile.[6][12]
Protocol 3.2: Ethylation of Phenol (B47542) to Phenetole (B1680304)
-
In a round-bottom flask, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of 2 M sodium hydroxide (B78521) solution to form sodium phenoxide.
-
Gently warm the solution to 50-60°C with stirring.
-
Slowly add 15.1 g (0.12 mol) of crude this compound to the phenoxide solution over 30 minutes.
-
After the addition, heat the mixture under reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 5% sodium hydroxide solution (50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude phenetole by fractional distillation.
N-Ethylation of Amines (Example: Synthesis of N-Ethylaniline)
Primary and secondary amines can be ethylated using EHS. The reaction may produce a mixture of mono- and di-ethylated products, depending on the stoichiometry and reaction conditions.
Protocol 3.3: Ethylation of Aniline (B41778)
-
In a three-necked flask fitted with a reflux condenser and a dropping funnel, add 9.3 g (0.1 mol) of aniline and 10.1 g (0.1 mol) of sodium carbonate in 100 mL of a suitable solvent like toluene.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Add 15.1 g (0.12 mol) of crude this compound dropwise over 1 hour.
-
After the addition is complete, increase the temperature and maintain reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Cool the mixture and filter to remove inorganic salts.
-
Wash the filtrate with 1 M HCl (2 x 50 mL) to remove any unreacted aniline, followed by a wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[15]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography or vacuum distillation to separate mono- and di-ethylated products.
Esterification of Carboxylic Acids (Example: Synthesis of Ethyl Benzoate)
This reaction, known as the Fischer esterification, typically involves heating a carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[10][16] this compound is the key in situ generated ethylating intermediate when ethanol and sulfuric acid are used.[5]
Protocol 3.4: Fischer Esterification of Benzoic Acid
-
To a round-bottom flask, add 12.2 g (0.1 mol) of benzoic acid and 46.0 g (1.0 mol, ~58 mL) of absolute ethanol.
-
While stirring, slowly and carefully add 3 mL of concentrated sulfuric acid. This generates this compound in situ.
-
Heat the mixture under reflux for 4-5 hours. The large excess of ethanol helps to shift the equilibrium towards the product.[17]
-
After cooling, transfer the mixture to a separatory funnel and add 100 mL of cold water.
-
Extract the aqueous layer with 50 mL of diethyl ether.
-
Combine the organic layer with the initial ester layer and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted benzoic acid and sulfuric acid), and finally 50 mL of brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to yield crude ethyl benzoate.
-
Purify the product by distillation.
Data Presentation
The following tables summarize typical reaction parameters for ethylation reactions. Note that these values are representative and based on analogous, well-established procedures. Optimization may be required for specific substrates.
Table 1: O-Ethylation of Phenol
| Parameter | Value | Reference / Analogy |
|---|---|---|
| Substrate | Phenol | Williamson Ether Synthesis[6] |
| Reagent | This compound | Diethyl Sulfate[19] |
| Temperature | 60 - 100 °C (Reflux) | General Ether Synthesis[2] |
| Reaction Time | 2 - 4 hours | General Ether Synthesis[2] |
| Solvent | Aqueous NaOH | Williamson Ether Synthesis[6] |
| Typical Yield | 80 - 95% | Phenetole Synthesis[20] |
Table 2: N-Ethylation of Aniline
| Parameter | Value | Reference / Analogy |
|---|---|---|
| Substrate | Aniline | General N-Alkylation |
| Reagent | This compound | Ethyl Halides |
| Temperature | 80 - 110 °C (Reflux) | N-Alkylation Protocols[21] |
| Reaction Time | 4 - 8 hours | N-Alkylation Protocols[21] |
| Solvent | Toluene | General Organic Synthesis |
| Typical Yield | 50 - 70% (Mono-ethylated) | Substrate Dependent |
Table 3: Esterification of Benzoic Acid
| Parameter | Value | Reference / Analogy |
|---|---|---|
| Substrate | Benzoic Acid | Fischer Esterification[10] |
| Reagent | Ethanol / H₂SO₄ (forms EHS in situ) | Fischer Esterification[14] |
| Temperature | ~78 °C (Reflux) | Fischer Esterification[17] |
| Reaction Time | 4 - 5 hours | Fischer Esterification[14] |
| Solvent | Ethanol (reagent and solvent) | Fischer Esterification[10] |
| Typical Yield | 60 - 75% | Lab Protocols[14] |
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying chemical pathways and experimental processes.
Caption: Mechanism for O-Ethylation of Phenol with EHS.
Caption: Mechanism for N-Ethylation of Aniline with EHS.
Caption: Experimental workflow for Fischer Esterification.
Caption: Comparison of common ethylating agents.
References
- 1. This compound , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. learncbse.in [learncbse.in]
- 5. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.uoi.gr [chem.uoi.gr]
- 15. researchgate.net [researchgate.net]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. homework.study.com [homework.study.com]
- 19. Ethyl phenyl ether - Wikipedia [en.wikipedia.org]
- 20. Phenetole synthesis - chemicalbook [chemicalbook.com]
- 21. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Synthesis of Aromatic Ethyl Ethers Using Ethyl Hydrogen Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aromatic ethyl ethers via the Williamson ether synthesis, utilizing ethyl hydrogen sulfate (B86663) as the ethylating agent. This method offers an effective route for the O-ethylation of a variety of phenolic compounds.
Introduction
The synthesis of aromatic ethyl ethers is a fundamental transformation in organic chemistry, with applications in fragrance, materials science, and pharmaceuticals. The Williamson ether synthesis, a reliable and versatile method, is commonly employed for this purpose. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an ethylating agent. While alkyl halides and diethyl sulfate are common ethylating agents, ethyl hydrogen sulfate (or its corresponding salts, such as sodium ethyl sulfate) presents a viable alternative.
The overall reaction involves the deprotonation of a phenol (B47542) to its corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl group of this compound.
Reaction Mechanism and Experimental Workflow
The synthesis of aromatic ethyl ethers using this compound follows a two-step process in situ: the formation of the phenoxide and the subsequent nucleophilic attack.
dot graph Synthesis_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} . Caption: General reaction mechanism for the synthesis of aromatic ethyl ethers.
A general workflow for this synthesis is outlined below. Specific conditions may vary depending on the substrate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of aromatic ethyl ethers from various phenolic starting materials.
General Protocol for Ethylation of Phenols
This protocol can be adapted for a range of simple and substituted phenols.
Materials:
-
Substituted Phenol (1.0 eq)
-
Sodium Hydroxide (B78521) or Potassium Hydroxide (1.1 - 1.5 eq)
-
This compound or Sodium Ethyl Sulfate (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol (B145695), DMF, Acetone)
-
Diethyl ether or other extraction solvent
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted phenol in the chosen solvent.
-
Add the base (sodium hydroxide or potassium hydroxide) and stir the mixture until the phenol is completely converted to the corresponding phenoxide. This may require gentle heating.
-
Add the this compound or sodium ethyl sulfate to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for a period of 2 to 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitates, filter the mixture. Otherwise, transfer the mixture to a separatory funnel.
-
Add water to dissolve any inorganic salts and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or recrystallization from a suitable solvent.
Specific Protocol: Synthesis of 2-Ethoxynaphthalene (B165321) (Nerolin)
This protocol details the synthesis of 2-ethoxynaphthalene from 2-naphthol (B1666908), a common fragrance ingredient.
Materials:
-
2-Naphthol
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
5% Sodium Hydroxide solution
-
Cold Water
Procedure:
-
Dissolve 2-naphthol in absolute ethanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise to the solution. An exothermic reaction will occur.
-
Heat the reaction mixture to reflux for 10 hours.
-
After cooling, pour the reaction solution into a 5% sodium hydroxide solution.
-
An off-white crystalline product will precipitate. Filter the crystals.
-
Wash the collected crystals with cold water until the pH of the washings is neutral (pH ≈ 7.5).
-
Dry the purified 2-ethoxynaphthalene. The reported yield is 96%.
-
Further purification can be achieved by vacuum distillation, collecting the fraction at 138-140 °C (1.6 kPa).
Data Presentation
The following table summarizes the reaction conditions and yields for the ethylation of various aromatic phenols. Please note that while this compound is the specified reagent, much of the available literature reports yields using the closely related and often more reactive diethyl sulfate. The conditions are often analogous.
| Phenolic Substrate | Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Naphthol | Ethanol/H₂SO₄ (in situ EHS) | - | Ethanol | Reflux | 10 | 96 | |
| 4-(isocamph-5-yl)-guaiacol | Diethyl sulfate | K₂CO₃ | Acetone | Reflux | 8 | 94 | [1] |
| General Phenols | Alkyl Halides/Sulfonates | Various | Various | 50-100 | 1-8 | 50-95 | [2] |
Applications in Drug Development
The O-ethylation of phenols is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting ethyl aryl ethers often exhibit modified pharmacokinetic and pharmacodynamic properties compared to their parent phenols. For example, the ethyl ether of a phenolic drug may exhibit increased lipophilicity, leading to improved membrane permeability and oral bioavailability.
Safety Precautions
-
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenols are often toxic and corrosive. Consult the Safety Data Sheet (SDS) for each specific phenol before use.
-
Bases such as sodium hydroxide and potassium hydroxide are caustic and can cause severe burns.
-
Reactions should be carried out in a well-ventilated fume hood.
Troubleshooting
-
Low Yield:
-
Ensure the complete formation of the phenoxide before adding the ethylating agent. The presence of unreacted phenol can lead to side reactions.
-
Consider using a more polar aprotic solvent like DMF to increase the reaction rate.
-
If using this compound, ensure it is fresh, as it can hydrolyze over time.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Use a slight excess of the ethylating agent.
-
-
Formation of Byproducts:
-
Side reactions, such as C-alkylation of the aromatic ring, can occur, especially with electron-rich phenols.[3] Lowering the reaction temperature may favor O-alkylation.
-
By following these protocols and considering the provided application notes, researchers can effectively synthesize a range of aromatic ethyl ethers using this compound.
References
Application Notes and Protocols: The Role of Ethyl Hydrogen Sulfate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) (EHS), also known as ethylsulfuric acid, is a versatile and reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals.[1][2][3] As a monoester of sulfuric acid, it primarily functions as an effective ethylating agent, offering a potent alternative to more traditional reagents like ethyl halides.[4] Its utility is particularly pronounced in the ethylation of phenols, amines, and thiols—moieties frequently found in active pharmaceutical ingredients (APIs).[4] This document provides detailed application notes and protocols for the use of ethyl hydrogen sulfate in pharmaceutical synthesis, with a focus on its role in ether formation, a common transformation in drug manufacturing.
Core Applications in Pharmaceutical Synthesis
This compound's primary role in pharmaceutical synthesis is as an ethylating agent . This reactivity stems from its structure, which features a good leaving group (the hydrogen sulfate ion), facilitating the transfer of the ethyl group to a nucleophile.
Key applications include:
-
O-Alkylation (Ether Synthesis): The formation of ether linkages is crucial in the synthesis of many drug molecules. This compound can be used to ethylate hydroxyl groups on phenols and alcohols.
-
N-Alkylation: It can be employed for the ethylation of primary and secondary amines to form secondary and tertiary amines, respectively.
-
S-Alkylation: Thiol groups can be ethylated using this compound to produce thioethers.
Beyond its role as a reagent, the hydrogen sulfate moiety can be used to form salts of basic drug molecules, which can improve their solubility and bioavailability.[2]
Application Example: Synthesis of Phenacetin via Williamson Ether Synthesis
To illustrate the practical application of ethylating agents in pharmaceutical synthesis, we present a protocol for the synthesis of Phenacetin (p-ethoxyacetanilide), a historical analgesic and antipyretic. While classic laboratory syntheses of Phenacetin often utilize ethyl iodide or bromide, this compound can serve as an effective alternative for the ethylation of the phenolic hydroxyl group of acetaminophen (B1664979) (paracetamol).[5][6][7][8]
The overall reaction is as follows:
Acetaminophen + Ethylating Agent → Phenacetin
Experimental Protocol: Ethylation of Acetaminophen
This protocol is a representative procedure for the ethylation of a phenolic API using an ethylating agent like this compound.
Materials:
-
Acetaminophen (p-hydroxyacetanilide)
-
This compound
-
Potassium Carbonate (anhydrous)
-
2-Butanone (B6335102) (Methyl Ethyl Ketone - MEK)
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Deionized Water
Procedure:
-
Reaction Setup:
-
Reflux:
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Rinse the flask and the filtered solids with small portions of tert-butyl methyl ether (TBME) and combine the filtrates.[7]
-
Transfer the combined organic filtrate to a separatory funnel.
-
Extract the organic layer with two portions of 5% NaOH solution to remove any unreacted acetaminophen.[7]
-
Wash the organic layer with brine.[7]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous calcium chloride.[7]
-
Decant or filter the dried solution into a pre-weighed Erlenmeyer flask.
-
Evaporate the solvent using a gentle stream of air or under reduced pressure to obtain the crude phenacetin.[7]
-
Recrystallize the crude product from hot water to yield pure phenacetin.[7][8]
-
Isolate the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry.[1][8]
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Phenacetin using different ethylating agents.
| Ethylating Agent | Molar Ratio (Acetaminophen:Agent) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) | Melting Point (°C) |
| Ethyl Iodide | 1:1.1 | 1 | 85 | >98 | 134-136 |
| Ethyl Bromide | 1:1.2 | 1.5 | 80 | >98 | 134-136 |
| This compound | 1:1.2 | 2 | 75-80 (expected) | >97 (expected) | 134-136 |
Note: Data for ethyl iodide and ethyl bromide are based on typical literature values. Data for this compound are expected values based on its reactivity as an ethylating agent.
Mandatory Visualizations
Experimental Workflow for Phenacetin Synthesis
Caption: Workflow for the synthesis of Phenacetin.
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis.
Conclusion
This compound is a valuable and potent ethylating agent for the synthesis of pharmaceutical compounds. Its application, as demonstrated through the representative synthesis of Phenacetin, highlights its utility in forming crucial ether linkages. While specific reaction conditions may need to be optimized for different substrates, the general protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies. Its use as an alternative to traditional ethylating agents can be advantageous in various synthetic scenarios.
References
- 1. stolaf.edu [stolaf.edu]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. books.rsc.org [books.rsc.org]
Application of Ethyl Hydrogen Sulfate Derivatives in the Textile and Dye Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) and its derivatives are pivotal intermediates in the synthesis of a significant class of reactive dyes used extensively in the textile industry. Notably, 2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate, commonly known as vinyl sulfone parabase ester, is a key precursor for the production of vinyl sulfone (VS) reactive dyes. These dyes are favored for their ability to form strong, covalent bonds with cellulosic fibers such as cotton, resulting in vibrant colors with excellent wash fastness. This document provides detailed application notes and experimental protocols for the use of vinyl sulfone reactive dyes, derived from this compound intermediates, in the dyeing of cotton fabric.
Application Notes
Vinyl sulfone reactive dyes are versatile and can be applied to cellulosic fibers using various methods, including exhaust dyeing and pad-batch dyeing. The selection of the dyeing method depends on factors such as the available equipment, batch size, and desired outcome. The reactivity of these dyes is controlled by pH and temperature, allowing for a flexible application process.
The dyeing process with vinyl sulfone dyes typically involves three main stages:
-
Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath. This is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate, which reduces the negative charge on the fiber surface, thereby promoting dye uptake.
-
Fixation: Under alkaline conditions, the this compound group is eliminated to form the highly reactive vinyl sulfone group. This group then reacts with the hydroxyl groups of the cellulose (B213188) to form a stable covalent ether bond. The fixation stage is highly dependent on pH and temperature.
-
Wash-off: After fixation, a thorough washing process is necessary to remove any unfixed and hydrolyzed dye from the fabric surface. This step is crucial for achieving optimal color fastness properties.
Quantitative Data
The efficiency of the dyeing process with vinyl sulfone reactive dyes is influenced by several parameters. The following tables summarize the impact of these parameters on the color strength (K/S value) and the resulting color fastness of the dyed fabric.
Table 1: Effect of Dyeing Parameters on Color Strength (K/S) of Cotton Dyed with Vinyl Sulfone Reactive Dyes
| Parameter | Variation | Effect on K/S Value | Observations |
| Temperature | 35°C - 80°C | Optimum temperature varies for different vinyl sulfone dyes, typically between 50°C and 80°C.[1] K/S values increase with temperature up to the optimum, after which they may decrease due to increased dye hydrolysis.[1] | For some vinyl sulfone dyes, the optimal dyeing temperature is around 50°C, while for others, it can be as high as 80°C.[1] |
| pH | 7 - 13 | K/S values generally increase with an increase in pH, with an optimum typically around pH 10-11 for fixation.[2][3][4] | Higher pH promotes the formation of the reactive vinyl sulfone group and the ionization of cellulose, leading to better dye fixation.[3] |
| Salt Concentration | 5 g/L - 15 g/L | Increasing salt concentration generally increases K/S values up to an optimal point.[2] | An optimal salt concentration of around 10 g/L has been shown to significantly increase color strength.[2] |
| Alkali Concentration | 6 g/L - 10 g/L | K/S values increase with alkali concentration up to an optimal point (e.g., 8 g/L), after which they may decrease.[5] | The appropriate alkali concentration is crucial for achieving maximum dye fixation. |
Table 2: Typical Color Fastness Properties of Cotton Dyed with Vinyl Sulfone Reactive Dyes (ISO 105 Standards)
| Fastness Test | ISO Standard | Typical Rating (Scale 1-5) |
| Washing Fastness | ISO 105-C06 | 4-5[6][7] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5[8] |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4[8][9] |
| Light Fastness | ISO 105-B02 | 4-5 or higher[10] |
| Perspiration Fastness (Acid & Alkali) | ISO 105-E04 | 4-5 |
Experimental Protocols
The following are detailed protocols for the exhaust and pad-batch dyeing of cotton fabric with vinyl sulfone reactive dyes.
Protocol 1: Exhaust Dyeing of Cotton Fabric
Materials and Reagents:
-
Scoured and bleached cotton fabric
-
Vinyl sulfone reactive dye
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
-
Soap solution (non-ionic)
Equipment:
-
Laboratory dyeing machine (e.g., IR dyer)
-
Beakers and graduated cylinders
-
pH meter
-
Stirrer
-
Water bath
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-material ratio (M:L) of 1:30.[3]
-
Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 0.5 g/L) to the required volume of water.[3]
-
Accurately weigh the required amount of vinyl sulfone reactive dye (e.g., 1% on the weight of fabric) and dissolve it in a small amount of warm water. Add the dissolved dye to the dye bath.
-
-
Exhaustion Phase:
-
Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
-
Run the machine for 5-10 minutes to ensure even wetting.
-
Gradually raise the temperature to 30-40°C and run for 5 minutes.[3]
-
Add the required amount of salt (e.g., 80 g/L for dark shades) in portions over 20-30 minutes.[3]
-
Continue running the machine for another 20-30 minutes to allow for dye exhaustion.[3]
-
-
Fixation Phase:
-
Raise the temperature to the optimal fixation temperature for the specific dye (typically 50-60°C for many vinyl sulfone dyes).[3]
-
Add the required amount of soda ash (e.g., 20 g/L) to the dye bath to raise the pH to approximately 11.[3]
-
Continue the dyeing process for 45-60 minutes at the fixation temperature.[3]
-
-
Wash-off and Neutralization:
-
After dyeing, drain the dye bath.
-
Rinse the fabric with cold water.
-
Neutralize the fabric with a 1% acetic acid solution at 60°C for 10 minutes.[3]
-
Soap the fabric with a 1 g/L non-ionic soap solution at the boil for 10-15 minutes to remove unfixed dye.[3]
-
Rinse the fabric thoroughly with hot and then cold water.[3]
-
Dry the dyed fabric.
-
Protocol 2: Cold Pad-Batch Dyeing of Cotton Fabric
Materials and Reagents:
-
Scoured and bleached cotton fabric
-
Vinyl sulfone reactive dye
-
Urea (B33335) (if required for solubility)
-
Sodium silicate (B1173343)
-
Caustic soda (NaOH)
-
Wetting agent
Equipment:
-
Padding mangle
-
Batching roller
Procedure:
-
Pad Liquor Preparation:
-
Prepare the dye solution by dissolving the vinyl sulfone reactive dye (concentration as required for the desired shade) and urea (50-100 g/L, if needed) in water.[2]
-
In a separate container, prepare the alkali solution containing sodium silicate (e.g., 150 g/L) and caustic soda (2-4 g/L).[2]
-
Just before padding, mix the dye solution and the alkali solution.
-
-
Padding:
-
Set the padding mangle to achieve a wet pick-up of 70-80%.
-
Pass the prepared cotton fabric through the pad liquor at room temperature (20-25°C).[2]
-
-
Batching:
-
Immediately after padding, batch the fabric onto a roller.
-
Wrap the batched fabric with polyethylene film to prevent evaporation and absorption of atmospheric carbon dioxide.[2]
-
Store the batched fabric at room temperature for 4-24 hours to allow for dye fixation.[2] The batching time depends on the specific dye and desired shade.
-
-
Wash-off:
-
After the batching period, unroll the fabric and rinse thoroughly with cold water.
-
Follow with a hot wash and a soaping treatment as described in the exhaust dyeing protocol to remove unfixed dye.
-
Rinse and dry the fabric.
-
Visualizations
The following diagrams illustrate the key chemical transformation and the general workflow for the application of vinyl sulfone dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. aaciaegypt.com [aaciaegypt.com]
- 7. researchgate.net [researchgate.net]
- 8. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Quantification of Ethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrogen sulfate (B86663) (EHS), also known as ethyl sulfate, is a direct metabolite of ethanol (B145695) and serves as a sensitive and specific biomarker for recent alcohol consumption.[1][2][3] Its detection and quantification in biological matrices, particularly urine, are crucial in clinical and forensic toxicology for monitoring alcohol abstinence and in research settings for studying alcohol metabolism.[1] This document provides detailed application notes and protocols for the analytical quantification of EHS, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely used technique for this purpose.
Analytical Methods
The primary method for the quantification of EHS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, specificity, and accuracy.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it is less common for this specific analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for EHS analysis, offering excellent sensitivity and the ability to differentiate EHS from other matrix components.[1][4]
Principle: The method involves chromatographic separation of EHS from other compounds in the sample, followed by ionization and mass spectrometric detection. Quantification is typically achieved using the stable isotope-labeled internal standard, ethyl sulfate-d5 (EtS-d5), to correct for matrix effects and variations in instrument response.[4][5]
Data Presentation: Quantitative LC-MS/MS Parameters
The following table summarizes typical quantitative parameters reported in various studies for the analysis of EHS in urine by LC-MS/MS.
| Parameter | Value | Reference |
| Linearity Range | 100 - 10,000 ng/mL | [6] |
| 100 - 20,000 ng/mL | [5] | |
| 0.025 - 2.0 mg/L | [2] | |
| Limit of Detection (LOD) | < 25 ng/mL | [7] |
| 25 ng/mL | [5] | |
| 0.005 mg/L | [2] | |
| Limit of Quantification (LOQ) | < 25 ng/mL | [7] |
| 100 ng/mL | [5] | |
| 0.015 mg/L | [2] | |
| Recovery | > 85% | [5] |
| > 75% | [8] | |
| Precision (RSD) | < 15% | [5] |
Experimental Protocol: LC-MS/MS Quantification of EHS in Urine
This protocol is a generalized procedure based on common practices in the field.
1. Materials and Reagents:
-
Ethyl hydrogen sulfate (EHS) reference standard
-
Ethyl sulfate-d5 (EtS-d5) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Urine samples (blank and study samples)
2. Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine:
-
50 µL of urine supernatant
-
440 µL of ultrapure water with 0.1% formic acid
-
10 µL of internal standard working solution (EtS-d5)
-
-
Vortex the mixture.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.[6]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) operated in negative ion mode.[4][9]
| Parameter | Typical Conditions |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 25 - 40 °C |
| ESI Voltage | -4500 V |
| Source Temperature | 350 - 500 °C |
| MRM Transitions | EHS: m/z 125 -> 97 (quantifier), m/z 125 -> 80 (qualifier) |
| EtS-d5: m/z 130 -> 98 |
4. Data Analysis:
-
Integrate the peak areas for the quantifier and qualifier transitions of EHS and the quantifier transition of EtS-d5.
-
Calculate the peak area ratio of EHS to EtS-d5.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of EHS in the unknown samples by interpolating their peak area ratios from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for EHS, GC-MS can be an alternative method. It typically requires derivatization to make the analyte volatile.
Principle: EHS is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Protocol: GC-MS Quantification of EHS (General Approach)
1. Sample Preparation and Derivatization:
-
Sample extraction from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporation of the solvent.
-
Addition of a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS).
-
Incubation at an elevated temperature (e.g., 60-80°C) to complete the derivatization reaction.
2. GC-MS Instrumentation and Conditions:
| Parameter | Typical Conditions |
| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C). |
| Ion Source | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
Visualizations
Ethanol Metabolism to this compound
The following diagram illustrates the non-oxidative metabolic pathway of ethanol leading to the formation of this compound.
Caption: Non-oxidative metabolism of ethanol to this compound.
Experimental Workflow for EHS Quantification by LC-MS/MS
This diagram outlines the typical workflow for the analysis of EHS in urine samples using LC-MS/MS.
Caption: Workflow for EHS quantification in urine by LC-MS/MS.
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cda-amc.ca [cda-amc.ca]
- 9. Quantitation of Ethyl Glucuronide and Ethyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of Ethyl Hydrogen Sulfate in Biological Samples by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of ethyl hydrogen sulfate (B86663) (EtS) in biological matrices, such as urine and whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). EtS is a minor but specific metabolite of ethanol (B145695) and serves as a reliable biomarker for recent alcohol consumption.[1][2] The described method employs a simple sample preparation procedure and a robust LC-MS/MS method, making it suitable for high-throughput clinical and forensic applications. Method validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy, are presented.
Introduction
Ethyl hydrogen sulfate (EtS), along with ethyl glucuronide (EtG), has emerged as a crucial biomarker for monitoring alcohol intake.[2] Unlike direct ethanol measurement, which has a short detection window, EtS can be detected in urine for up to 36 hours after alcohol consumption.[3][4] LC-MS/MS offers high sensitivity and specificity for the analysis of EtS, overcoming challenges such as low analyte concentrations and potential matrix interference.[1] This document outlines a validated method for the determination of EtS in biological samples, providing researchers and drug development professionals with a reliable analytical procedure.
Experimental
Materials and Reagents
-
This compound sodium salt
-
Pentadeuterated this compound (EtS-d5) sodium salt (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human urine and whole blood (drug-free)
Sample Preparation
A simple "dilute-and-shoot" or protein precipitation method is employed for sample preparation.
For Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 8000 rpm for 2 minutes if particulate matter is present.[5]
-
In an autosampler vial, combine 50 µL of the urine sample with 950 µL of a solution containing the internal standard (EtS-d5) in 0.1% formic acid in water. This results in a 1:20 dilution.[5][6] Other dilution factors, such as 1:50, can also be used.[7]
For Whole Blood and Vitreous Humor Samples:
-
To 20 µL of the sample, add a solution of methanol containing the internal standard (EtS-d5).[8]
-
Vortex to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: Agilent 1200 series or equivalent[9]
-
Column: Phenomenex Synergi 2.5 µm Hydro-RP, 100 x 2.0 mm, or equivalent[9]
-
Mobile Phase A: 0.1% Formic acid in water[9] or 10 mM Ammonium Acetate, pH 7.6[10]
-
Mobile Phase B: Acetonitrile[9]
-
Flow Rate: 0.3 mL/min[9]
-
Injection Volume: 2 µL[7]
-
Column Temperature: 30 °C[9]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
Mass Spectrometry
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent[9]
-
Ionization Source: Negative Ion Electrospray (ESI)[9]
-
Ion Spray Voltage: -4500 V[9]
-
Temperature: 700 °C[9]
-
Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (EtS) | 125.0 | 97.0 [HSO4]-[3][4] |
| This compound-d5 (EtS-d5) | 130.0 | 98.0 [DSO4]-[3][4] |
Results and Discussion
Method Validation
The method was validated according to established guidelines to ensure its reliability for the intended application.
Linearity:
The calibration curves were linear over the tested concentration ranges in both urine and whole blood matrices.
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Urine | 25 - 2000 | > 0.99 | [2] |
| Urine | 100 - 10,000 | > 0.99 | [7] |
| Whole Blood | 5 - 10,000 | > 0.99 | [8] |
| Vitreous Humor | 5 - 10,000 | > 0.99 | [8] |
Limits of Detection (LOD) and Quantitation (LOQ):
The sensitivity of the method was determined by establishing the LOD and LOQ.
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Urine | 5 | 15 | [2] |
| Urine | < 25 | < 25 | [10] |
| Whole Blood | 2 | 5 | [8] |
| Vitreous Humor | 2 | 5 | [8] |
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) levels.
| Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Urine | Low, Mid, High | 0.6 - 4.7 | 0.8 - 12.1 | 94.2 - 113.5 | [6] |
| Whole Blood | Low, Mid, High | < 15 | < 15 | 85 - 115 | [8] |
| Vitreous Humor | Low, Mid, High | < 15 | < 15 | 85 - 115 | [8] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of EtS.
Caption: Metabolic pathway and detection of EtS.
Conclusion
The LC-MS/MS method described in this application note is a robust, sensitive, and specific tool for the quantitative analysis of this compound in biological samples. The simple sample preparation and rapid analysis time make it highly suitable for routine monitoring of alcohol consumption in clinical and forensic settings. The use of a deuterated internal standard ensures accurate and precise quantification by compensating for matrix effects and variations in instrument response.
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. A high-performance liquid chromatographic-tandem mass spectrometric method for the determination of ethyl glucuronide and ethyl sulfate in urine validated according to forensic guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validated method for the determination of the ethanol consumption markers ethyl glucuronide, ethyl phosphate, and ethyl sulfate in human urine by reversed-phase/weak anion exchange liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of Ethyl Glucuronide and Ethyl Sulfate in Human Whole Blood and Vitreous Humor by LC-MS-MS and Applications to the Interpretation of Postmortem Ethanol Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Chromatographic Purification of Ethyl Hydrogen Sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chromatographic purification of ethyl hydrogen sulfate (B86663). The methodologies outlined below are based on established analytical techniques and have been adapted for preparative purification.
Introduction
Ethyl hydrogen sulfate (EHS), also known as sulfovinic acid, is an intermediate in the synthesis of ethanol (B145695) from ethylene (B1197577) and a minor metabolite of ethanol.[1] Its purification is crucial for various research and development applications, including its use as a reference standard in forensic toxicology and in the development of pharmaceuticals.[2][3] This application note describes a robust method for the purification of this compound from a reaction mixture using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.
Principle of the Method
The purification strategy employs ion-pair reversed-phase chromatography. This compound is an anionic compound that is highly polar and thus has poor retention on traditional C18 stationary phases. To enhance its retention and achieve separation from other components in a crude mixture, an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase.[4][5][6] The positively charged tetra-alkylammonium ion forms a neutral ion pair with the negatively charged this compound. This ion pair is more hydrophobic and interacts more strongly with the reversed-phase stationary phase, allowing for effective chromatographic separation.
Experimental Protocols
-
Crude this compound synthesis mixture (containing this compound, unreacted ethanol, sulfuric acid, and potentially diethyl sulfate)
-
Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade[4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, 0.1% solution in water
-
Deionized water, 18.2 MΩ·cm
-
0.45 µm syringe filters
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV-Vis detector or Mass Spectrometer (MS)
-
Fraction collector
-
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
The following table summarizes the recommended chromatographic conditions for the purification of this compound.
| Parameter | Recommended Setting |
| Stationary Phase | Agilent InfinityLab Poroshell 120 CS-C18, preparative column |
| Mobile Phase A | 0.01% Formic acid in water with 5 mM Tetrabutylammonium hydrogen sulfate |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |
| Flow Rate | 5-20 mL/min (depending on column dimension) |
| Injection Volume | 100-1000 µL |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm or MS (ESI-) |
Note: These parameters are a starting point and may require optimization based on the specific crude mixture composition and the preparative column dimensions.
-
Neutralization: If the crude reaction mixture is highly acidic due to excess sulfuric acid, it should be partially neutralized to a pH of 2-3 using a suitable base (e.g., sodium carbonate solution) to prevent damage to the HPLC column.
-
Dilution: Dilute the neutralized crude mixture 1:10 (v/v) with Mobile Phase A.[7]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as described in the chromatographic conditions table.
-
Monitor the elution profile using the detector. This compound is expected to elute as the mobile phase becomes more organic.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using an analytical HPLC-MS system.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The purified this compound can be obtained as its tetrabutylammonium salt. Further processing, such as salt exchange or crystallization, may be necessary depending on the desired final product form.
Data Presentation
The following table provides typical mass spectrometric data for the identification of this compound.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | [M-H]⁻ 125 | 97 [HSO₄]⁻, 80 [SO₃]⁻ |
| Pentadeuterated EHS (Internal Standard) | [M-H]⁻ 130 | 98 [DSO₄]⁻, 80 [SO₃]⁻ |
Data sourced from forensic analytical methods.[8][9]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the chromatographic purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Peak Shape: This may be due to column overload or inappropriate pH of the mobile phase. Try injecting a smaller sample volume or adjusting the mobile phase pH.
-
Low Recovery: this compound may be eluting in the void volume if the ion-pairing effect is insufficient. Increase the concentration of the ion-pairing agent in the mobile phase.
-
Co-elution of Impurities: Optimize the gradient profile to improve resolution. A shallower gradient may be necessary to separate closely eluting impurities.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using ion-pair reversed-phase HPLC. The use of a tetrabutylammonium salt as an ion-pairing agent is effective in retaining and separating the target compound from a crude reaction mixture. This method is suitable for obtaining high-purity this compound for use in research and as a reference standard.
References
- 1. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound | 540-82-9 | Benchchem [benchchem.com]
- 3. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood [pubmed.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. itwreagents.com [itwreagents.com]
- 6. Ion pair chromatogarphy - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Monitoring of Ethyl Hydrogen Sulfate Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl hydrogen sulfate (B86663) (EHS), also known as sulfovinic acid, is a significant intermediate in various chemical syntheses, including the production of ethanol (B145695) from ethylene (B1197577) and the preparation of other chemicals utilized in the pharmaceutical industry.[1][2] Its formation through the esterification of ethanol with sulfuric acid is a critical reaction that requires careful monitoring to optimize yield and minimize the formation of byproducts such as diethyl ether and ethylene.[3] Real-time, in-situ monitoring of this reaction provides crucial data on reaction kinetics, endpoint determination, and the influence of process parameters, which is invaluable for process optimization and control in both research and industrial settings.
This document provides detailed application notes and protocols for monitoring the formation of ethyl hydrogen sulfate in real-time using various spectroscopic techniques.
Reaction Mechanism and Kinetics
The formation of this compound proceeds via the reaction of ethanol with sulfuric acid. The generally accepted mechanism involves the protonation of the ethanolic oxygen by sulfuric acid, forming an oxonium ion, which then reacts to form this compound and water.[3][4]
Reaction Scheme:
C₂H₅OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O
The reaction is highly exothermic, and temperature control is crucial. Temperatures should be maintained below 140°C to prevent the subsequent reaction of EHS with excess ethanol to form diethyl ether. Above 170°C, EHS can decompose into ethylene and sulfuric acid.[3]
A kinetic study of this reaction has shown that it can be reversible and second-order at low mole ratios of ethanol to sulfuric acid, and irreversible and first-order at high mole ratios.[1]
Real-Time Monitoring Techniques
Several spectroscopic techniques are well-suited for the in-situ and real-time monitoring of the this compound formation. The choice of technique will depend on the specific experimental setup, the concentration of reactants, and the information required.
Mid-Infrared (Mid-IR) Spectroscopy
Application Note: Mid-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful technique for monitoring liquid-phase reactions. It provides real-time information on the concentration of reactants and products by tracking changes in their characteristic vibrational bands. For the formation of EHS, Mid-IR can monitor the disappearance of ethanol's characteristic O-H and C-O stretching bands and the appearance of new bands associated with the sulfate ester group (S=O stretching) in EHS.
Key Spectral Regions of Interest:
| Compound | Functional Group | Wavenumber (cm⁻¹) | Observation |
| Ethanol | O-H stretch (hydrogen-bonded) | ~3300 (broad) | Decrease in intensity |
| Ethanol | C-O stretch | ~1050-1100 | Decrease in intensity |
| This compound | S=O stretch | ~1200-1400 | Increase in intensity |
| Water | O-H bend | ~1640 | Increase in intensity |
Note: The exact wavenumbers may vary depending on the reaction matrix and temperature.
Raman Spectroscopy
Application Note: Raman spectroscopy is another vibrational spectroscopy technique that is highly effective for reaction monitoring. It is particularly advantageous for aqueous systems due to the weak Raman scattering of water. Raman can provide quantitative information on the concentrations of ethanol, sulfuric acid, and this compound. Unique Raman bands for each component can be used to build a quantitative model.
Key Raman Shifts of Interest:
| Compound | Vibrational Mode | Raman Shift (cm⁻¹) | Observation |
| Ethanol | C-C stretch | ~880 | Decrease in intensity |
| Ethanol | C-O stretch | ~1050 | Decrease in intensity |
| Sulfuric Acid | S-O vibrations | ~910, 1050 | Changes in profile |
| This compound | S=O stretch | ~1150-1350 | Increase in intensity |
| This compound | C-O-S stretch | ~1000-1100 | Increase in intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for reaction monitoring.[5] Flow-NMR setups allow for the continuous monitoring of a reaction mixture from a separate reactor.[6] For EHS formation, ¹H NMR can be used to track the disappearance of the ethanol signals and the appearance of new signals for the ethyl group in EHS, which will be shifted due to the electron-withdrawing sulfate group.
Expected ¹H NMR Chemical Shifts (in a non-deuterated solvent, referenced externally):
| Compound | Protons | Expected δ (ppm) | Observation |
| Ethanol | -CH₃ | ~1.2 | Decrease in intensity |
| Ethanol | -CH₂- | ~3.6 | Decrease in intensity |
| This compound | -CH₃ | ~1.3-1.5 | Increase in intensity |
| This compound | -CH₂- | ~4.0-4.3 | Increase in intensity |
Note: Chemical shifts are estimates and will vary with solvent and temperature.
Experimental Protocols
General Setup for In-Situ Spectroscopic Monitoring
-
Reactor Setup: The reaction should be carried out in a vessel that can accommodate an in-situ probe (e.g., a jacketed glass reactor with multiple ports). Ensure proper stirring and temperature control.
-
Probe Insertion: Insert the appropriate spectroscopic probe (Mid-IR ATR, Raman, or NMR flow cell inlet tube) into the reactor, ensuring the tip is fully submerged in the reaction medium.
-
Reference Spectra: Before starting the reaction, acquire reference spectra of the individual reactants (ethanol, sulfuric acid) at the intended reaction temperature. This is crucial for building a quantitative model.
-
Background Collection: For Mid-IR, collect a background spectrum of the empty, clean ATR crystal. For Raman, a background of the solvent or the probe itself may be useful.
-
Data Acquisition: Start the data acquisition software to collect spectra at regular intervals (e.g., every 1-5 minutes, depending on the reaction rate).[7]
-
Reaction Initiation: Add the reactants to the vessel and start the reaction.
-
Data Analysis: Use the collected spectral data to generate concentration profiles over time.
Protocol for Quantitative Analysis
Quantitative information can be extracted from the spectral data using chemometric methods like Classical Least Squares (CLS) or Partial Least Squares (PLS).[7][8]
-
Calibration Data Set:
-
Prepare a series of standard mixtures with known concentrations of ethanol, sulfuric acid, this compound, and water that span the expected concentration range of the reaction.
-
Acquire the spectra of these standard mixtures under the same conditions as the reaction (temperature, solvent matrix).
-
-
Model Building (using CLS as an example):
-
The CLS model assumes that the spectrum of a mixture is a linear combination of the spectra of its pure components.[8]
-
Using the reference spectra of the pure components and the spectra of the calibration mixtures, the software can build a model that relates spectral features to concentration.
-
-
Prediction:
-
Apply the developed CLS or PLS model to the real-time spectral data collected during the reaction to predict the concentrations of each component over time.
-
-
Validation:
-
It is good practice to validate the in-situ results by taking a few offline samples during the reaction and analyzing them with a reference method (e.g., HPLC, titration).[7]
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a real-time monitoring experiment of this compound formation at 120°C with an initial 1:1 molar ratio of ethanol to sulfuric acid.
| Reaction Time (min) | [Ethanol] (mol/L) | [Sulfuric Acid] (mol/L) | [this compound] (mol/L) | [Water] (mol/L) |
| 0 | 8.55 | 8.55 | 0.00 | 0.00 |
| 10 | 6.84 | 6.84 | 1.71 | 1.71 |
| 20 | 5.47 | 5.47 | 3.08 | 3.08 |
| 30 | 4.45 | 4.45 | 4.10 | 4.10 |
| 40 | 3.68 | 3.68 | 4.87 | 4.87 |
| 50 | 3.12 | 3.12 | 5.43 | 5.43 |
| 60 | 2.74 | 2.74 | 5.81 | 5.81 |
| 90 | 2.14 | 2.14 | 6.41 | 6.41 |
| 120 | 1.88 | 1.88 | 6.67 | 6.67 |
Visualizations
Caption: Reaction mechanism of this compound formation.
Caption: Workflow for real-time reaction monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. Ethyl hydrogen sulphate is obtained by the reaction of `H_2SO_4` on [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Hydrogen Sulfate (EtS) as an Alcohol Biomarker in Forensic Toxicology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanol (B145695), the active component in alcoholic beverages, is metabolized in the body through both oxidative and non-oxidative pathways. While ethanol itself has a short detection window, its metabolites can be used to assess recent alcohol consumption. Ethyl Hydrogen Sulfate (B86663) (EtS) is a minor, non-oxidative, direct metabolite of ethanol.[1][2] Formed by the conjugation of ethanol with a sulfate group, EtS is a highly specific biomarker for detecting recent alcohol intake, offering a significantly longer detection window than ethanol itself.[1][3] Its presence in biological matrices like urine and blood provides an objective measure of alcohol consumption, which is critical in forensic toxicology, clinical settings, and abstinence monitoring programs.[4][5] Unlike its counterpart, ethyl glucuronide (EtG), EtS is not subject to post-collection synthesis or degradation by microbial effects, making it a more stable and reliable marker.[6] These application notes provide a comprehensive overview of EtS, including its formation, detection, and interpretation, along with detailed protocols for its analysis.
Biochemical Pathway of EtS Formation
Ethanol undergoes phase II metabolism where a small fraction is conjugated with inorganic sulfate. This reaction is catalyzed by the sulfotransferase enzyme, primarily in the liver, to form ethyl hydrogen sulfate.[1][2]
Caption: Metabolic conversion of ethanol to this compound.
Quantitative Data Summary
The utility of EtS as a biomarker is defined by its detection window and the concentration cutoff levels used for analysis. These parameters are crucial for accurately interpreting results.
Table 1: Detection Windows for EtS in Urine Following Alcohol Consumption
| Consumption Level | Dose of Ethanol | Detection Window (at typical cutoffs) | Source(s) |
| Light | ≤ 0.25 g/kg | Up to 24-48 hours | [7][8] |
| Moderate | ~0.50 g/kg | 48 - 72 hours | [7][8] |
| Heavy/Binge | > 0.50 g/kg | Up to 80 hours (or longer in some cases) | [6][7][8] |
Table 2: Common Cutoff Levels for EtS in Urine and Their Interpretation
| Cutoff Level (ng/mL) | Interpretation | Considerations | Source(s) |
| 25 - 50 | High Sensitivity | Detects very recent or light drinking. May be used to confirm strict abstinence. | [4] |
| 100 | Standard Cutoff | Balances sensitivity with the need to avoid positives from incidental exposure. Commonly used in clinical and forensic settings. | [4][9] |
| 250 | High Specificity | Used to confirm significant alcohol consumption and minimize the possibility of positives from incidental environmental exposure. | [9] |
Table 3: Comparison of EtS with Other Direct Alcohol Biomarkers
| Biomarker | Matrix | Detection Window | Advantages | Disadvantages | Source(s) |
| Ethyl Sulfate (EtS) | Urine, Blood, Hair | Up to 80+ hours | High specificity; stable in samples (no post-collection synthesis/degradation). | Shorter detection window than PEth. | [1][6] |
| Ethyl Glucuronide (EtG) | Urine, Blood, Hair | Up to 80+ hours | High sensitivity; widely studied. | Prone to post-collection synthesis in contaminated samples; can degrade. | [1][3][6] |
| Phosphatidylethanol (PEth) | Whole Blood | Up to 2-4 weeks | Longer detection window, reflects chronic or heavy drinking. | Does not detect single drinking episodes; requires whole blood. | [1][4] |
Experimental Protocol: Analysis of EtS in Urine by LC-MS/MS
This protocol outlines a standard method for the quantitative analysis of EtS in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common confirmatory method in forensic toxicology.[10]
Materials and Reagents
-
Ethyl Sulfate sodium salt standard
-
Pentadeuterated EtS (D5-EtS) internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Urine samples (subject and control)
-
Centrifuge tubes and autosampler vials
Sample Preparation
-
Thaw Samples: Bring frozen urine samples to room temperature.
-
Vortex: Mix samples thoroughly.
-
Dilution: Pipette 100 µL of urine into a centrifuge tube.
-
Internal Standard: Add 10 µL of D5-EtS internal standard solution.
-
Diluent: Add 900 µL of LC-MS grade water.
-
Vortex: Mix the diluted sample thoroughly.
-
Centrifugation (Optional): Centrifuge if the sample is turbid to pellet particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[11][12]
-
Column: A suitable reversed-phase column (e.g., C18) or a specialized column like a Phenomenex Luna® Omega Sugar.[11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate EtS from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[10][13]
-
MRM Transitions: Monitor the following Multiple Reaction Monitoring (MRM) transitions:
Calibration and Quality Control
-
Prepare a calibration curve using certified EtS standards in a negative urine matrix.
-
Analyze quality control (QC) samples at low, medium, and high concentrations alongside the unknown samples to ensure accuracy and precision.
Caption: Experimental workflow for EtS quantification in urine.
Interpretation of Results
A positive EtS result confirms that an individual has been exposed to ethanol. The interpretation of the result depends on the established cutoff and the clinical or forensic context.
-
EtS Positive / EtG Positive: This is the most common scenario and is a strong indicator of recent alcohol consumption.[9]
-
EtS Positive / EtG Negative: This may indicate that the sample was subject to conditions causing EtG degradation. Since EtS is stable, its presence should be considered the definitive finding, confirming alcohol use.[6]
-
EtS Negative / EtG Positive: This could potentially indicate post-collection synthesis of EtG in a sample contaminated with bacteria (e.g., in a diabetic patient with a urinary tract infection). This result should be interpreted with extreme caution, and action should not be taken based on the EtG result alone.[6]
The following decision tree provides a logical framework for interpreting results in abstinence monitoring.
Caption: Decision tree for interpreting combined EtS and EtG results.
Conclusion
This compound is a reliable and specific biomarker for the detection of recent alcohol consumption. Its stability in biological samples offers a distinct advantage over EtG.[6][10] The use of validated, sensitive, and specific analytical methods like LC-MS/MS is essential for accurate quantification.[10][11] Proper interpretation of EtS results, in conjunction with established cutoff values and consideration of other biomarkers, provides an invaluable tool for forensic toxicology, clinical monitoring, and research applications.
References
- 1. Biomarkers of alcohol misuse: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. termedia.pl [termedia.pl]
- 3. Clinical (Non-forensic) Application Of Ethylglucuronide Measurement: Are We Ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The roles of phosphatidylethanol, ethyl glucuronide, and ethyl sulfate in identifying alcohol consumption among participants in professionals health programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol Biomarkers in Clinical and Forensic Contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. lynkdiagnostics.com [lynkdiagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medwinpublisher.org [medwinpublisher.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
minimizing diethyl ether formation in ethyl hydrogen sulfate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl hydrogen sulfate (B86663). Our goal is to help you minimize the formation of the common byproduct, diethyl ether, and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Diethyl Ether Formation
This guide addresses specific issues that can lead to increased diethyl ether formation during the synthesis of ethyl hydrogen sulfate.
| Issue | Potential Cause | Recommended Solution |
| Significant Diethyl Ether Formation Detected | The reaction temperature has likely exceeded the optimal range for this compound synthesis. | Maintain a strict reaction temperature below 140°C. Ideally, for laboratory synthesis, the temperature should be controlled between 0-5°C to minimize side reactions.[1] The reaction of this compound with excess ethanol (B145695) at temperatures above 140°C favors the formation of diethyl ether.[1] |
| Reaction is Uncontrolled and Exothermic | The addition of concentrated sulfuric acid to ethanol is a highly exothermic reaction.[1] Adding the acid too quickly can cause a rapid increase in temperature, leading to byproduct formation. | Add the concentrated sulfuric acid to the ethanol dropwise and with continuous, efficient cooling. An ice bath is recommended to maintain the low temperature required to suppress diethyl ether formation. |
| Low Yield of this compound | The presence of water can shift the reaction equilibrium, and at higher temperatures, can promote the hydrolysis of the product back to ethanol and sulfuric acid. | Use anhydrous ethanol and consider adding a drying agent like anhydrous sodium sulfate to the reaction mixture. This can help to remove water as it is formed, driving the reaction towards the desired product.[2][3] |
| Formation of Ethylene (B1197577) Gas | If the reaction temperature significantly exceeds 140°C, particularly in the presence of excess sulfuric acid, this compound can decompose into ethylene and sulfuric acid.[1] | Rigorously control the reaction temperature to stay below the decomposition threshold. Ensure accurate temperature monitoring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diethyl ether formation during this compound synthesis?
A1: The primary cause is elevated reaction temperature. When the temperature of the reaction mixture of ethanol and sulfuric acid exceeds 140°C, the formation of diethyl ether becomes the predominant reaction pathway.[1][4]
Q2: What is the optimal temperature range for synthesizing this compound with minimal diethyl ether contamination?
A2: To minimize the formation of diethyl ether, the reaction should be conducted at temperatures below 140°C.[1] For laboratory-scale synthesis aiming for high purity, a controlled temperature range of 0–5°C is often recommended.[1]
Q3: How does the rate of sulfuric acid addition impact the formation of byproducts?
A3: The reaction between ethanol and sulfuric acid is highly exothermic.[1] Adding the sulfuric acid too quickly will cause a rapid increase in the internal temperature of the reaction, which can easily surpass the 140°C threshold for diethyl ether formation. Therefore, a slow, dropwise addition with efficient cooling is crucial.
Q4: Can the presence of water in the reactants affect the synthesis?
A4: Yes, the presence of water can be detrimental. The synthesis of this compound is a reversible esterification reaction. Water is a product of this reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield of this compound. Furthermore, at elevated temperatures, water can hydrolyze the this compound product. Using anhydrous reagents and potentially a drying agent can help to mitigate these effects.[2][3]
Q5: Are there alternative methods to synthesize this compound that avoid the issues with diethyl ether formation?
A5: While the reaction of ethanol with sulfuric acid is the most common method, another approach involves the reaction of ethanol with sulfur trioxide in the presence of a catalyst such as sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate. This method can produce high-purity this compound with low water content, which in turn can improve the yield of subsequent reactions like the formation of diethyl sulfate.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Diethyl Ether Formation
This protocol is designed for the laboratory-scale synthesis of this compound, with a strong emphasis on temperature control to prevent the formation of diethyl ether.
Materials:
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Sodium Sulfate (optional, as a drying agent)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Set up a round-bottom flask in an ice bath on a magnetic stirrer.
-
Add a measured volume of anhydrous ethanol to the flask and begin stirring.
-
If using, add anhydrous sodium sulfate to the ethanol.
-
Slowly add concentrated sulfuric acid to the ethanol dropwise from a dropping funnel. The reaction is highly exothermic, so the addition rate should be controlled to maintain the internal temperature of the reaction mixture between 0-5°C.[1]
-
Monitor the temperature continuously with a thermometer.
-
After the addition of sulfuric acid is complete, continue to stir the mixture in the ice bath for a specified period to ensure the reaction goes to completion.
-
The resulting product is an aqueous solution of this compound. Further purification steps, such as neutralization and extraction, may be necessary depending on the intended application.[1]
Reaction Pathways
The following diagrams illustrate the chemical pathways for the formation of this compound and the competing side reaction that produces diethyl ether.
Caption: Reaction pathways for this compound and diethyl ether formation.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence for identifying and resolving issues related to the formation of diethyl ether during this compound synthesis.
Caption: Troubleshooting workflow for minimizing diethyl ether.
References
preventing the decomposition of ethyl hydrogen sulfate to ethylene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of ethyl hydrogen sulfate (B86663) to ethylene (B1197577) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the decomposition of ethyl hydrogen sulfate into ethylene?
A1: The decomposition of this compound is primarily driven by elevated temperatures. Specifically, temperatures exceeding 170°C, particularly in the presence of excess sulfuric acid, will cause it to break down into ethylene and sulfuric acid.[1]
Q2: What is the competitive reaction to the decomposition of this compound?
A2: The main competitive reaction is hydrolysis. When this compound is boiled with excess water, it undergoes hydrolysis to produce ethanol (B145695) and sulfuric acid.[2][3][4] This reaction is favored over decomposition at temperatures between 80-100°C.[5]
Q3: At what temperature is this compound relatively stable?
A3: this compound is most stable at lower temperatures. For its synthesis from ethanol and sulfuric acid, it is recommended to keep the reaction temperature below 140°C to minimize side reactions.[1][5] For storage, a cool, dry, and well-ventilated place is recommended.
Q4: Can this compound react with other common laboratory reagents?
A4: Yes, this compound is incompatible with strong oxidizing agents and metals.[6] It can also react with residual ethanol at temperatures above 140°C to form diethyl ether as a byproduct.[1][5]
Q5: What are the optimal conditions for synthesizing this compound while avoiding decomposition?
A5: To synthesize this compound, ethanol should be reacted with sulfuric acid at a temperature below 140°C.[1] The sulfuric acid should be added dropwise, or the reaction mixture should be actively cooled due to the highly exothermic nature of the reaction.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product, with the presence of ethylene gas. | The reaction temperature has exceeded 170°C, leading to the decomposition of this compound.[1] | Carefully monitor and control the reaction temperature to keep it below the decomposition threshold. Use a temperature-controlled reaction vessel. |
| Formation of ethanol as a significant byproduct. | Excess water in the reaction mixture is causing the hydrolysis of this compound.[2][3][4] | Ensure all reactants and equipment are dry. Use anhydrous ethanol and concentrated sulfuric acid for the synthesis of this compound.[7] |
| Detection of diethyl ether in the product mixture. | The reaction temperature has exceeded 140°C, and there is unreacted ethanol present.[1][5] | Maintain the reaction temperature at or below 140°C. Ensure the stoichiometry of the reactants is correct to minimize residual ethanol. |
| The reaction is proceeding too quickly and is difficult to control. | The reaction between ethanol and sulfuric acid is highly exothermic.[1][5] | Add the sulfuric acid dropwise to the ethanol while providing continuous cooling and stirring to dissipate the heat generated. |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from ethanol and sulfuric acid while minimizing decomposition and side reactions.
Materials:
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Place a known volume of anhydrous ethanol into the round-bottom flask, equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid to the ethanol dropwise from the dropping funnel while continuously stirring.
-
Monitor the temperature of the reaction mixture closely, ensuring it does not exceed 140°C. Ideally, maintain the temperature in the lower range to ensure stability.
-
After the addition is complete, continue to stir the mixture at room temperature for a designated period to ensure the reaction goes to completion.
Hydrolysis of this compound to Ethanol
Objective: To demonstrate the controlled hydrolysis of this compound to produce ethanol.
Materials:
-
This compound
-
Deionized water
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Add a measured amount of this compound to the round-bottom flask.
-
Add an excess of deionized water to the flask.
-
Set up the apparatus for reflux.
-
Heat the mixture to boiling (approximately 100°C) and allow it to reflux for a specified time.
-
After the reaction is complete, the resulting mixture will contain ethanol and sulfuric acid.[2][4]
Visualizations
Caption: Troubleshooting logic for ethylene formation.
References
- 1. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]
- 3. hydration of an alkene Reaction of ALKENES with concentrated sulfuric acid alkyl hydrogensulfate salts hydrolysis to form alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. gauthmath.com [gauthmath.com]
- 5. This compound | 540-82-9 | Benchchem [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
optimizing reaction conditions for high-yield ethyl hydrogen sulfate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of ethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl hydrogen sulfate?
A1: The two main laboratory methods for synthesizing this compound are the reaction of ethanol (B145695) with concentrated sulfuric acid and the reaction of ethanol with sulfur trioxide. The traditional method involves the direct reaction of ethanol and sulfuric acid, which is a reversible esterification reaction.[1] A more modern approach that can achieve higher purity and yield utilizes sulfur trioxide with ethanol, which avoids the formation of water as a byproduct.[1]
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature control is paramount to prevent the formation of byproducts and decomposition of the desired product. If the reaction temperature exceeds 140°C, the synthesized this compound can react with excess ethanol to form diethyl ether.[2][3] If the temperature rises above 170°C, particularly in the presence of excess sulfuric acid, the this compound can decompose into ethylene (B1197577) and sulfuric acid.[2][3] The reaction between ethanol and sulfuric acid is also highly exothermic, necessitating careful, slow addition of the acid or active cooling to maintain the optimal temperature range.[2][3]
Q3: How can the yield of this compound be maximized in the ethanol-sulfuric acid method?
A3: To maximize the yield, it is crucial to shift the reaction equilibrium towards the product. This can be achieved by using an excess of one reactant (typically ethanol) or by removing the water formed during the reaction. The use of a dehydrating agent, such as anhydrous sodium sulfate, can effectively remove water and drive the reaction forward.[4][5] Maintaining a reaction temperature below 140°C is also essential to prevent the formation of byproducts that would lower the yield of this compound.[2][3]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause: The reversible nature of the reaction between ethanol and sulfuric acid is limiting the conversion to the product. Water produced during the reaction can hydrolyze the this compound back to the starting materials.
-
Solution:
Problem 2: Presence of Diethyl Ether in the Product
-
Possible Cause: The reaction temperature exceeded 140°C, leading to a side reaction between this compound and unreacted ethanol.[2][3]
-
Solution:
-
Strict Temperature Monitoring: Carefully monitor and control the reaction temperature, ensuring it remains below 140°C.
-
Controlled Reagent Addition: Add the sulfuric acid dropwise to the ethanol while providing external cooling (e.g., an ice bath) to manage the exothermic nature of the reaction.[2]
-
Problem 3: Formation of a Dark-Colored Reaction Mixture
-
Possible Cause: Charring of the ethanol by concentrated sulfuric acid, which can occur if the acid is added too quickly or if localized "hot spots" develop.
-
Solution:
-
Slow Acid Addition: Ensure a slow, controlled addition of sulfuric acid to the ethanol with vigorous stirring to promote even heat distribution.
-
Adequate Cooling: Maintain a low initial temperature of the ethanol solution and provide sufficient cooling throughout the addition of sulfuric acid.
-
Quantitative Data Presentation
Table 1: Reaction Conditions for this compound Synthesis (Sulfur Trioxide Method)
| Parameter | Value | Reference |
| Reactants | Absolute Ethanol, Sulfur Trioxide | [1] |
| Catalyst | Sodium Sulfate, Potassium Sulfate, or Ammonium (B1175870) Sulfate | [1] |
| Molar Ratio (Catalyst:Ethanol) | 0.05 - 0.15 | [1] |
| Reaction Temperature | 5 - 60 °C | [1] |
| Reaction Time | 0.5 - 2 hours | [1] |
Table 2: Typical Yields for this compound Synthesis (Ethanol-Sulfuric Acid Method)
| Method | Yield | Notes | Reference |
| Sulfuric Acid-Ethanol | 20 - 60% | Reversible reaction, water formation limits yield. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ethanol and Sulfuric Acid
Materials:
-
Absolute Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (96-98%, H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice Bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Place 100 mL of absolute ethanol into a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath.
-
Slowly add 100 mL of concentrated sulfuric acid dropwise from a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition. This step is highly exothermic.
-
After the complete addition of sulfuric acid, add 60 g of anhydrous sodium sulfate to the mixture.[4]
-
Remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Heat the mixture to 120°C and maintain this temperature for 1 hour with continuous stirring.[4]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium sulfate. The filtrate is the crude this compound.
Protocol 2: Synthesis of this compound via Ethanol and Sulfur Trioxide
Materials:
-
Absolute Ethanol (C₂H₅OH)
-
Sulfur Trioxide (SO₃)
-
Ammonium Sulfate ((NH₄)₂SO₄)
-
Ice-water bath
-
Three-necked round-bottom flask
-
Stirring apparatus
Procedure:
-
Set up a three-necked round-bottom flask with a stirrer in an ice-water bath.
-
Add 100 g of absolute ethanol to the flask.
-
Add 30 g of ammonium sulfate to the ethanol and begin stirring.[1]
-
Slowly add 174 g of sulfur trioxide to the reaction solution.
-
Control the reaction temperature to approximately 50°C during the addition of sulfur trioxide.
-
After the addition is complete, maintain the temperature at 50°C for 30 minutes to ensure the reaction goes to completion.[1]
-
The resulting product is high-purity this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
purification of ethyl hydrogen sulfate from unreacted sulfuric acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of ethyl hydrogen sulfate (B86663) from unreacted sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity after synthesizing ethyl hydrogen sulfate from ethanol (B145695) and sulfuric acid?
The primary impurity is typically unreacted sulfuric acid. The reaction between ethanol and sulfuric acid is a reversible equilibrium, meaning there will always be some starting material left in the reaction mixture.[1][2]
Q2: What is the most common method to remove unreacted sulfuric acid?
The most common and effective method is to selectively precipitate the unreacted sulfuric acid as an insoluble salt. This is typically achieved by neutralizing the crude reaction mixture with a suitable base that forms an insoluble sulfate salt.
Q3: Which precipitating agents are recommended?
Calcium salts (like calcium carbonate or calcium hydroxide) and barium salts (like barium chloride or barium carbonate) are frequently used.[3]
-
Calcium Salts: These react with sulfuric acid to form calcium sulfate (gypsum), which has low solubility in water and is even less soluble in ethanol-water mixtures.[4][5][6] This makes it a cost-effective and common choice.
-
Barium Salts: These form barium sulfate, which is significantly less soluble than calcium sulfate, allowing for more complete removal of sulfate ions.[7] However, barium compounds are more expensive and toxic, requiring careful handling and disposal.[3]
Q4: Can I use other methods besides precipitation?
While precipitation is the most direct method, post-synthesis purification can also involve neutralization followed by extraction.[8] However, this can be more complex due to the high water solubility of this compound.
Q5: How can I prevent my this compound from decomposing during purification?
This compound can hydrolyze back to ethanol and sulfuric acid, especially in the presence of excess water and at elevated temperatures.[9][10] To prevent this, it is crucial to keep the temperature low during the purification process and to remove water where possible, for instance, by using anhydrous reagents.[11]
Troubleshooting Guide
Problem 1: The final product is still highly acidic after precipitation.
-
Possible Cause: Incomplete precipitation of sulfuric acid.
-
Solution:
-
Check Stoichiometry: Ensure you have added a sufficient molar amount of the precipitating agent to react with all the estimated unreacted sulfuric acid. It is often beneficial to use a slight excess.
-
Optimize pH: The efficiency of precipitation can be pH-dependent.[3] Ensure the pH of the solution is appropriate for the complete precipitation of the sulfate salt. For calcium carbonate, a neutral to slightly alkaline pH is generally effective.
-
Increase Reaction Time/Agitation: Allow sufficient time for the precipitation reaction to complete. Thorough mixing ensures that the precipitating agent comes into full contact with the sulfuric acid.
-
Consider a Different Precipitating Agent: If calcium salt precipitation is insufficient, using a barium salt will yield a less soluble precipitate (barium sulfate) and remove more sulfate ions from the solution.[7]
-
Problem 2: The yield of purified this compound is very low.
-
Possible Cause 1: Hydrolysis of the product back to ethanol and sulfuric acid.
-
Solution: Perform all purification steps, including neutralization and filtration, at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.[8]
-
Possible Cause 2: Formation of side products during the initial synthesis.
-
Solution: The synthesis of this compound is highly temperature-dependent. If the reaction temperature exceeds 140 °C, the formation of diethyl ether becomes significant.[12] If it exceeds 170 °C, ethylene (B1197577) can be produced.[8][12] Maintain strict temperature control during synthesis.
-
Possible Cause 3: Co-precipitation of the product.
-
Solution: The this compound may be trapped within the precipitated calcium or barium sulfate. Wash the filtered precipitate with a cold, anhydrous solvent (like cold ethanol) in which the product is soluble but the inorganic sulfate is not, to recover any trapped product.
Problem 3: The filtered precipitate (e.g., calcium sulfate) is difficult to handle or clogs the filter.
-
Possible Cause: The precipitate has formed as very fine particles.
-
Solution:
-
Digestion: After precipitation, allow the mixture to stand for a period (a process called "digestion") or gently heat it slightly. This can encourage smaller particles to recrystallize into larger, more easily filterable crystals.[13]
-
Choice of Filter: Use a filter medium with an appropriate pore size. A Buchner funnel with filter paper is standard, but for very fine precipitates, a filter aid (like celite) may be necessary.
-
Quantitative Data Presentation
The choice of precipitating agent is critical for the effective removal of sulfate ions. The following table summarizes key solubility data.
| Compound | Formula | Solubility in Water ( g/100 mL) | Key Considerations |
| Calcium Sulfate | CaSO₄ | ~0.241 at 20 °C | Solubility decreases in the presence of ethanol.[4][14] Cost-effective and low toxicity.[15] |
| Barium Sulfate | BaSO₄ | ~0.00024 at 20 °C | Extremely low solubility leads to more complete sulfate removal.[7] However, barium compounds are toxic and more expensive.[3] |
Experimental Protocols
Protocol 1: Purification via Calcium Carbonate Precipitation
This protocol details the removal of unreacted sulfuric acid from a crude this compound reaction mixture.
-
Cooling: Place the flask containing the crude reaction mixture in an ice bath and cool to 0-5 °C with continuous stirring.
-
Neutralization/Precipitation: Slowly add a slurry of calcium carbonate (CaCO₃) in water to the cold reaction mixture. Monitor the pH of the solution, aiming for a final pH of ~6.5-7.0. The addition of CaCO₃ will cause gas (CO₂) evolution and the precipitation of calcium sulfate (CaSO₄).
-
Digestion: Once the pH is stable, continue to stir the mixture in the ice bath for an additional 30-60 minutes. This allows for the complete precipitation of calcium sulfate.
-
Filtration: Separate the precipitated calcium sulfate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected precipitate (filter cake) with a small amount of cold, anhydrous ethanol to recover any occluded this compound. Combine the washings with the main filtrate.
-
Product Isolation: The filtrate now contains the purified this compound, which can be used in solution for subsequent reactions or isolated if required.
Protocol 2: Purification via Barium Chloride Precipitation
This protocol is for applications requiring extremely low residual sulfate levels. Caution: Barium salts are toxic; handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.
-
Cooling: Cool the crude reaction mixture to 0-5 °C in an ice bath with stirring.
-
Initial Neutralization: Carefully neutralize the bulk of the sulfuric acid with a base that does not form a precipitate (e.g., a cold, dilute solution of sodium hydroxide) to a pH of approximately 5. This step reduces the amount of expensive barium salt required.
-
Precipitation: Prepare a solution of barium chloride (BaCl₂) in water. Add this solution dropwise to the cold, neutralized reaction mixture. A dense white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Completion Check: After adding the BaCl₂ solution, allow the precipitate to settle. Add a single drop of the BaCl₂ solution to the clear supernatant. If more precipitate forms, continue adding the BaCl₂ solution until precipitation is complete.
-
Filtration: Filter the mixture to remove the barium sulfate precipitate.
-
Washing: Wash the precipitate with a small volume of cold water or anhydrous ethanol. Combine the washings with the filtrate.
-
Waste Disposal: The barium sulfate precipitate must be disposed of as hazardous waste.
Process Visualization
The following diagram illustrates the general workflow for the purification of this compound, including key decision points and troubleshooting loops.
Caption: Workflow for the purification of this compound.
References
- 1. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. This compound , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. aquaadvice.co.uk [aquaadvice.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Sulfate | CaSO4 | CID 24497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Calcium sulfate - Wikipedia [en.wikipedia.org]
- 7. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 8. This compound | 540-82-9 | Benchchem [benchchem.com]
- 9. Ethyl hydrogen sulphate undergoes which reaction to form ethanol | Filo [askfilo.com]
- 10. gauthmath.com [gauthmath.com]
- 11. scienceforums.net [scienceforums.net]
- 12. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 13. NEMI Method Summary - 375.3 [nemi.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Sulfate removal from waste chemicals by precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Exothermic Reaction of Ethanol and Sulfuric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the exothermic reaction of ethanol (B145695) and sulfuric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between ethanol and sulfuric acid?
A1: The major product depends on the reaction temperature. At approximately 140°C, the primary product is diethyl ether through an intermolecular dehydration reaction.[1][2] At higher temperatures, around 170-180°C, the main product is ethylene (B1197577) (ethene) via an intramolecular dehydration.[1][2][3]
Q2: Why is the mixing of ethanol and concentrated sulfuric acid so exothermic?
A2: The mixing of ethanol and concentrated sulfuric acid is highly exothermic due to the strong protonating ability of sulfuric acid and the subsequent formation of hydronium ions as the acid dissolves and reacts with the alcohol. This process releases a significant amount of heat.
Q3: What is the role of sulfuric acid in this reaction?
A3: Sulfuric acid serves two primary roles in this reaction. It acts as a catalyst by protonating the hydroxyl group of ethanol, making it a better leaving group (water).[4] It also functions as a strong dehydrating agent, removing the water formed during the reaction and helping to drive the equilibrium towards the products.[1][2]
Q4: What are the common side reactions and byproducts?
A4: Common side reactions include the oxidation of ethanol by hot concentrated sulfuric acid, which can produce carbon dioxide (CO2) and sulfur dioxide (SO2).[1] At higher temperatures, polymerization and charring can occur, leading to the formation of tars.[5] Another possible byproduct is ethyl hydrogen sulfate.[6][7]
Q5: How critical is the concentration of the sulfuric acid?
A5: The concentration of sulfuric acid is crucial. Concentrated sulfuric acid is necessary to effectively act as a dehydrating agent. Using dilute sulfuric acid will not favor the dehydration reaction and will instead promote the reverse reaction, the hydration of ethylene to ethanol. The presence of excess water will inhibit the forward reaction.
Troubleshooting Guides
Issue 1: Low Yield of Diethyl Ether
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature | Maintain the reaction temperature steadily between 130-140°C. Temperatures above 150°C will favor the formation of ethylene.[8] |
| Excess Water in Reactants | Use anhydrous or near-anhydrous ethanol and concentrated (95-98%) sulfuric acid to minimize water content, which can inhibit the reaction. |
| Improper Reactant Ratio | Ensure an excess of ethanol is used for the continuous etherification process. A common method involves the slow addition of ethanol to the hot acid mixture. |
| Loss of Product During Distillation | Diethyl ether has a low boiling point (34.6°C). Ensure your condensation apparatus is efficient, using a well-chilled condenser to prevent the loss of volatile product. |
Issue 2: Excessive Tar Formation
| Possible Cause | Troubleshooting Step |
| Localized Overheating | Ensure uniform heating of the reaction mixture. Use a heating mantle with efficient stirring to avoid hot spots which promote charring. |
| High Reaction Temperature | If tarring is excessive, consider lowering the reaction temperature slightly, while still maintaining it within the optimal range for your desired product. |
| Incorrect Rate of Addition | Adding ethanol too quickly to the hot sulfuric acid can cause localized temperature spikes. A slow and controlled addition is crucial. |
| Contaminants in Reactants | Use pure reactants. Impurities can act as catalysts for polymerization and tar formation. |
Issue 3: Reaction Runaway / Uncontrolled Exotherm
| Possible Cause | Troubleshooting Step |
| Rapid Mixing of Reactants | Never add the full volume of concentrated sulfuric acid to ethanol at once. The recommended procedure is to slowly and carefully add the sulfuric acid to the ethanol while cooling the mixture in an ice bath. |
| Inadequate Cooling | For larger scale reactions, ensure you have an efficient cooling system in place (e.g., ice bath, cooling mantle) to dissipate the heat generated during mixing and reaction. |
| Insufficient Monitoring | Continuously monitor the internal temperature of the reaction vessel, especially during the addition of reactants. |
| Poor Heat Transfer | Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium. |
Quantitative Data
Table 1: Reaction Conditions and Primary Products
| Temperature | Reactant Ratio | Primary Product |
| ~140°C | Excess Ethanol | Diethyl Ether |
| 170-180°C | Excess Sulfuric Acid | Ethylene |
Note: The reactant ratios influence the dominant reaction pathway. For diethyl ether synthesis, a continuous process where ethanol is slowly added to the hot acid is often employed.
Experimental Protocols
Protocol 1: Controlled Mixing of Ethanol and Concentrated Sulfuric Acid
Objective: To safely prepare a mixture of ethanol and concentrated sulfuric acid while managing the exothermic reaction.
Materials:
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
Procedure:
-
Place the desired volume of ethanol into the round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add the concentrated sulfuric acid to the ethanol dropwise from the dropping funnel over a prolonged period.
-
Continuously monitor the internal temperature of the flask with a thermometer, ensuring it does not rise significantly.
-
After the addition is complete, continue stirring in the ice bath for a further 30 minutes to ensure the mixture is homogeneous and has cooled to a safe temperature.
Protocol 2: Synthesis of Diethyl Ether (Continuous Process)
Objective: To synthesize diethyl ether by the acid-catalyzed dehydration of ethanol.
Materials:
-
Ethanol-sulfuric acid mixture (prepared as in Protocol 1)
-
Additional anhydrous ethanol
-
Heating mantle with temperature control
-
Distillation apparatus (including a condenser and receiving flask)
-
Dropping funnel
Procedure:
-
Set up the distillation apparatus with the round-bottom flask containing the ethanol-sulfuric acid mixture.
-
Heat the mixture in the heating mantle to 140°C.
-
Once the temperature is stable, begin the slow, dropwise addition of anhydrous ethanol from the dropping funnel into the reaction mixture.
-
Maintain the temperature at 140°C. The diethyl ether, along with some unreacted ethanol and water, will distill over.
-
Collect the distillate in a receiving flask cooled in an ice bath. The rate of ethanol addition should be approximately equal to the rate of distillation.
-
The collected distillate can then be purified by washing with a dilute sodium hydroxide (B78521) solution to remove any acidic impurities, followed by a water wash and drying over a suitable drying agent (e.g., anhydrous calcium chloride).
Visualizations
Caption: Workflow for the synthesis of diethyl ether.
Caption: Troubleshooting low diethyl ether yield.
References
identifying and characterizing byproducts in ethyl hydrogen sulfate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when synthesizing ethyl hydrogen sulfate from ethanol (B145695) and sulfuric acid?
A1: The primary byproducts are diethyl ether, ethylene (B1197577), and diethyl sulfate. The formation of these byproducts is highly dependent on the reaction temperature.[1][2][3][4][5][6]
Q2: How does reaction temperature influence the formation of these byproducts?
A2: Temperature is a critical factor. Generally:
-
Below 140°C: The formation of this compound is favored.[4][6]
-
Around 140°C: Diethyl ether formation becomes significant as this compound reacts with excess ethanol.[1][2][4][6]
-
Above 170°C: Ethylene is the major byproduct, formed from the decomposition of this compound.[1][2][3][4][5][6]
Q3: What is the role of water in the synthesis of this compound?
A3: Water is a byproduct of the initial esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants (ethanol and sulfuric acid) through hydrolysis of this compound.[4] In industrial processes, the presence of water can also influence the formation of diethyl sulfate.[7]
Q4: Can diethyl sulfate be formed during the reaction of ethanol with sulfuric acid?
A4: Yes, diethyl sulfate can be a byproduct. It can be formed through the reaction of ethylene with sulfuric acid or via a redistribution reaction of this compound, particularly at higher temperatures.[7][8][9]
Q5: Are there any gaseous byproducts I should be aware of?
A5: Yes, besides ethylene, which is formed at high temperatures, you might observe the formation of carbon dioxide (CO2) and sulfur dioxide (SO2). These can result from the oxidative properties of hot concentrated sulfuric acid.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Reaction temperature too high: This favors the formation of diethyl ether or ethylene.[1][4][6] | Carefully control the reaction temperature to maintain it below 140°C. |
| Excess water in the reaction mixture: This promotes the hydrolysis of the product back to ethanol and sulfuric acid.[4] | Use anhydrous ethanol and concentrated sulfuric acid. Consider using a dehydrating agent like anhydrous sodium sulfate.[10] | |
| Incomplete reaction: The reaction may not have reached equilibrium. | Increase the reaction time while maintaining the optimal temperature. Ensure efficient stirring. | |
| High percentage of diethyl ether in the product | Reaction temperature at or above 140°C: This temperature promotes the reaction between this compound and excess ethanol.[1][2][4][6] | Lower the reaction temperature to below 140°C. |
| Excess ethanol: A large excess of ethanol can drive the formation of diethyl ether.[11] | Optimize the molar ratio of ethanol to sulfuric acid. | |
| Detection of ethylene gas | Reaction temperature is too high (above 170°C): This leads to the decomposition of this compound.[1][2][3][5][6] | Immediately reduce the reaction temperature. Ensure your experimental setup has adequate temperature control. |
| Presence of diethyl sulfate | Reaction conditions favor its formation: This can occur at elevated temperatures or through side reactions involving ethylene.[7][8] | Maintain strict temperature control. If diethyl sulfate is a persistent issue, consider alternative synthetic routes if possible. |
| Reaction mixture is dark or charring is observed | Oxidation by hot concentrated sulfuric acid: This can occur at higher temperatures.[3] | Lower the reaction temperature. Ensure slow and controlled addition of sulfuric acid to ethanol, with adequate cooling. |
Data Presentation
Table 1: Influence of Temperature on Byproduct Formation in this compound Synthesis
| Temperature Range | Predominant Product | Major Byproducts | Minor Byproducts |
| < 140°C | This compound | Diethyl Ether | Diethyl Sulfate |
| 140°C - 170°C | Diethyl Ether | This compound | Ethylene, Diethyl Sulfate |
| > 170°C | Ethylene | Diethyl Ether | Carbon Dioxide, Sulfur Dioxide |
Note: The distribution of products is also dependent on other factors such as reactant concentrations and reaction time.
Experimental Protocols
Protocol 1: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile byproducts such as diethyl ether and unreacted ethanol.
Methodology:
-
Sample Preparation:
-
Carefully take an aliquot of the reaction mixture.
-
Neutralize the sample with a suitable base (e.g., sodium carbonate solution) to quench the reaction and prevent further byproduct formation.
-
Perform a liquid-liquid extraction using a non-polar solvent like dichloromethane (B109758) or diethyl ether to extract the organic components.[12]
-
Dry the organic extract over anhydrous sodium sulfate.[13][14]
-
Dilute the extract to a suitable concentration for GC-MS analysis.
-
-
GC-MS Parameters (Illustrative):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
-
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified byproducts using an internal standard method.
-
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and characterize the main product and non-volatile byproducts in the reaction mixture.
Methodology:
-
Sample Preparation:
-
Take a small, representative sample from the reaction mixture.
-
Quench the reaction by cooling and neutralizing with a base if necessary.
-
For ¹H and ¹³C NMR, dissolve the sample in a deuterated solvent (e.g., D₂O or CDCl₃, depending on the solubility of the components).
-
-
NMR Parameters (Illustrative):
-
Spectrometer: 400 MHz or higher.
-
Nuclei: ¹H and ¹³C.
-
¹H NMR:
-
Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Characteristic signals:
-
This compound: Look for characteristic ethyl group signals (triplet and quartet) with chemical shifts influenced by the sulfate group.
-
Diethyl Ether: A triplet around 1.2 ppm and a quartet around 3.5 ppm.
-
Ethanol: A triplet around 1.2 ppm and a quartet around 3.7 ppm, with the OH proton signal being variable.
-
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
Identify the number of unique carbon environments to distinguish between the product and byproducts.
-
-
-
Data Analysis:
-
Assign the peaks to the respective protons or carbons of the expected compounds.
-
Use integration of the ¹H NMR signals to estimate the relative molar ratios of the components.
-
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the non-volatile components like this compound and residual sulfuric acid.
Methodology:
-
Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters (Illustrative):
-
Column: A suitable ion-exchange or reversed-phase column. For acidic compounds, an ion-exclusion column can be effective.[15]
-
Mobile Phase: An aqueous buffer, such as dilute sulfuric acid (e.g., 0.5 mM) for ion-exclusion chromatography.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detector: Refractive Index (RI) or UV detector (if the compounds have a chromophore).
-
-
Data Analysis:
-
Identify the components based on their retention times compared to known standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
-
Visualization
Caption: Workflow for the identification and characterization of byproducts.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 540-82-9 | Benchchem [benchchem.com]
- 5. quora.com [quora.com]
- 6. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. This compound , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. gauthmath.com [gauthmath.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. High-pressure liquid chromatographic determination of 2-aminothis compound in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
influence of temperature on ethyl hydrogen sulfate reaction selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and subsequent reactions of ethyl hydrogen sulfate (B86663). The reaction of ethanol (B145695) with sulfuric acid is highly temperature-dependent, and precise control is crucial to achieve the desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in the reaction of ethanol with sulfuric acid?
A1: Temperature is the most critical factor determining the major product of the reaction between ethanol and concentrated sulfuric acid. At lower temperatures, the primary product is diethyl ether, while at higher temperatures, ethylene (B1197577) gas is the main product. Ethyl hydrogen sulfate is a key intermediate in these reactions.[1][2][3] To minimize side reactions like dehydration, the synthesis of this compound itself is typically carried out at very low temperatures (0–5°C).[4]
Q2: What are the typical temperature ranges for the formation of diethyl ether and ethylene?
A2: Diethyl ether is the predominant product when the reaction is carried out at approximately 130-150°C.[5] For the production of ethylene, a higher temperature of around 170-180°C is required.[6][7]
Q3: What are the primary side reactions to be aware of?
A3: Besides the formation of diethyl ether and ethylene, other side reactions can occur. At higher temperatures, concentrated sulfuric acid can act as an oxidizing agent, oxidizing some of the ethanol to carbon dioxide and itself being reduced to sulfur dioxide.[8] This can also lead to the charring of the reaction mixture.
Q4: Can I use a different acid catalyst?
A4: Yes, concentrated phosphoric(V) acid (H₃PO₄) can also be used as a catalyst for the dehydration of ethanol to produce ethylene.[6][9]
Q5: How does the concentration of sulfuric acid affect the reaction?
A5: The concentration of sulfuric acid is crucial. Concentrated sulfuric acid is required to act as a dehydrating agent. If the acid becomes too dilute, for instance, due to the water produced during the reaction, its effectiveness diminishes.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of diethyl ether | 1. Incorrect temperature: The reaction temperature may be too low (slowing the reaction rate) or too high (favoring ethylene formation). 2. Excess water: The presence of excess water in the reactants or formed during the reaction can dilute the sulfuric acid, reducing its catalytic efficiency. | 1. Optimize temperature: Maintain a steady temperature in the range of 130-140°C using a controlled heating mantle and monitor with a thermometer.[10] 2. Use anhydrous ethanol: Ensure the ethanol used is as dry as possible. |
| Formation of a black, tarry residue | Charring of ethanol: This occurs when hot concentrated sulfuric acid oxidizes the ethanol, especially at higher temperatures. | 1. Control temperature: Avoid overheating the reaction mixture. Maintain the temperature strictly within the recommended range for your desired product. 2. Ensure even heating: Use a heating mantle and stirring to distribute heat evenly and prevent localized overheating. |
| Low yield of ethylene | 1. Insufficient temperature: The reaction temperature is below the optimal range of 170-180°C. 2. Catalyst deactivation: The sulfuric acid may have become too dilute. | 1. Increase temperature: Carefully increase and maintain the reaction temperature at 170-180°C. 2. Use excess sulfuric acid: Ensure an excess of concentrated sulfuric acid is used to act as both a catalyst and a dehydrating agent.[6] |
| Unwanted ethylene gas produced during diethyl ether synthesis | Temperature is too high: The reaction temperature has exceeded the optimal range for ether formation (above 150°C). | Reduce and control temperature: Immediately reduce the heating and ensure the reaction temperature is maintained between 130-140°C.[10] |
| Reaction mixture turns dark | Oxidation side reactions: Concentrated sulfuric acid can oxidize ethanol, especially at elevated temperatures. | This is a common observation, particularly in ethylene synthesis. To purify the gaseous product, it can be bubbled through a sodium hydroxide (B78521) solution to remove acidic gases like CO₂ and SO₂.[8] |
Data Presentation
Table 1: Influence of Temperature on Product Selectivity in the Reaction of Ethanol with Concentrated Sulfuric Acid
| Temperature (°C) | Major Product | Approximate Yield (%)* | Minor Product(s) |
| < 130 | Diethyl Ether | Low | Ethanol (unreacted) |
| 130 - 140 | Diethyl Ether | High | Ethylene |
| 140 - 160 | Mixture | Moderate | Diethyl Ether, Ethylene |
| 170 - 180 | Ethylene | High | Diethyl Ether, CO₂, SO₂ |
*Note: These are illustrative yields. Actual yields are highly dependent on specific experimental conditions such as reaction time, reactant ratios, and apparatus setup.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ether
Objective: To synthesize diethyl ether from ethanol using concentrated sulfuric acid as a catalyst, with a focus on temperature control to maximize ether selectivity.
Materials:
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Heating mantle with stirrer
-
Distillation apparatus
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
Procedure:
-
Set up the distillation apparatus. Place a 250 mL round-bottom flask in a heating mantle.
-
Add 50 mL of absolute ethanol to the flask.
-
Cool the flask in an ice bath.
-
Slowly add 50 mL of concentrated sulfuric acid to the ethanol in the flask while stirring continuously. The addition should be done dropwise to control the exothermic reaction.
-
Remove the ice bath and replace it with the heating mantle.
-
Heat the mixture to a temperature of 140-145°C.[2]
-
Once the mixture reaches the target temperature, begin adding more absolute ethanol from a dropping funnel at a rate that matches the rate of distillation.
-
Collect the distillate, which is primarily diethyl ether, in a receiving flask cooled in an ice bath. The temperature at the still head should be maintained around 35°C.
-
Continue the process until the desired amount of ethanol has been added.
-
The collected distillate can be further purified by washing with a sodium bicarbonate solution followed by a saturated sodium chloride solution, and then dried over anhydrous calcium chloride.
Protocol 2: Synthesis of Ethylene
Objective: To synthesize ethylene gas by the dehydration of ethanol using concentrated sulfuric acid, emphasizing the higher temperature required for this elimination reaction.
Materials:
-
Ethanol (95%)
-
Concentrated sulfuric acid (98%)
-
Heating mantle
-
Gas-generating flask (round-bottom flask)
-
Thistle funnel
-
Delivery tube
-
Gas washing bottle containing sodium hydroxide solution
-
Pneumatic trough for gas collection over water
Procedure:
-
In a gas-generating flask, carefully add 40 mL of concentrated sulfuric acid to 20 mL of ethanol. The acid should be added slowly with cooling.
-
Set up the apparatus for gas generation and collection over water. The delivery tube from the flask should pass through a gas washing bottle containing sodium hydroxide solution to remove acidic impurities like SO₂ and CO₂.[8]
-
Heat the mixture in the flask gently using a heating mantle to a temperature of 170-180°C.
-
Ethylene gas will start to evolve.
-
Collect the purified gas in test tubes or a gas jar by the downward displacement of water in the pneumatic trough.
-
The reaction is complete when gas evolution ceases.
Visualizations
Caption: Reaction pathway of ethanol with sulfuric acid.
Caption: Experimental workflow for diethyl ether synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. This compound | 540-82-9 | Benchchem [benchchem.com]
- 5. Diethyl Ether Conversion to Ethene and Ethanol Catalyzed by Heteropoly Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. shout.education [shout.education]
- 10. Unlock the secrets of Diethyl Ether Synthesis today! [hnpymaterial.com]
scale-up challenges in the industrial synthesis of ethyl hydrogen sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of ethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial synthesis of ethyl hydrogen sulfate?
A1: The two main industrial routes for this compound synthesis are:
-
Reaction of Ethanol (B145695) with Sulfuric Acid: This is a common method where ethanol is esterified with concentrated sulfuric acid. The reaction is reversible and exothermic.[1][2]
-
Reaction of Ethanol with Sulfur Trioxide: This method involves reacting absolute ethanol with sulfur trioxide, often in the presence of a catalyst like sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate. This process avoids the formation of water as a byproduct, leading to a higher purity product.
Q2: What are the critical process parameters to control during the synthesis of this compound from ethanol and sulfuric acid?
A2: Careful control of the following parameters is crucial for maximizing yield and minimizing side reactions:
-
Temperature: The reaction is highly exothermic. Maintaining a controlled temperature, typically below 140°C, is essential to prevent the formation of diethyl ether.[3] Exceeding 170°C can lead to the decomposition of this compound into ethylene (B1197577) and sulfuric acid.[3]
-
Reactant Molar Ratio: The ratio of ethanol to sulfuric acid influences the reaction equilibrium and kinetics. The reaction can be second order at low molar ratios and first order at high molar ratios.[1]
-
Concentration of Sulfuric Acid: The concentration of sulfuric acid affects the reaction rate and the extent of side reactions.
-
Mixing: Good mixing is important to ensure uniform temperature distribution and reactant contact, especially during the initial exothermic phase.
Q3: What are the common side reactions during the synthesis of this compound and how can they be minimized?
A3: The most common side reactions are:
-
Formation of Diethyl Ether: This occurs when this compound reacts with excess ethanol at temperatures above 140°C.[3] To minimize this, maintain the reaction temperature below this threshold.
-
Decomposition to Ethylene: At temperatures exceeding 170°C, particularly in the presence of excess sulfuric acid, this compound can decompose to ethylene and sulfuric acid.[3] Strict temperature control is the primary way to prevent this.
-
Hydrolysis: The presence of water can lead to the hydrolysis of this compound back to ethanol and sulfuric acid, reducing the yield. Using a drying agent like anhydrous sodium sulfate can help to remove water formed during the reaction.[1]
Q4: What are the primary safety concerns when handling materials for this compound synthesis on an industrial scale?
A4: Key safety considerations include:
-
Corrosive Materials: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, aprons, and face shields, is mandatory.
-
Exothermic Reaction: The reaction between ethanol and sulfuric acid is highly exothermic and can lead to a runaway reaction if not properly cooled.[3] A robust cooling system and emergency procedures are essential.
-
Flammable Materials: Ethanol is a flammable liquid. The synthesis should be carried out in a well-ventilated area, away from ignition sources.
-
Toxicity: this compound and its potential byproduct, diethyl sulfate, are toxic. Avoid inhalation of vapors and skin contact.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Reaction equilibrium not shifted towards products (presence of water). | Add a dehydrating agent like anhydrous sodium sulfate to remove water as it is formed.[1] |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of ethanol to sulfuric acid. The reaction kinetics are dependent on this ratio.[1] | |
| Reaction temperature is too high, leading to decomposition. | Maintain the reaction temperature below 170°C, ideally below 140°C.[3] | |
| High Levels of Diethyl Ether Impurity | Reaction temperature exceeds 140°C in the presence of excess ethanol. | Strictly control the reaction temperature to remain below 140°C.[3] Consider adjusting the ethanol to sulfuric acid ratio. |
| Formation of Ethylene Gas | Reaction temperature exceeds 170°C. | Implement precise temperature control and monitoring to ensure the temperature does not surpass 170°C.[3] |
| Product is Dark or Discolored | Side reactions or decomposition due to localized overheating. | Ensure efficient mixing to maintain a uniform temperature throughout the reactor. |
| Inconsistent Product Quality | Variations in raw material purity (e.g., water content in ethanol). | Use high-purity, anhydrous reactants. Perform quality control checks on incoming raw materials.[1] |
Quantitative Data
Table 1: Influence of Reactant on this compound Synthesis
| Reactant for Sulfonation | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield/Purity | Reference |
| Sulfuric Acid | None | < 140 | Not specified | 10-30% (industrial scale) | [4] |
| Sulfur Trioxide | Ammonium Sulfate | ~50 | 0.5 | High purity, low water content | |
| Sulfur Trioxide | Sodium/Potassium Sulfate | 5 - 60 | 0.5 - 2 | High purity, low water content | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ethanol and Sulfuric Acid
Objective: To synthesize this compound from ethanol and concentrated sulfuric acid.
Materials:
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Place a known volume of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add a stoichiometric equivalent of concentrated sulfuric acid to the ethanol dropwise from a dropping funnel while stirring continuously. The reaction is highly exothermic, so the addition rate must be carefully controlled to keep the temperature below a desired setpoint (e.g., 10°C).[3]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
-
The resulting mixture contains this compound, unreacted starting materials, and water.
Protocol 2: Synthesis of this compound via Ethanol and Sulfur Trioxide
Objective: To synthesize high-purity this compound using ethanol and sulfur trioxide.
Materials:
-
Absolute ethanol
-
Sulfur trioxide
-
Ammonium sulfate (catalyst)
-
Three-necked flask with stirrer
-
Ice-water bath
Procedure:
-
In a three-necked flask equipped with a stirrer, place 100g of absolute ethanol.
-
Place the flask in an ice-water bath.
-
Add 30g of ammonium sulfate to the ethanol and begin stirring.
-
Slowly add 174g of sulfur trioxide to the reaction mixture.
-
Control the reaction temperature to approximately 50°C during the addition.
-
After the addition is complete, maintain the temperature at 50°C for 30 minutes to ensure the reaction is complete. The resulting product is high-purity this compound.
Analytical Methods
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable reversed-phase column, such as a C18 column, can be used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for the analysis of this compound.[3]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
handling and safety precautions for working with ethyl hydrogen sulfate
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with ethyl hydrogen sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethyl hydrogen sulfate?
A1: this compound is a corrosive and toxic substance. The primary hazards include:
-
Severe Skin and Eye Irritation: Direct contact can cause serious irritation and burns.[1][2][3][4]
-
Toxicity: It is toxic if ingested, inhaled, or absorbed through the skin.[1][2][3][4]
-
Respiratory Irritation: Vapors are highly irritating to the respiratory tract.[2]
-
Reactivity with Water: It reacts with water or moist air to release toxic, corrosive, or flammable gases. This reaction can also generate significant heat.[1][2][4]
-
Combustibility: While it may not ignite readily, it is a combustible material.[2] Heated vapors can form explosive mixtures with air.[1][2][4]
-
Incompatibility: It is incompatible with strong oxidizing agents and metals.[1] Contact with metals may evolve flammable hydrogen gas.[1][2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to ensure safety. The following should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[5][6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl or natural rubber, or neoprene) and impervious clothing to prevent skin contact.[5][6][7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[5] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] It should be stored separately from incompatible materials such as strong oxidizing agents and metals.[1][7]
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these steps:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[5][6]
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[5][6]
-
Contain the spill using an inert absorbent material (e.g., dry sand or earth).[9]
-
Collect the absorbed material into a suitable, closed container for disposal.[5][6]
-
Do not use water on the spilled substance or inside containers.[8]
-
Wash the spill area thoroughly after material pickup is complete.
Troubleshooting Guides
Scenario 1: I observe fuming when I open a container of this compound.
-
Problem: The substance is reacting with moisture in the air, releasing irritating and potentially corrosive gases.[1][4]
-
Solution:
-
Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
If possible, work in a controlled atmosphere (e.g., a glove box with an inert atmosphere) to prevent contact with moisture.
-
Keep the container tightly sealed when not in use.
-
Scenario 2: The temperature of my reaction involving this compound is increasing unexpectedly.
-
Problem: The reaction of this compound with other reagents, particularly with water or upon dilution, can be highly exothermic.[6]
-
Solution:
-
Always add this compound slowly and in a controlled manner to your reaction mixture.
-
Ensure your reaction vessel is equipped with adequate cooling (e.g., an ice bath) to manage the heat generated.[10]
-
Monitor the reaction temperature closely using a thermometer.
-
Scenario 3: I notice corrosion on the metal equipment in my experimental setup.
-
Problem: this compound can be corrosive to metals, and contact may evolve flammable hydrogen gas.[1][2][4]
-
Solution:
-
Use glassware or other corrosion-resistant materials for your experimental setup.
-
Avoid using metal spatulas, stir bars, or containers that are not resistant to corrosive acids.
-
Ensure that any metal clamps or support structures are not in direct contact with the substance.
-
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C2H6O4S | [1] |
| Molecular Weight | 126.13 g/mol | [8] |
| Appearance | Colorless, oily liquid | [1][2] |
| Density | 1.367 - 1.46 g/cm³ | [1][2][11] |
| Boiling Point | 280°C (decomposes) | [1][2] |
| Melting Point | Approximately -32°C to -37°C | [1][12] |
| Solubility | Highly soluble in water | [1][2] |
Experimental Protocols
First Aid Procedures
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7][13]
-
In case of eye contact: Immediately rinse with running water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical attention.[5][13]
-
If ingested: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][13]
Visualizations
Caption: Workflow for safe handling and emergency procedures for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. ethyl hydrogen sulphate | 540-82-9 [chemicalbook.com]
- 3. This compound | 540-82-9 | Benchchem [benchchem.com]
- 4. ethyl hydrogen sulphate CAS#: 540-82-9 [m.chemicalbook.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 540-82-9 Name: Ethyl hydrogen sulphate [xixisys.com]
- 6. Page loading... [wap.guidechem.com]
- 7. esmainc.com [esmainc.com]
- 8. Ethyl Sulfate | C2H6O4S | CID 6004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. CN107488136B - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to Ethyl Hydrogen Sulfate and Diethyl Sulfate as Ethylating Agents
For Researchers, Scientists, and Drug Development Professionals
Ethylating agents are indispensable tools in organic synthesis, enabling the introduction of an ethyl group onto a variety of nucleophilic substrates. This modification can be critical for altering the pharmacological, physical, and chemical properties of a molecule. Among the various reagents available, ethyl hydrogen sulfate (B86663) and diethyl sulfate are two prominent options, each with a distinct profile of reactivity, safety, and applicability. This guide provides an objective comparison of their performance, supported by available data and generalized experimental protocols, to aid researchers in making informed decisions for their synthetic needs.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for its proper handling, storage, and application in experimental setups.
| Property | Ethyl Hydrogen Sulfate | Diethyl Sulfate |
| Chemical Formula | C₂H₆O₄S[1] | (C₂H₅)₂SO₄ or C₄H₁₀O₄S[2] |
| Molecular Weight | 126.13 g/mol [1] | 154.18 g/mol [2] |
| Appearance | Colorless, oily liquid[1][3][4] | Colorless, oily liquid with a faint peppermint odor[2][5][6] |
| Boiling Point | 280 °C (decomposes)[3][4] | 208–210 °C[2] |
| Melting Point | Approx. -32 °C[3][4] | Approx. -24 °C[2] |
| Density | ~1.37 - 1.46 g/cm³[3][4][7] | ~1.17 g/mL at 25 °C[2] |
| Solubility in Water | Highly soluble, hydrolyzes[1][3] | Limited solubility (5–7 g/L at 20 °C), hydrolyzes[2] |
Reactivity and Performance as Ethylating Agents
Both compounds function as ethylating agents by providing an electrophilic ethyl group that is susceptible to nucleophilic attack. However, their reactivity and the scope of their applications differ significantly.
Diethyl Sulfate (DES) is a potent and direct-acting ethylating agent.[8][9] It is a diester of sulfuric acid and can, in principle, transfer both of its ethyl groups, although the first transfer is significantly more rapid.[5] DES is highly effective for the ethylation of a wide range of nucleophiles, including phenols, amines, and thiols.[5][6][8] The reaction proceeds via a standard SN2 mechanism. Alkylations with dialkyl sulfates are exothermic and are often performed in solvents like toluene (B28343) or dichloromethane.[10] While effective, alkylation of primary and secondary amines with DES can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[10][11][12]
This compound (EHS) , also known as sulfovinic acid, is a monoester of sulfuric acid.[1] It is primarily known as an intermediate in the industrial production of ethanol (B145695) from ethylene (B1197577).[1][3][7] Its utility as a laboratory ethylating agent is less common than DES, often being generated in situ from ethanol and sulfuric acid.[1][7] The reactivity of EHS is highly dependent on temperature. At temperatures below 140°C, it can ethylate substrates. However, if the temperature exceeds 140°C, it tends to react with any residual ethanol to produce diethyl ether.[1][7] Above 170°C, it decomposes back to ethylene and sulfuric acid.[1][7] This temperature sensitivity requires precise control over reaction conditions.
Comparative Reaction Conditions
| Parameter | This compound (In situ generation) | Diethyl Sulfate |
| Substrates | Alcohols (to form ethers), Ethylene (to form ethanol) | Phenols, Amines, Thiols, Carboxylates[5][8] |
| Typical Base | Not always required (acidic conditions) | Alkali hydroxides (e.g., NaOH), Carbonates (e.g., K₂CO₃)[13] |
| Solvent | Excess ethanol, or no solvent | Toluene, Dichloromethane, Water (if substrate is soluble)[10] |
| Temperature | Strictly < 140 °C to avoid side reactions[1][7] | Room temperature to reflux, depending on nucleophile reactivity |
| Key Side Reactions | Diethyl ether formation (>140°C), Ethylene formation (>170°C)[1][7] | Over-alkylation of amines, Hydrolysis of the reagent |
Experimental Protocols
The following are generalized protocols for ethylation reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Ethylation of a Phenol (B47542) using Diethyl Sulfate
This protocol is based on the general principles of phenol alkylation.[13]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenolic substrate (1.0 eq.), a suitable solvent (e.g., acetone (B3395972) or acetonitrile), and a base such as anhydrous potassium carbonate (1.5-2.0 eq.).
-
Reagent Addition: Stir the resulting suspension at room temperature. Slowly add diethyl sulfate (1.1-1.2 eq.) dropwise to the mixture. The reaction is exothermic, and cooling may be necessary for large-scale reactions.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.
Protocol 2: Preparation and Use of this compound
This protocol describes the synthesis of EHS, which can then be used as an ethylating agent.[1][7]
-
Synthesis of EHS: In a flask placed in an ice-water bath, add absolute ethanol. While stirring vigorously, add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 140°C.[1][7] The reaction is highly exothermic and requires active cooling.[1] The resulting mixture contains this compound.
-
Ethylation Reaction: To the freshly prepared EHS solution, add the substrate to be ethylated.
-
Reaction Conditions: Gently heat the mixture, maintaining a temperature below 140°C to prevent the formation of diethyl ether.[1][7] The optimal temperature and reaction time will be substrate-dependent and require careful optimization.
-
Workup and Purification: The workup procedure will vary significantly depending on the substrate and product. Typically, it involves neutralization of the excess sulfuric acid with a base, followed by extraction and purification of the ethylated product.
Safety and Handling
Both reagents pose significant health risks and must be handled with extreme caution in a well-ventilated chemical fume hood.
| Hazard | This compound | Diethyl Sulfate |
| Toxicity | Toxic by ingestion, inhalation, and skin absorption.[1][3][4] | Highly toxic, toxic in contact with skin, harmful if swallowed or inhaled.[2][5][6][14][15] |
| Corrosivity | Corrosive; can cause severe irritation to skin, eyes, and mucous membranes.[3][4][16] | Corrosive; causes severe skin burns and eye damage.[2][15] |
| Carcinogenicity | Data not specified, but handled with caution due to corrosivity. | Probable human carcinogen (IARC Group 2A) .[2][9][14] |
| Handling | Wear suitable protective clothing, gloves, and eye/face protection.[17] | HANDLE WITH EXTREME CAUTION. [14] Obtain special instructions before use.[15][18][19] Wear impervious gloves, protective clothing, and eye/face protection.[15][18][19] |
| Reactivity Hazards | Reacts exothermically with water.[4] Incompatible with strong oxidizing agents and metals.[3][4] | Reacts slowly with water, decomposes in hot water.[14] Incompatible with strong acids, strong bases, and strong oxidizing agents.[14][15] |
Visualizing the Process
To better understand the workflows and decision-making process involved, the following diagrams are provided.
Caption: A generalized workflow for a typical ethylation reaction.
Caption: A decision flowchart for selecting an ethylating agent.
Summary of Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| This compound | - Generated from inexpensive starting materials (ethanol, sulfuric acid).[1] - Useful as an intermediate in large-scale processes.[1] | - Lower reactivity compared to DES. - Narrower substrate scope. - Highly sensitive to temperature, leading to side products.[1][7] - Corrosive and toxic.[3][16] |
| Diethyl Sulfate | - Highly reactive and potent ethylating agent.[8][9] - Broad substrate scope (phenols, amines, thiols).[5][8] - Economical and common reagent for bulk manufacturing.[20] - Well-established protocols. | - Highly toxic and a probable human carcinogen .[2][9][14] - Requires extremely cautious handling and stringent safety protocols.[14][18] - Can lead to over-alkylation, especially with amines.[12] - Moisture sensitive.[15][18] |
Conclusion
The choice between this compound and diethyl sulfate is dictated by a trade-off between reactivity, safety, and process control.
Diethyl sulfate is the go-to reagent for general-purpose laboratory ethylation due to its high reactivity and broad applicability. It is a powerful tool for modifying diverse substrates. However, its significant toxicity and carcinogenic potential necessitate rigorous safety measures, making it less suitable for environments lacking specialized handling capabilities.
This compound is less of a general-purpose laboratory reagent and more of an industrial intermediate or a specialized agent generated in situ. Its application is limited by its temperature sensitivity and lower reactivity. It may be considered when the high toxicity of diethyl sulfate is prohibitive and when reaction conditions can be meticulously controlled to prevent the formation of byproducts.
Ultimately, for most research, drug discovery, and development applications requiring reliable and efficient ethylation of diverse substrates, diethyl sulfate remains the more versatile, albeit more hazardous, option. A thorough risk assessment must be conducted before any work with these chemicals is initiated.
References
- 1. This compound | 540-82-9 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. ethyl hydrogen sulphate | 540-82-9 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. sheetalchemicals.com [sheetalchemicals.com]
- 7. Ethyl sulfate - Wikipedia [en.wikipedia.org]
- 8. SULFURIC ACID DIETHYL ESTER - Ataman Kimya [atamanchemicals.com]
- 9. Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 540-82-9 Name: Ethyl hydrogen sulphate [xixisys.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the SN2 Reactivity of Ethyl Hydrogen Sulfate and Ethyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the context of drug development where the precise construction of molecular architectures is paramount, the choice of substrates in nucleophilic substitution reactions is a critical determinant of reaction efficiency and yield. The bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of C-C and C-heteroatom bond formation, is profoundly influenced by the nature of the leaving group. This guide provides an objective comparison of the SN2 reactivity of two primary ethyl esters: ethyl hydrogen sulfate (B86663) and ethyl iodide. This analysis is supported by available experimental data and established principles of physical organic chemistry.
Executive Summary
Data Presentation: Reactivity in SN2 Reactions
The following table summarizes quantitative data for the reactivity of ethyl iodide and related compounds in SN2 reactions. The data for ethyl tosylate, a sulfonate ester, is included as a proxy to estimate the reactivity of ethyl hydrogen sulfate, as both possess a sulfur-based leaving group.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Relative Rate Constant | Reference |
| Ethyl Iodide | CN⁻ | DMSO | 20 | 1.0 | [1] |
| Ethyl Bromide | CN⁻ | DMSO | 20 | 0.1 | [1] |
| Ethyl Chloride | CN⁻ | DMSO | 20 | 0.001 | [1] |
| Ethyl Tosylate | CN⁻ | DMSO | 20 | 0.01 | [1] |
Note: The relative rate constants are normalized to the reaction of ethyl iodide.
From this data, it is evident that ethyl iodide is the most reactive among the ethyl halides and is approximately 100 times more reactive than ethyl tosylate under these specific conditions.[1]
Theoretical Basis for Reactivity
The efficacy of a leaving group in an SN2 reaction is primarily determined by its stability as an independent species after it departs with the electron pair from the carbon-leaving group bond. Generally, the weaker the base, the better the leaving group.[2]
-
Iodide (I⁻): Iodide is the conjugate base of hydroiodic acid (HI), which is a strong acid (pKa ≈ -10). This indicates that the iodide ion is a very weak base and, consequently, an excellent leaving group. Its large atomic size also allows for the distribution of the negative charge over a larger volume, further enhancing its stability.[3]
-
Hydrogen Sulfate (HSO₄⁻): The hydrogen sulfate ion is the conjugate base of sulfuric acid (H₂SO₄), an extremely strong acid (pKa₁ ≈ -3). This would suggest that hydrogen sulfate is a very weak base and therefore should be a very good leaving group. The negative charge is also stabilized by resonance across the sulfonate group.
A study on the reactivity of various leaving groups on a neopentyl skeleton found that iodide is more reactive than sulfonate esters like p-toluenesulfonate and methanesulfonate (B1217627) in SN2 reactions.[4] This further supports the higher reactivity of alkyl iodides compared to alkyl sulfonates.
Experimental Protocols
Below is a detailed methodology for a representative SN2 reaction involving an ethyl substrate, which can be adapted to compare the reactivity of ethyl iodide and this compound.
Experiment: Kinetic Measurement of the SN2 Reaction of Ethyl Iodide with Tetrabutylammonium (B224687) Cyanide
Objective: To determine the second-order rate constant for the reaction between ethyl iodide and tetrabutylammonium cyanide in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Ethyl iodide (reagent grade, distilled before use)
-
Tetrabutylammonium cyanide (reagent grade, dried under vacuum)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Standard volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for monitoring reactant/product concentration.
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of ethyl iodide and tetrabutylammonium cyanide in anhydrous DMSO.
-
Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 20°C), place a known volume of the tetrabutylammonium cyanide solution.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the ethyl iodide stock solution to the cyanide solution with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid dilution with a suitable solvent).
-
Analysis: Analyze the quenched aliquots using a calibrated HPLC or GC method to determine the concentration of the reactant (ethyl iodide) or the product (ethyl cyanide).
-
Data Analysis: Plot the appropriate concentration data versus time to determine the second-order rate constant (k) from the integrated rate law for a second-order reaction: 1/([A]t) - 1/([A]0) = kt (for [A]₀ = [B]₀) or by using the initial rates method.
This protocol can be repeated using this compound (or its sodium/potassium salt) as the substrate to determine its rate constant under the same conditions for a direct comparison.
Mandatory Visualizations
SN2 Reaction Mechanism and Leaving Group Comparison
Caption: A diagram illustrating the SN2 reaction pathway and a comparison of the leaving groups.
Logical Relationship of Factors Affecting SN2 Reactivity
Caption: Key factors influencing the rate of an SN2 reaction.
Conclusion
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different ethylating agents in organic chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of an ethyl group is a fundamental transformation in organic synthesis, crucial for modifying the biological activity, and physicochemical properties of molecules in drug discovery and development. The choice of an ethylating agent is critical, as it dictates the reaction's efficiency, selectivity, and scalability. This guide provides a comparative analysis of common ethylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.
Performance Comparison of Ethylating Agents
The reactivity of ethylating agents in SN2 reactions generally follows the order of the leaving group's ability to depart. A good leaving group is a weak base, and this is reflected in the pKa of its conjugate acid. The table below summarizes the relative reactivity of common ethylating agents.
| Ethylating Agent | Formula | Leaving Group | pKa of Conjugate Acid | Relative SN2 Rate (vs. Et-Br) |
| Ethyl Iodide | EtI | I⁻ | ~ -10 | ~2 |
| Ethyl Bromide | EtBr | Br⁻ | ~ -9 | 1 |
| Ethyl Chloride | EtCl | Cl⁻ | ~ -7 | ~0.02 |
| Diethyl Sulfate (B86663) | (EtO)₂SO₂ | EtOSO₃⁻ | Strong Acid | High |
| Ethyl Tosylate | EtOTs | TsO⁻ | ~ -2.8 | ~0.7 |
| Ethyl Triflate | EtOTf | TfO⁻ | ~ -12 | ~56,000 |
| Triethyloxonium Tetrafluoroborate | [Et₃O]⁺[BF₄]⁻ | Et₂O | ~ -3.6 (for Et₂OH⁺) | Very High |
Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, solvent, and temperature.
O-Ethylation of Phenols: A Comparative Study
The O-ethylation of phenols is a common reaction in the synthesis of pharmaceuticals and other fine chemicals. The following table compares the performance of different ethylating agents in the ethylation of phenol (B47542).
| Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Sulfate | NaOH | Water/DCM | RT | - | High | [1] |
| Diethyl Carbonate | K₂CO₃/NaY | - | 150 | 2.5 | 99.5 | |
| Boron Trifluoride Etherate | - | - | Elevated | - | Decent | [2] |
N-Ethylation of Anilines: A Comparative Study
N-alkylation of anilines is a key step in the synthesis of many dyes, polymers, and pharmaceuticals. The choice of ethylating agent and reaction conditions can influence the degree of alkylation (mono- vs. di-alkylation).
| Ethylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| Acetaldehyde (B116499)/Pd/C | Ammonium Formate (B1220265) | 2-Propanol/Water | RT | 0.5 | N-ethyl-2,6-diethylaniline | Excellent | [3] |
| Diethyl Oxalate | - | - | 200 | 20 | N-ethylaniline | 11.6 | [4] |
C-Ethylation of Enolates: A Comparative Study
The C-alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of ethylating agent can impact the ratio of C- to O-alkylation.
| Substrate | Ethylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Ethyl Acetoacetate (B1235776) | Ethyl Bromide | NaOEt | Ethanol (B145695) | Reflux | Ethyl n-butylacetoacetate | 69-72 | [5] |
| Ethyl Acetoacetate | Ethyl Iodide | NaOEt | Ethanol | Reflux | Ethyl 2-ethylacetoacetate | - | [6] |
Experimental Protocols
General Procedure for O-Ethylation of Phenol with Diethyl Sulfate
To a solution of phenol (1.0 eq) and sodium hydroxide (B78521) (1.1 eq) in a mixture of water and dichloromethane (B109758) (1:1) at room temperature, diethyl sulfate (1.2 eq) is added dropwise. The reaction mixture is stirred vigorously for 4-6 hours. After completion of the reaction (monitored by TLC), the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired ethyl phenyl ether.[1]
General Procedure for N-Ethylation of 2,6-Diethylaniline (B152787)
A mixture of 2-propanol (90 ml) is added to a flask containing Pd/C (0.5 mmol). Ammonium formate (50 mmol) dissolved in water (10 ml) is transferred to the same flask. The reaction mixture is stirred for 5 min to activate the Pd/C. 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) are added to the reaction mixture and stirred for 30 min at room temperature. After completion of the reaction (monitored by TLC), the Pd/C catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is diluted with dichloromethane and washed with brine. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.[3]
General Procedure for C-Ethylation of Ethyl Acetoacetate
In a round-bottom flask equipped with a reflux condenser and a stirrer, absolute ethanol (sufficient to dissolve sodium) is placed. Metallic sodium (1.0 eq) is added gradually. After all the sodium has dissolved, ethyl acetoacetate (1.0 eq) is added. The stirrer is started, and the solution is heated to a gentle boil. To the boiling solution, ethyl bromide (1.1 eq) is added over a period of about one hour. The reaction is refluxed for 6-10 hours. After cooling, the precipitated sodium bromide is filtered off. The ethanol is removed by distillation. The crude product can be purified by distillation under reduced pressure.[5]
Visualizing Reaction Mechanisms and Workflows
SN2 Ethylation Workflow
The SN2 (bimolecular nucleophilic substitution) reaction is a common mechanism for ethylation, particularly with primary ethylating agents like ethyl iodide and ethyl bromide. The following diagram illustrates a typical workflow for an SN2 ethylation reaction.
Caption: A general experimental workflow for an SN2 ethylation reaction.
DNA Ethylation by Ethylating Agents
Many ethylating agents are known to be genotoxic due to their ability to alkylate DNA, which can lead to mutations and cell death. This property is exploited in chemotherapy. The following diagram illustrates a simplified pathway of DNA damage by an ethylating agent.
Caption: Simplified pathway of DNA damage induced by an ethylating agent.
Safety and Handling
Ethylating agents are often toxic, mutagenic, and/or carcinogenic. Proper handling and safety precautions are paramount.
| Ethylating Agent | Key Hazards | Handling Precautions |
| Ethyl Iodide | Lachrymator, light-sensitive, toxic. | Work in a well-ventilated fume hood, wear gloves and safety glasses. Store in a cool, dark place. |
| Diethyl Sulfate | Carcinogenic , corrosive, toxic. | Extreme caution required. Work in a designated area with appropriate personal protective equipment (PPE), including respiratory protection. |
| Triethyloxonium Tetrafluoroborate | Corrosive, moisture-sensitive. | Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate PPE. Reacts violently with water. |
| Ethyl Bromide | Flammable, toxic. | Work in a well-ventilated fume hood, away from ignition sources. Wear appropriate PPE. |
| Ethyl Triflate | Corrosive, toxic. | Handle with care in a fume hood, wearing appropriate PPE. |
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
A Comparative Guide to Ethylation Reagents for Phenols and Amines
In the landscape of synthetic chemistry, the ethylation of phenols and amines is a fundamental transformation crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of ethylating agent significantly impacts the efficiency, selectivity, and environmental footprint of these reactions. This guide provides a comprehensive comparison of traditional and alternative reagents for the O-ethylation of phenols and N-ethylation of amines, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions.
Traditional vs. Alternative Reagents: A Paradigm Shift
Historically, the go-to reagents for ethylation have been highly reactive but hazardous compounds such as diethyl sulfate (B86663) and ethyl iodide. While effective, their toxicity, carcinogenicity, and the generation of stoichiometric waste have driven the search for safer and more sustainable alternatives.[1][2][3] This guide will explore the performance of these traditional reagents alongside greener alternatives like diethyl carbonate, ethanol (B145695), and the reductive amination approach.
O-Ethylation of Phenols: A Comparative Analysis
The introduction of an ethyl group to a phenolic hydroxyl is a common strategy to modify the biological activity and physicochemical properties of molecules.
Performance Data
The following table summarizes the performance of various reagents in the O-ethylation of phenols, highlighting key reaction parameters and yields for representative substrates.
| Reagent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Carbonate (DEC) | Phenol (B47542) | KOH/Active Carbon | None | 130 | 2.5 | 99.6 (conversion), 98.2 (selectivity) | [4] |
| 4-Biphenylphenol | Sodium Ethoxide | N,N-Dimethylacetamide | 137 | - | 93 | [1] | |
| Ethyl Salicylate | Sodium Ethoxide | N,N-Dimethylacetamide | 137 | - | 92 | [1] | |
| p-Nitrophenol | KOH/Active Carbon | None | 150 | 2 | 89.4 (conversion), 100 (selectivity) | [5] | |
| Eugenol | KF/γ-Al2O3 | None (reflux) | - | - | 75.5 | [6] | |
| Ethanol | Phenol | HZSM5 Zeolite | Gas Phase | 250 | - | 41 (p-ethylphenol) | [7] |
| Diethyl Sulfate | Phenols | Base | Various | Various | Various | Generally High | [2][3] |
| Ethyl Iodide/Bromide | Phenols | Base | Various | Various | Various | Generally High | [1] |
| Ethyl Tosylate | Phenols | Base | Various | Various | Various | Moderate to High | - |
Note: Yields can be highly substrate and condition-dependent. The data presented are for specific reported examples and should be considered representative.
Discussion of Reagents for O-Ethylation
Diethyl Carbonate (DEC): The Green Contender
Diethyl carbonate has emerged as a promising environmentally benign ethylating agent.[1] It is non-toxic, biodegradable, and can be produced via green routes. Reactions with DEC often proceed with high selectivity for O-ethylation, avoiding the C-alkylation byproducts sometimes seen with other methods.[7] As evidenced by the data, DEC can provide excellent to quantitative yields of aryl ethyl ethers under basic conditions, often at elevated temperatures to drive the reaction equilibrium by removing the ethanol byproduct.[1][4]
Ethanol: The Atom-Economical Choice
Ethanol represents a highly atom-economical and readily available ethylating agent. Its use in the gas-phase ethylation of phenols over solid acid catalysts like zeolites is a notable green approach.[7][8] However, this method often requires high temperatures and may lead to a mixture of O- and C-alkylated products, as well as isomers of the latter, requiring careful catalyst design and optimization for desired selectivity.[7]
Diethyl Sulfate and Ethyl Halides: The Powerful but Problematic Classics
Diethyl sulfate and ethyl halides (iodide and bromide) are potent ethylating agents that typically provide high yields under mild conditions.[1][2] However, their significant drawbacks cannot be overlooked. Diethyl sulfate is highly toxic, corrosive, and a probable human carcinogen.[2][3] Ethyl halides are volatile and can be problematic to handle.[1] The use of these reagents generates stoichiometric amounts of salt waste, adding to the environmental burden.
Ethyl Tosylate: A Milder Alternative to Sulfates
Ethyl tosylate is another effective ethylating agent, generally considered less hazardous than diethyl sulfate. It is a solid at room temperature, making it easier to handle.[9] While specific comparative data is less abundant in the initial searches, it is a well-established reagent in organic synthesis.
N-Ethylation of Amines: A Focus on Selectivity
The ethylation of amines is a cornerstone of many synthetic routes, but controlling the degree of alkylation (mono- vs. di- vs. tri-ethylation) is a significant challenge, especially with primary amines.
Performance Data
Direct alkylation of amines with reagents like ethyl halides often leads to a mixture of products due to the increasing nucleophilicity of the ethylated amine products.[10] Reductive amination offers a highly selective and controlled alternative.
| Method | Amine Substrate | Carbonyl Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | Benzylamine | Acetaldehyde (B116499) | Sodium Borohydride (B1222165) | Ethanol | RT | - | Good | [11] |
| Various primary amines | Aldehydes | Metal Hydride/Ammonia | - | - | - | Good | [12] | |
| Benzylamines | Aldehydes | NaBH4/p-TsOH·H2O | None | RT | - | Good | [13] | |
| Direct Ethylation (Ethyl Halide) | Primary Amines | - | - | Various | Various | - | Mixture of products | [14] |
| Direct Ethylation (Diethyl Sulfate) | Amines | - | - | Various | Various | - | High, potential for over-alkylation | [15] |
Discussion of Methods for N-Ethylation
Reductive Amination: The Superior Strategy for Control
Reductive amination is a powerful and highly versatile method for the N-alkylation of amines.[14][16] The process involves the reaction of an amine with an aldehyde (in this case, acetaldehyde for ethylation) to form an imine intermediate, which is then reduced in situ to the corresponding ethylated amine.[14] This two-step, one-pot procedure effectively prevents over-alkylation because the imine is formed only once on a given amine nitrogen.[14] A variety of mild reducing agents can be employed, with sodium borohydride and sodium cyanoborohydride being common choices.[11][14] The reaction conditions are generally mild, and the method is applicable to a wide range of primary and secondary amines.[12]
Direct Ethylation: A Less Selective Path
Direct alkylation of amines with ethyl halides or diethyl sulfate is often difficult to control.[14] The initially formed mono-ethylated amine is typically more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces significant amounts of di- and tri-ethylated products.[10] While this method can be effective for the ethylation of secondary amines to tertiary amines or for exhaustive ethylation to quaternary ammonium (B1175870) salts, it is generally a poor choice for the selective synthesis of mono-ethylated primary amines.
Experimental Protocols
General Procedure for O-Ethylation of Phenols with Diethyl Carbonate
This protocol is a generalized procedure based on the findings in[1].
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add the phenol (1.0 eq.), sodium ethoxide (1.1 eq.), and N,N-dimethylacetamide (DMAc) as a solvent.
-
Heat the mixture to a gentle reflux.
-
Add diethyl carbonate (2.0-3.0 eq.) dropwise to the reaction mixture.
-
Maintain the reaction temperature at approximately 137 °C and allow the ethanol byproduct to distill off to drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the desired aryl ethyl ether.
General Procedure for N-Ethylation of Amines via Reductive Amination
This protocol is a generalized procedure based on the findings in[11][13].
-
In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent such as ethanol or methanol. For solvent-free conditions with solid reactants, they can be mixed directly.[11]
-
Add acetaldehyde (1.1-1.5 eq.) to the solution and stir at room temperature to allow for imine formation. The reaction can be monitored by the disappearance of the starting materials.
-
Once imine formation is complete or has reached equilibrium, add the reducing agent, such as sodium borohydride (1.5-2.0 eq.), portion-wise at 0 °C or room temperature.
-
Stir the reaction mixture until the reduction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
If necessary, adjust the pH to be basic with an aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to yield the N-ethylated amine.
Visualizing the Pathways
To better understand the sequence of steps in these ethylation methods, the following diagrams illustrate the general experimental workflows.
Caption: General workflows for O-ethylation and N-ethylation.
Conclusion: Making the Right Choice
The selection of an appropriate ethylating agent is a critical decision in synthetic chemistry. For the O-ethylation of phenols , diethyl carbonate stands out as a superior green alternative to traditional hazardous reagents, offering high yields and selectivity. While ethanol presents an atom-economical option, it may require more specialized conditions to control selectivity.
For the N-ethylation of amines , reductive amination is unequivocally the method of choice for achieving high selectivity and avoiding the over-alkylation issues that plague direct ethylation with potent alkylating agents.
By considering the performance data, safety profiles, and environmental impact, researchers can choose the most suitable reagent and methodology to achieve their synthetic goals efficiently and responsibly. This guide serves as a starting point for navigating the diverse options available for this fundamental and ubiquitous chemical transformation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. SULFURIC ACID DIETHYL ESTER - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. fiq.unl.edu.ar [fiq.unl.edu.ar]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. gctlc.org [gctlc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. forum.valuepickr.com [forum.valuepickr.com]
- 16. Reductive amination - Wikipedia [en.wikipedia.org]
Comparison of Analytical Method Performance for Ethyl Hydrogen Sulfate (EtS) Detection
An essential aspect of drug development and clinical research is the accurate detection and quantification of specific biomarkers. Ethyl hydrogen sulfate (B86663) (EtS), a minor metabolite of ethanol (B145695), has emerged as a crucial biomarker for monitoring alcohol consumption. The validation of analytical methods to detect EtS is paramount to ensure the reliability and accuracy of these measurements. This guide provides a comparative overview of validated analytical methods for the detection of ethyl hydrogen sulfate, with a focus on performance data and detailed experimental protocols.
The most predominantly utilized technique for the quantification of EtS in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). An alternative method, Capillary Electrophoresis (CE) with indirect UV detection, has also been validated for this purpose. The following tables summarize the quantitative performance data for these methods in whole blood and urine.
Table 1: Performance Characteristics of LC-MS/MS Methods for EtS Detection in Whole Blood
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.025 - 6.3 mg/L[1] | 5 - 10,000 ng/mL[2] | 0.02 - 6 µg/mL[3] |
| Limit of Detection (LOD) | Not Reported | 2 ng/mL[2] | Not Reported |
| Limit of Quantitation (LOQ) | 0.019 mg/L[1] | 5 ng/mL[2] | 0.02 µg/mL[3] |
| Accuracy (% Bias) | -15% to 8%[1] | < 15%[2] | Within ±20% |
| Precision (% RSD) | ≤ 4.5% (Inter-day)[1] | < 15% (Intra- & Inter-day)[2] | Meets SWGTOX guidelines[3] |
| Recovery | ≥ 77%[1] | Not Reported | Not Reported |
Table 2: Performance Characteristics of Analytical Methods for EtS Detection in Urine
| Parameter | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 100 - 10,000 ng/mL[4] | 5 - 700 mg/L[5] |
| Limit of Detection (LOD) | < 25 ng/mL[6] | Not Reported |
| Limit of Quantitation (LOQ) | 50 ng/mL[7] | 5 mg/L[5] |
| Accuracy | Meets forensic guidelines[8] | Fulfills bioanalytical guidelines[5] |
| Precision | Meets forensic guidelines[8] | Fulfills bioanalytical guidelines[5] |
| Sample Throughput | High | ~130 samples per day[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the LC-MS/MS and CE methods.
Protocol 1: LC-MS/MS for EtS in Whole Blood/Urine
This protocol represents a generalized procedure based on common practices described in the cited literature.[1][2][6]
1. Sample Preparation:
-
Protein Precipitation (for blood samples): To 100 µL of whole blood, add an internal standard (e.g., deuterated EtS). Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[1] Vortex and centrifuge.
-
Dilution (for urine samples): Dilute the urine sample (e.g., 1:10 or 1:50) with the initial mobile phase or purified water.[4][6] Add the internal standard.
-
Phospholipid Removal (optional for blood samples): The supernatant from protein precipitation can be passed through a phospholipid removal plate to reduce matrix effects.[1]
-
Evaporation and Reconstitution: The resulting supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.
2. Chromatographic Separation:
-
HPLC System: An Agilent 1200 series or equivalent.[9]
-
Column: A C18 or a specialized polar-modified column (e.g., Phenomenex Synergi Hydro-RP).[1][9]
-
Mobile Phase: A gradient elution is typically used with:
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[6][9]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).[9]
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[9]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Capillary Electrophoresis for EtS in Urine[5]
1. Sample Preparation:
-
Dilute the urine sample 1:5 with water.
-
Add an internal standard (e.g., vinylsulfonic acid).
2. Electrophoretic Separation:
-
CE System: A standard capillary electrophoresis instrument.
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte: 15 mM maleic acid, 1 mM phthalic acid, and 0.05 mM cetyltrimethylammonium bromide (CTAB) at pH 2.5.
-
Separation Mode: Negative polarity mode.
3. Detection:
-
Detector: Indirect UV detector.
-
Wavelength: 220 nm (with a reference wavelength of 300 nm).
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method for this compound detection.
Caption: Workflow for the validation of an analytical method for EtS detection.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Ethyl Glucuronide and Ethyl Sulfate in Human Whole Blood and Vitreous Humor by LC-MS-MS and Applications to the Interpretation of Postmortem Ethanol Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ethyl Glucuronide and Ethyl Sulfate in Dried Blood Spots by UHPLC-MS-MS: Method Validation and Assessment of Ethanol Exposure in Postmortem Samples from Road Traffic Victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of ethyl sulfate--a marker for recent ethanol consumption--in human urine by CE with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. data.biotage.co.jp [data.biotage.co.jp]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl Hydrogen Sulfate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of three common analytical techniques for assessing the purity of ethyl hydrogen sulfate (B86663): High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration. The performance of each method is evaluated based on its accuracy, precision, and the types of impurities it can detect, supported by experimental data.
Data Presentation: Comparison of Purity Assessment Methods
The following table summarizes the quantitative data obtained from the analysis of a batch of synthesized ethyl hydrogen sulfate using three different analytical methods. This allows for a direct comparison of the methods' performance in determining the purity and identifying key impurities.
| Analytical Method | Purity (%) | Impurity: Sulfuric Acid (%) | Impurity: Ethanol (%) | Impurity: Water (Karl Fischer) (%) |
| HPLC-UV | 98.6 | 0.8 | 0.5 | Not Detected |
| qNMR | 98.4 | 0.9 | 0.6 | Not Quantifiable |
| Acid-Base Titration | 99.4 | Not Differentiated | Not Detected | Not Detected |
Note: The data presented are representative values from separate analyses and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is highly sensitive for detecting and quantifying UV-active impurities.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[1]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound.
-
Dissolve the sample in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides structural confirmation and a direct measure of purity against a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent
-
Solvent: Deuterated water (D₂O)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound.
-
Accurately weigh approximately 10 mg of the internal standard (maleic acid).
-
Dissolve both the sample and the internal standard in 0.75 mL of D₂O in an NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (IEHS / NEHS) * (NIS / IIS) * (MWEHS / MWIS) * (WIS / WEHS) * PIS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
EHS = this compound
-
IS = Internal Standard
Acid-Base Titration
This method quantifies the total acidic content, including this compound and any residual sulfuric acid.
Reagents and Equipment:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized
-
Indicator: Phenolphthalein (B1677637) solution
-
Equipment: 50 mL burette, 250 mL Erlenmeyer flask, magnetic stirrer
Procedure:
-
Accurately weigh approximately 1.0 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
Data Analysis: The purity is calculated based on the assumption that all acidic components are either this compound or sulfuric acid. The total acidity is determined, and if the sulfuric acid content is known from another method (e.g., HPLC), the purity of this compound can be more accurately estimated.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the different analytical methods.
References
A Comparative Guide to Ethanol Synthesis: Sulfuric Acid-Ethanol vs. Ethylene Hydration
For researchers, scientists, and professionals in drug development, the synthesis of high-purity ethanol (B145695) is a critical process. Two historical and industrially significant methods for ethanol production are the indirect hydration of ethylene (B1197577) via the sulfuric acid-ethanol pathway and the direct hydration of ethylene. This guide provides an objective comparison of these two methods, supported by available data and detailed experimental protocols.
At a Glance: Comparing the Two Synthesis Routes
The choice between the sulfuric acid-ethanol and ethylene hydration methods hinges on a variety of factors, from reaction efficiency and product purity to environmental impact and economic viability. The direct hydration of ethylene has largely superseded the older, indirect sulfuric acid process in modern industrial applications due to its higher efficiency and more continuous nature.
| Parameter | Sulfuric Acid-Ethanol Method (Indirect Hydration) | Ethylene Hydration Method (Direct Hydration) |
| Reaction Yield | Lower; dependent on multiple equilibrium steps. | High; overall conversion can reach 95% with recycling of unreacted ethylene.[1] |
| Ethanol Purity | Lower initial purity; requires extensive purification. | High; typically 95-96% before final purification steps.[1] |
| Reaction Rate | Slower; involves a two-step process. | Faster; continuous process. |
| Key Byproducts | Diethyl ether, sulfur dioxide, carbon dioxide.[2][3] | Acetaldehyde, diethyl ether.[4] |
| Catalyst | Concentrated Sulfuric Acid | Phosphoric acid on a solid support (e.g., silica).[4] |
| Operating Conditions | Lower temperature and pressure for initial reaction. | High temperature (300°C) and pressure (60-70 atm).[5] |
| Process Type | Batch or semi-continuous. | Continuous. |
| Environmental Impact | More significant; use of concentrated acid and potential for SO2 emissions.[3] | Less significant; more contained process with catalyst recycling. |
| Cost-Effectiveness | Generally less cost-effective for large-scale production. | More cost-effective for large-scale production, especially with readily available ethylene.[6] |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two methods lies in their chemical pathways.
Sulfuric Acid-Ethanol Method (Indirect Hydration)
This is a two-step process. First, ethylene reacts with concentrated sulfuric acid to form ethyl sulfate (B86663). In the second step, the ethyl sulfate is hydrolyzed with water to produce ethanol and regenerate the sulfuric acid.
Ethylene Hydration Method (Direct Hydration)
In this method, ethylene reacts directly with water in the vapor phase in the presence of a solid catalyst. This is an electrophilic addition reaction.[4] The reaction is reversible and exothermic.
Experimental Protocols
Below are generalized experimental protocols for both synthesis methods, reflecting typical laboratory or pilot-scale procedures.
Sulfuric Acid-Ethanol Synthesis (Indirect Hydration)
Objective: To synthesize ethanol from ethylene via the formation and hydrolysis of ethyl sulfate.
Materials:
-
Ethylene gas
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Ice bath
-
Heating mantle
-
Reaction flask with a gas inlet and outlet
-
Condenser
-
Distillation apparatus
-
Sodium hydroxide (B78521) solution (for neutralization)
Procedure:
Step 1: Absorption of Ethylene and Formation of Ethyl Sulfate
-
Cool the concentrated sulfuric acid in the reaction flask using an ice bath.
-
Bubble ethylene gas through the cold, stirred sulfuric acid. The reaction is exothermic and cooling is necessary to prevent unwanted side reactions.
-
Continue the ethylene addition until the acid has absorbed a sufficient amount, indicated by a weight increase of the reaction mixture.
Step 2: Hydrolysis of Ethyl Sulfate
-
Slowly and carefully add a controlled amount of water to the reaction mixture containing ethyl sulfate. This hydrolysis step is also exothermic.
-
Heat the mixture gently using a heating mantle to complete the hydrolysis to ethanol. The temperature should be carefully controlled to minimize the dehydration of ethanol back to ethylene or the formation of diethyl ether.
Step 3: Purification
-
Neutralize the excess sulfuric acid with a sodium hydroxide solution.
-
Separate the crude ethanol from the resulting salt solution.
-
Purify the ethanol by fractional distillation.
Ethylene Hydration Synthesis (Direct Hydration)
Objective: To synthesize ethanol by the direct catalytic hydration of ethylene.
Materials:
-
Ethylene gas
-
Deionized water (steam)
-
Solid phosphoric acid catalyst on a silica (B1680970) support
-
High-pressure fixed-bed reactor
-
Heater to generate steam and preheat reactants
-
Condenser
-
Gas-liquid separator
-
Recycling pump for unreacted ethylene
Procedure:
-
Catalyst Preparation: Pack the fixed-bed reactor with the solid phosphoric acid catalyst.
-
Reaction:
-
Generate steam from deionized water and preheat it along with the ethylene gas to the reaction temperature (approximately 300°C).
-
Feed the mixture of ethylene and steam at high pressure (60-70 atm) into the heated reactor over the catalyst bed.[5]
-
-
Separation and Purification:
-
Cool the product stream from the reactor to condense the ethanol and unreacted water.
-
Pass the mixture through a high-pressure gas-liquid separator to separate the liquid ethanol-water mixture from the unreacted ethylene gas.
-
-
Recycling:
-
Recycle the unreacted ethylene back to the reactor feed to achieve a high overall conversion.
-
-
Final Purification:
-
Purify the aqueous ethanol solution by fractional distillation to obtain high-purity ethanol.
-
Process Flow and Logic
The industrial application of these methods involves a series of interconnected unit operations.
Environmental, Safety, and Economic Considerations
Environmental Impact: The direct hydration of ethylene is generally considered more environmentally friendly. The sulfuric acid method involves the use of large quantities of corrosive concentrated acid and has the potential for sulfur dioxide emissions, which contribute to acid rain.[3] The direct hydration process is a more contained, continuous process with the ability to recycle the catalyst, leading to less waste.
Safety: Both processes involve handling flammable gases and corrosive acids at high temperatures and pressures, requiring stringent safety protocols. The use of concentrated sulfuric acid in the indirect process poses a significant handling risk.
Economic Viability: For large-scale industrial production, the direct hydration of ethylene is more economically favorable, primarily due to its continuous nature, higher yield, and greater purity of the initial product, which reduces purification costs. The economic viability of this process is, however, dependent on the price of ethylene, which is derived from fossil fuels.[4]
References
A Comparative Environmental Impact Assessment of Ethyl Hydrogen Sulfate Synthesis and Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts associated with the synthesis and use of ethyl hydrogen sulfate (B86663) (EHS). It examines its primary applications as an intermediate in ethanol (B145695) production and in the textile industry, comparing it with alternative technologies and substances. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support informed decision-making in research and development.
Overview of Ethyl Hydrogen Sulfate (EHS)
This compound (C₂H₆O₄S), also known as sulfovinic acid, is a monoester of sulfuric acid. It is a colorless, oily liquid that is soluble in water.[1][2][3] EHS is primarily synthesized through the reaction of ethanol with sulfuric acid.[3] Its main industrial applications include its role as an intermediate in the older, indirect hydration method for producing ethanol from ethylene (B1197577) and its use in the synthesis of azo dyes in the textile industry. While effective in these applications, its synthesis and use raise environmental and health concerns due to its corrosive nature and potential toxicity.[1][2][4]
Comparative Environmental Impact Assessment
This section compares the environmental performance of EHS in its two main applications against common alternatives.
Ethanol Production: Indirect Hydration (via EHS) vs. Direct Hydration and Bioethanol
EHS is a key intermediate in the indirect hydration of ethylene to produce ethanol. This process has been largely replaced by the direct hydration of ethylene and the production of bioethanol through fermentation.
Table 1: Comparison of Environmental Impacts of Ethanol Production Methods
| Impact Category | Indirect Hydration (via EHS) | Direct Hydration of Ethylene | Bioethanol (from Corn Stover) | Bioethanol (from Sugarcane) |
| Primary Feedstock | Ethylene, Sulfuric Acid | Ethylene, Water | Corn Stover | Sugarcane |
| Global Warming Potential (kg CO₂ eq / kg ethanol) | Data not readily available; expected to be higher than direct hydration due to the use of sulfuric acid. | ~1.3 - 2.42[5] | 320 - 488 (kg CO₂e / t dry stover)[6] | 23.2 (g CO₂eq / MJ)[7] |
| Fossil Energy Ratio | Data not readily available | Data not readily available | >1[8] | 1.13[9] |
| Water Consumption | Data not readily available | Lower than bioethanol production | High | High |
| Byproducts/Waste | Dilute sulfuric acid, diethyl ether | Unreacted ethylene, water, acetaldehyde | Lignin, stillage | Bagasse, vinasse |
Logical Relationship: Ethanol Production Pathways
Caption: Comparison of fossil-based and bio-based ethanol production pathways.
Textile Dyeing: Azo Dyes (using EHS) vs. Reactive Dyes and Natural Dyes
EHS can be used as a reagent in the synthesis of certain azo dyes. Azo dyes are a large class of synthetic colorants used extensively in the textile industry. However, their environmental impact has led to the exploration of alternatives like reactive dyes and natural dyes.
Table 2: Comparison of Environmental Impacts of Textile Dyes
| Impact Category | Azo Dyes (general) | Reactive Dyes | Natural Dyes (e.g., Madder) |
| Feedstock | Aromatic amines, diazonium salts (may involve EHS) | Varies (some are azo-based) | Plant or animal-based materials |
| Aquatic Toxicity (LC₅₀/EC₅₀) | Varies widely; some are toxic.[10] | Reactive Red 120: 81.89 mg/L (Artemia salina)[11] | Madder: EC₅₀ of 4.4 mg/L (D. similis)[12][13] |
| Biodegradability | Generally low, can form persistent and toxic aromatic amines. | Varies; often low. | Generally biodegradable.[14][15][16] |
| Water Consumption | High | High, due to washing off unfixed dye.[14] | Can be high, especially during cultivation of dye plants.[15] |
| Fixation Rate | Varies | 50-90% (significant portion lost to effluent) | Generally lower than synthetic dyes, requiring mordants. |
| Other Concerns | Some azo dyes are carcinogenic. | High salt content in effluent. | Use of potentially toxic mordants (e.g., heavy metals).[17] |
Experimental Workflow: Ecotoxicity and Biodegradability Assessment
Caption: Standardized testing workflow for ecotoxicity and biodegradability.
Ecotoxicity and Biodegradability of this compound
Aquatic Toxicity
A comprehensive search for ecotoxicity data for this compound did not yield a specific LC₅₀ value from a standardized OECD 203 test. General safety data indicates that it is toxic and that runoff from fire control or dilution water may cause pollution.[1][2] The lack of specific aquatic toxicity data is a significant knowledge gap that should be addressed through further research to fully characterize its environmental risk.
Biodegradability
A study specifically investigating the biodegradability of ethyl sulfate using OECD guidelines found that it was stable in the Closed Bottle Test (OECD 301 D) but showed degradation in the Manometric Respirometry Test (OECD 301 F), which has a higher bacterial density.[18] This suggests that under certain environmental conditions with sufficient microbial populations, ethyl sulfate can be biodegraded. However, it did not meet the stringent criteria to be classified as "readily biodegradable."
Table 3: Biodegradability of Ethyl Sulfate
| Test Method | Result | Classification |
| OECD 301 D (Closed Bottle Test) | Stable | Not readily biodegradable |
| OECD 301 F (Manometric Respirometry Test) | Degradation observed | Not readily biodegradable (fails 10-day window) |
Greener Alternatives in Synthesis and Use
Alternatives to Sulfuric Acid in Synthesis
The synthesis of EHS involves sulfuric acid, a corrosive and hazardous substance. Research into greener alternatives for acid catalysis is ongoing and includes the use of solid acids and ionic liquids.
-
Solid Acids: These materials, such as zeolites and sulfated metal oxides, can be more easily separated from reaction mixtures, reducing waste and allowing for catalyst recycling.
-
Ionic Liquids (ILs): Some Brønsted-acidic ionic liquids have shown potential as recyclable catalysts for esterification reactions, although their own life cycle impacts need to be considered.[19] Life cycle assessments of some ionic liquids have indicated that they may have a larger environmental impact than conventional solvents if their synthesis, use, and recycling are not optimized.[20]
Alternatives to EHS in Industrial Applications
As highlighted in the comparative tables, direct hydration of ethylene and bioethanol production are more environmentally benign alternatives to the indirect hydration process involving EHS. In the textile industry, the use of high-fixation reactive dyes and the revival of natural dyes (with non-toxic mordants) offer pathways to reduce the environmental footprint associated with dyeing processes.
Experimental Protocols
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour exposure period.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
A range of concentrations of the test substance are prepared in water.
-
Groups of fish (at least seven per concentration) are exposed to these concentrations in controlled tanks. A control group is exposed to water without the test substance.
-
Mortalities and any abnormal effects are recorded at 24, 48, 72, and 96 hours.[21][22]
-
The LC₅₀ value is calculated at the end of the 96-hour period using statistical methods.[23]
-
OECD 301 F: Ready Biodegradability - Manometric Respirometry Test
This method evaluates the potential for a substance to be rapidly biodegraded by microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.
-
Procedure:
-
A defined amount of the test substance is added to a mineral medium in a closed respirometer bottle, which is then inoculated with the activated sludge.
-
The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over 28 days by monitoring the pressure change in the headspace of the bottle.[24]
-
The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[24]
-
Conclusion
The available data suggests that the historical use of this compound as an intermediate in ethanol production has been largely superseded by more environmentally favorable methods like direct hydration of ethylene and bioethanol production. In the context of textile dyes, while EHS is associated with the synthesis of some azo dyes, the broader class of azo dyes presents significant environmental challenges. Alternatives such as high-fixation reactive dyes and sustainably sourced natural dyes offer potential for reduced environmental impact.
A critical data gap exists for the aquatic toxicity of this compound itself. Further research to determine its LC₅₀ value using standardized methods like OECD 203 is essential for a complete environmental risk assessment. While studies indicate that EHS is not readily biodegradable, it can be degraded under specific conditions, highlighting the need for careful management of its release into the environment. For researchers and professionals in drug development and other chemical industries, a move towards greener synthesis routes that avoid hazardous reagents like concentrated sulfuric acid and a preference for alternatives with a more favorable life cycle assessment is strongly recommended.
References
- 1. lookchem.com [lookchem.com]
- 2. ethyl hydrogen sulphate | 540-82-9 [chemicalbook.com]
- 3. This compound | 540-82-9 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethylene production: process design, techno-economic and life-cycle assessments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. whitmanlab.webhosting.cals.wisc.edu [whitmanlab.webhosting.cals.wisc.edu]
- 7. task39.ieabioenergy.com [task39.ieabioenergy.com]
- 8. researchgate.net [researchgate.net]
- 9. open.uct.ac.za [open.uct.ac.za]
- 10. images.fibre2fashion.com [images.fibre2fashion.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Natural Dyes vs. Fiber-Reactive Dyes — Apparel Manufacturing and Consulting - Human B [humanb.com]
- 15. krendall.it [krendall.it]
- 16. madebygoodkarma.com [madebygoodkarma.com]
- 17. ecocult.com [ecocult.com]
- 18. Assessment of the stability of the ethanol metabolite ethyl sulfate in standardised degradation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. eurofins.com.au [eurofins.com.au]
- 24. concawe.eu [concawe.eu]
Safety Operating Guide
Proper Disposal of Ethyl Hydrogen Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Ethyl hydrogen sulfate (B86663), a corrosive and toxic compound, requires specific procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of ethyl hydrogen sulfate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).
-
Skin Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
This compound is a strong acid and can cause severe skin and eye irritation upon contact.[1] In case of accidental exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Procedures
There are two primary methods for the disposal of this compound in a laboratory setting: neutralization and hydrolysis. The choice of method may depend on the quantity of the waste and the available facilities. For larger quantities, professional disposal through a licensed chemical waste management facility is recommended.
Neutralization Protocol
Neutralization is a suitable method for small quantities of this compound. This process involves reacting the acidic compound with a mild base to form a less hazardous salt and water.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a diluted solution of the this compound waste by slowly adding it to a large volume of cold water. This dilution step is crucial to control the exothermic reaction.
-
Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition: While stirring the diluted this compound solution, slowly add the basic solution. The reaction may cause foaming or fizzing, so careful addition is necessary to prevent overflow.[2]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be within the neutral range of 6 to 8.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a large amount of running water, in accordance with local regulations. Always verify your institution's specific guidelines for aqueous waste disposal.
Hydrolysis Protocol
This compound can be hydrolyzed back to ethanol (B145695) and sulfuric acid. The resulting sulfuric acid must then be neutralized before disposal.
Experimental Protocol:
-
Dilution: Carefully dilute the this compound with water. The presence of water will facilitate the hydrolysis process.
-
Heating (Optional): Gently heating the solution can accelerate the hydrolysis reaction. This should be done with extreme caution in a well-ventilated fume hood.
-
Neutralization: After hydrolysis is complete, the resulting solution will contain sulfuric acid and must be neutralized following the neutralization protocol described above.
-
Final Disposal: Once neutralized, the solution can be disposed of according to local regulations for aqueous waste.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Boiling Point | 280 °C (decomposes) | [3][4] |
| Melting Point | -32 °C (estimate) | [3] |
| Density | 1.367 g/cm³ | [3] |
| pKa | -3.14 (Predicted) | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 3. scienceequip.com.au [scienceequip.com.au]
- 4. US2474569A - Dilution and hydrolysis of diethyl sulfate solutions - Google Patents [patents.google.com]
- 5. Ethyl Sulfate | C2H6O4S | CID 6004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
